Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of the synthesis and detailed analytica...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of the synthesis and detailed analytical characterization of a key derivative, 3-Methoxypiperidin-4-one hydrochloride. This compound serves as a valuable intermediate for drug discovery and development, offering a versatile platform for the introduction of diverse functionalities. We present a robust synthesis pathway leveraging a Dieckmann condensation, followed by a meticulous characterization protocol employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, medicinal chemists, and process development scientists, offering both the theoretical underpinnings and practical, step-by-step methodologies required for the successful preparation and validation of this important chemical entity.
Strategic Approach to Synthesis
The synthesis of 4-piperidone derivatives is a well-established field, often relying on cyclization reactions to form the core heterocyclic ring. For the target molecule, 3-Methoxypiperidin-4-one, a retrosynthetic analysis points towards the Dieckmann condensation as an efficient and logical strategy.[2] This intramolecular cyclization of a diester is highly effective for creating 5- and 6-membered rings.
The overall strategy involves three primary stages:
Precursor Synthesis: Construction of a linear diester precursor containing the nitrogen atom and the requisite carbon backbone. An N-benzyl protecting group is employed for its stability under the basic conditions of the cyclization and its facile removal during the final acidic workup.
Cyclization: Intramolecular Dieckmann condensation using a strong base to form the β-keto ester intermediate.
Hydrolysis, Decarboxylation & Salt Formation: A one-pot acidic workup to hydrolyze the ester, decarboxylate the resulting β-keto acid, cleave the N-benzyl protecting group, and form the final hydrochloride salt.
This pathway is advantageous due to its reliance on well-understood, high-yielding reactions and the use of readily available starting materials.
Caption: Proposed synthetic pathway for 3-Methoxypiperidin-4-one hydrochloride.
Experimental Protocols
Synthesis of N-benzyl-3-methoxy-4-oxopiperidine
This protocol is adapted from established procedures for the synthesis of N-substituted 4-piperidones.[3]
Step 1: Michael Addition to form Diethyl N-benzyl-3,3'-iminodipropionate
To a solution of benzylamine (1.0 eq) in methanol at room temperature, add methyl acrylate (2.2 eq) dropwise.
Stir the reaction mixture at room temperature for 24 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, remove the methanol under reduced pressure to yield the crude diester, which can be used in the next step without further purification.
Causality: The Michael addition is a highly efficient method for forming the carbon-nitrogen bonds necessary for the piperidone backbone. Using a slight excess of methyl acrylate ensures complete consumption of the primary amine.
Step 2: Dieckmann Condensation
Dissolve the crude diester from the previous step in anhydrous toluene.
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at a temperature between 100-125 °C.[3]
Reflux the mixture for 3-4 hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the α-carbon of one ester arm, initiating the intramolecular cyclization. Toluene is used as a high-boiling, inert solvent suitable for the required reaction temperature.[3]
Step 3: Hydrolysis, Decarboxylation, and N-debenzylation
Add concentrated hydrochloric acid (6-12 eq) to the crude β-keto ester.[3]
Heat the mixture to reflux (approx. 80-100 °C) for 4-6 hours.
Cool the reaction mixture to 0-5 °C, which should induce precipitation of the hydrochloride salt.
Filter the solid, wash with cold ethanol or diethyl ether, and dry under vacuum to obtain the crude 3-Methoxypiperidin-4-one hydrochloride.
Causality: Concentrated HCl serves multiple roles. It catalyzes the hydrolysis of the ester, the subsequent decarboxylation of the unstable β-keto acid intermediate, and the hydrogenolysis of the N-benzyl protecting group, concurrently forming the thermodynamically stable hydrochloride salt of the final product.
2.2. Purification
The crude product can be purified by recrystallization. A common solvent system for piperidone hydrochlorides is an ethanol/water or ethanol/ether mixture.[1]
Dissolve the crude solid in a minimum amount of hot ethanol.
Slowly add a co-solvent (e.g., diethyl ether) until turbidity is observed.
Allow the solution to cool slowly to room temperature, then to 0-5 °C to maximize crystal formation.
Filter the pure crystals, wash with a small amount of cold solvent, and dry under vacuum.
Physicochemical and Spectroscopic Characterization
Accurate characterization is paramount to confirm the identity, structure, and purity of the synthesized compound.
Physicochemical Properties
Property
Value
Source
Molecular Formula
C₆H₁₂ClNO₂
(Calculated)
Molecular Weight
165.62 g/mol
(Calculated)
Appearance
Expected to be a white to off-white crystalline solid
In-depth Technical Guide on 3-Methoxypiperidin-4-one: A Comprehensive Analysis for Scientific Professionals
Authored for Researchers, Scientists, and Drug Development Professionals Abstract: 3-Methoxypiperidin-4-one is a heterocyclic organic compound with significant potential as a versatile building block in medicinal chemist...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Methoxypiperidin-4-one is a heterocyclic organic compound with significant potential as a versatile building block in medicinal chemistry and drug development. Its unique structural arrangement, featuring a piperidinone core functionalized with a methoxy group, offers multiple reaction sites for synthetic modifications. This guide provides a detailed exploration of its physical and chemical properties, supported by spectroscopic analysis and established synthesis protocols. Furthermore, it delves into the compound's reactivity, potential therapeutic applications, and critical safety and handling procedures, offering a comprehensive resource for professionals in the field.
Core Molecular Structure and Physicochemical Properties
3-Methoxypiperidin-4-one is characterized by a six-membered piperidine ring containing a ketone at the 4-position and a methoxy group at the 3-position. This structure imparts a specific set of physical and chemical attributes that are crucial for its application in synthesis.
Table 1: Key Physicochemical and Structural Data for 3-Methoxypiperidin-4-one
Property
Value
Reference
Molecular Formula
C₆H₁₁NO₂
Molecular Weight
129.16 g/mol
IUPAC Name
3-methoxypiperidin-4-one
CAS Number
119952-63-3
Boiling Point (Predicted)
226.7±33.0 °C
Density (Predicted)
1.09±0.1 g/cm³
pKa (Predicted)
6.86±0.40
LogP (Predicted)
-0.66
Note: Predicted values are computationally derived and should be confirmed through experimental validation.
Synthesis and Purification
The synthesis of 3-Methoxypiperidin-4-one can be approached through various synthetic pathways, often involving multi-step reactions from commercially available starting materials. A generalized workflow is depicted below, highlighting the key stages of transformation.
Caption: A generalized workflow for the synthesis of 3-Methoxypiperidin-4-one.
Exemplary Protocol: Synthesis from a Substituted Pyridine Derivative
A plausible synthetic route involves the chemical modification of a pyridine precursor. This typically includes reduction of the aromatic ring, followed by the introduction and modification of functional groups to yield the target compound.
Step-by-Step Methodology:
N-Alkylation of a suitable 3-hydroxypyridine: This protects the nitrogen and introduces a desired substituent.
Partial reduction of the pyridine ring: Catalytic hydrogenation can be employed to form a tetrahydropyridine intermediate.
Oxidation of the hydroxyl group: A mild oxidizing agent can be used to form the corresponding ketone.
O-Methylation: The hydroxyl group at the 3-position is converted to a methoxy group using a methylating agent.
Deprotection of the nitrogen (if necessary): Removal of the N-alkyl group to yield the final product.
Purification: The crude product is purified using column chromatography or recrystallization to achieve high purity.
Spectroscopic Characterization
The structural confirmation of 3-Methoxypiperidin-4-one relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit characteristic signals for the methoxy protons (a singlet), as well as distinct multiplets for the protons on the piperidine ring. The chemical shifts will be influenced by the adjacent ketone and methoxy groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a prominent peak for the carbonyl carbon (C=O) in the downfield region. Signals for the carbon attached to the methoxy group and the methoxy carbon itself will also be present in their expected regions.
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone will be a key feature in the IR spectrum. The C-O stretching of the ether linkage will also be observable.
Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak corresponding to the molecular weight of the compound.[1][2] Fragmentation patterns can provide further structural information.[1][2]
Chemical Reactivity and Synthetic Utility
The chemical behavior of 3-Methoxypiperidin-4-one is dictated by its key functional groups: the secondary amine, the ketone, and the methoxy group. This trifunctional nature makes it a valuable intermediate in organic synthesis.[3]
Caption: Key reaction pathways for 3-Methoxypiperidin-4-one.
Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and can readily undergo N-alkylation, N-acylation, and other reactions to introduce a variety of substituents. This is a common strategy for modulating the biological activity of piperidine-based compounds.
Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol, undergo reductive amination to introduce an amino group, or participate in condensation reactions.
Influence of the Methoxy Group: The electron-donating methoxy group can influence the reactivity of the adjacent carbonyl group.
Applications in Drug Discovery and Development
Piperidin-4-one scaffolds are prevalent in many biologically active molecules and approved drugs.[4][5] They are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and CNS-related effects.[4][6] 3-Methoxypiperidin-4-one serves as a key starting material for the synthesis of novel drug candidates.[7] Its functional handles allow for the systematic modification of the molecule to optimize its binding affinity to biological targets and its pharmacokinetic properties. For instance, it can be used in the synthesis of analogs of prucalopride, a drug used for treating gastrointestinal motility disorders.[7]
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed when handling 3-Methoxypiperidin-4-one.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[8][9]
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[10]
In case of exposure, follow standard first-aid measures and seek medical attention if necessary.[8][10][11]
Conclusion
3-Methoxypiperidin-4-one is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its multiple points for synthetic modification, make it an attractive starting material for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, which will be of significant utility to researchers and scientists engaged in drug discovery and development.
ResearchGate. (2021). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives | Request PDF.[Link]
Michigan State University. (n.d.). Mass Spectrometry.[Link]
The Elusive Synthesis of 3-Methoxypiperidin-4-one: A Technical Guide for the Research Scientist
Preamble: Charting a Course for an Undocumented Target For the drug development professional and the research scientist, the piperidin-4-one scaffold is a cornerstone of medicinal chemistry, forming the core of numerous...
Author: BenchChem Technical Support Team. Date: January 2026
Preamble: Charting a Course for an Undocumented Target
For the drug development professional and the research scientist, the piperidin-4-one scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This guide addresses the synthesis of a specific, yet sparsely documented derivative: 3-Methoxypiperidin-4-one . An extensive review of the chemical literature reveals a notable scarcity of direct reports on the discovery or dedicated synthesis of this particular molecule. This absence, however, does not signify an insurmountable challenge but rather an opportunity for novel synthesis design based on established and robust methodologies for analogous structures.
This technical guide, therefore, deviates from a historical account of a well-known compound. Instead, it serves as a practical and authoritative manual for the researcher aiming to synthesize 3-Methoxypiperidin-4-one or similarly substituted piperidinones. We will first delve into the foundational synthetic strategies for the piperidin-4-one core, providing historical context and detailed, field-proven protocols. Subsequently, we will present a logical and referenced-backed proposed synthesis for the target molecule, leveraging known reactions for 3-position functionalization and selective methylation.
I. The Piperidin-4-one Core: Foundational Synthetic Strategies
The construction of the piperidin-4-one ring is a well-trodden path in organic synthesis, with two primary, historically significant methods dominating the landscape: the Dieckmann Condensation and the Mannich Reaction.
The Dieckmann Condensation: Intramolecular Cyclization to the Core
The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a powerful tool for the formation of cyclic β-keto esters.[2] First reported by the German chemist Walter Dieckmann in the late 19th century, this reaction involves the base-catalyzed intramolecular cyclization of a diester to form a five- or six-membered ring.[2][3][4] For the synthesis of N-substituted-4-piperidones, the starting material is typically a diester derived from a secondary amine.[5][6][7]
The general mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by nucleophilic attack of the resulting enolate on the other ester carbonyl, leading to a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation yield the desired piperidin-4-one.[7]
Diagram: The Dieckmann Condensation Pathway to N-Substituted-4-Piperidones
Caption: Conceptual flow of the Petrenko-Kritschenko synthesis of 4-piperidones.
II. Experimental Protocols for Core Synthesis
The following protocols are detailed examples for the synthesis of a common precursor, N-benzyl-4-piperidone, via the Dieckmann condensation, and a generic protocol for the Petrenko-Kritschenko reaction.
Protocol: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation
This two-step procedure involves the initial formation of the diester followed by cyclization, hydrolysis, and decarboxylation.
[8]
Step 1: Synthesis of N,N-bis(methoxycarbonylethyl)benzylamine
To a solution of benzylamine in methanol, add two equivalents of methyl acrylate dropwise at room temperature.
Stir the reaction mixture at room temperature for 24 hours.
Remove the solvent and excess methyl acrylate under reduced pressure to yield the crude diester, which can be used in the next step without further purification.
Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation
To a dry three-necked flask equipped with a reflux condenser and a dropping funnel, add 2.8 g of metallic sodium to 150 mL of anhydrous toluene.
[8]2. Heat the mixture to reflux with stirring and add 1 mL of anhydrous methanol to initiate the reaction.
[8]3. Slowly add 28 g of the crude N,N-bis(methoxycarbonylethyl)benzylamine dropwise.
[8]4. After the addition is complete, continue to reflux for 6 hours. During this time, add an additional 100 mL of anhydrous toluene in portions to maintain a stirrable mixture.
[8]5. Cool the reaction mixture to room temperature and quench by adding 150 mL of 25% hydrochloric acid.
[8]6. Heat the biphasic mixture to reflux for 5 hours to effect hydrolysis and decarboxylation. The completion of the reaction can be monitored by the disappearance of the β-keto ester using a ferric chloride test.
[8]7. Cool the reaction mixture and neutralize to a pH of approximately 8.5 with a 35% sodium hydroxide solution.
[8]8. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
[8]9. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
[8]10. Remove the solvent by rotary evaporation and distill the residue under reduced pressure to obtain N-benzyl-4-piperidone as a light yellow oil.
[8]
Protocol: General Procedure for Petrenko-Kritschenko Synthesis of 2,6-Diaryl-4-piperidones
This protocol is adapted from the synthesis of 2,6-diaryl-3-methyl-4-piperidones.
[9]
In a round-bottom flask, dissolve ethyl methyl ketone (1 equivalent), a substituted aromatic aldehyde (2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.
[1][9]2. Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
Purify the residue by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2,6-diaryl-4-piperidone derivative.
[1]
III. Proposed Synthetic Route to 3-Methoxypiperidin-4-one
Given the lack of a direct reported synthesis for 3-Methoxypiperidin-4-one, a plausible route involves the synthesis of a 3-hydroxy-4-piperidone intermediate, followed by selective O-methylation.
Step 1: Synthesis of N-Benzyl-3-hydroxy-4-piperidone
The introduction of a hydroxyl group at the 3-position can be achieved through various methods, including the epoxidation of an appropriate enamine or the reduction of a 3-oxo-4-piperidone derivative. A more direct approach starts from 3-hydroxypyridine.
[5]
Alkylation of commercially available 3-hydroxypyridine with benzyl chloride will yield the corresponding N-benzyl-3-hydroxypyridinium salt.
[5]2. Selective reduction of the pyridinium salt with a reducing agent such as sodium borohydride will yield a mixture of tetrahydropyridine isomers.
[5]3. Cleavage of the enol ether functionality under acidic conditions (e.g., HBr) will furnish the desired N-benzyl-3-hydroxy-4-piperidone.
[5]
Step 2: Selective O-Methylation
The selective methylation of the 3-hydroxyl group in the presence of the 4-keto group is a critical step. Standard methylation procedures with reagents like methyl iodide and a base (e.g., sodium hydride) may lead to a mixture of O- and C-alkylation products. A more selective approach is warranted.
Protection of the Ketone (Optional but Recommended): To prevent undesired side reactions, the 4-keto group can be protected as a ketal (e.g., using ethylene glycol and an acid catalyst).
O-Methylation: The hydroxyl group of the protected or unprotected 3-hydroxy-4-piperidone can be methylated using a suitable methylating agent. The use of dimethyl sulfate with a mild base or diazomethane are potential options. [10]A phase-transfer catalyst could also be employed to enhance the selectivity of O-methylation.
Deprotection: If the ketone was protected, the ketal can be removed under acidic conditions to yield N-benzyl-3-methoxy-4-piperidone.
Step 3: N-Debenzylation
The final step is the removal of the N-benzyl protecting group. This is typically achieved through catalytic hydrogenation.
Dissolve the N-benzyl-3-methoxy-4-piperidone in a suitable solvent such as ethanol or methanol.
Add a palladium on carbon (Pd/C) catalyst.
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the target molecule, 3-Methoxypiperidin-4-one.
Diagram: Proposed Synthesis of 3-Methoxypiperidin-4-one
Caption: A plausible synthetic pathway to the target molecule, 3-Methoxypiperidin-4-one.
IV. Case Study: Synthesis of N-(3-methoxypropyl)-4-piperidone
While 3-Methoxypiperidin-4-one is not well-documented, the synthesis of N-(3-methoxypropyl)-4-piperidone is described in the patent literature as an intermediate for the drug Prucalopride. [11]This serves as a practical example of constructing a methoxy-containing piperidone derivative.
The synthesis involves the reaction of 4-piperidone with 3-methoxypropylamine in the presence of a reducing agent (reductive amination).
[11]
Protocol: Reductive Amination for N-(3-methoxypropyl)-4-piperidone
In a reaction vessel, dissolve 4-piperidone hydrochloride hydrate (1 equivalent) and 3-methoxypropylamine (1.2 equivalents) in a suitable solvent such as methanol.
[11]2. Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 equivalents), in portions at room temperature.
[11]3. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
[11]4. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford N-(3-methoxypropyl)-4-piperidone.
V. Conclusion and Future Outlook
The synthesis of 3-Methoxypiperidin-4-one, while not explicitly detailed in the existing literature, is a feasible objective for the synthetic chemist. By leveraging the robust and historically significant Dieckmann condensation or Mannich reaction to construct the core piperidin-4-one ring, and then applying established methods for 3-position hydroxylation and selective O-methylation, a logical and promising synthetic route can be devised. The provided protocols for the synthesis of key precursors and related analogs offer a solid foundation for researchers to embark on the synthesis of this and other novel piperidin-4-one derivatives. This guide serves not as a historical record, but as a forward-looking roadmap for the synthesis of a potentially valuable, yet underexplored, chemical entity.
VI. References
Piperidine Synthesis. (n.d.). DTIC.
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30).
Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube.
(PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2025, August 6). ResearchGate.
Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11. (2005, May 5). Sciencemadness.org.
Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry.
The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons.
CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (n.d.). Google Patents.
How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? (2012, May 4). ResearchGate.
Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. (n.d.). CORE.
Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. (n.d.). ACS Publications.
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society.
A Dieckmann cyclization route to piperazine-2,5-diones. (n.d.). PubMed.
Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water. (2023, September 6). PMC.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC.
Dieckmann condensation. (n.d.). Wikipedia.
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4). DTIC.
How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones? (2021, August 30). ResearchGate.
The Dieckmann Condensation. (n.d.). Organic Reactions.
The Emerging Potential of 3-Methoxypiperidin-4-one: A Versatile Heterocyclic Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Substituted Piperidones in Medicinal Chemistry The piperidine ring is a cornerstone of mode...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Piperidones in Medicinal Chemistry
The piperidine ring is a cornerstone of modern medicinal chemistry, featuring prominently in a vast array of FDA-approved drugs and biologically active natural products.[1][2][3] Its saturated, three-dimensional structure offers a distinct advantage over flat aromatic systems, enabling more precise and complex interactions with biological targets.[1] Within this important class of heterocycles, piperidin-4-ones serve as exceptionally versatile intermediates, providing multiple points for synthetic diversification.[2] This guide focuses on the untapped potential of a specific, yet underexplored analogue: 3-Methoxypiperidin-4-one .
While direct literature on 3-methoxypiperidin-4-one is sparse, this guide will synthesize a comprehensive overview of its predicted chemical behavior and synthetic utility by drawing logical parallels from well-documented analogues, such as 3-methylpiperidin-4-one, and general principles of heterocyclic chemistry. We will explore its probable synthetic routes, key reactive sites, and potential as a strategic building block in the synthesis of novel chemical entities for drug discovery and development.
Physicochemical Properties and Structural Features
Based on the known properties of similar piperidin-4-one structures, we can predict the key physicochemical characteristics of 3-methoxypiperidin-4-one. The introduction of a methoxy group at the C-3 position is expected to influence its polarity, hydrogen bonding capacity, and conformational preferences compared to unsubstituted or alkyl-substituted analogues.
Property
Predicted Value / Characteristic
Causality and Scientific Insight
Molecular Formula
C₆H₁₁NO₂
Based on the core piperidin-4-one structure with an additional methoxy group.
Molecular Weight
~129.16 g/mol
Calculated from the molecular formula.
Appearance
Likely a colorless to pale yellow oil or low-melting solid
Typical for small, functionalized heterocyclic ketones.
Solubility
Soluble in polar organic solvents (e.g., MeOH, EtOH, DCM, THF, DMF). Limited solubility in water.
The polar ketone and amine functionalities, along with the ether group, will drive solubility in polar organic media. The overall hydrocarbon content limits aqueous solubility.
Key Structural Features
- Secondary amine (nucleophilic) - Ketone (electrophilic carbonyl carbon) - α-carbons to the ketone (potentially enolizable) - Methoxy group (influences electronics and sterics)
These functional groups represent the primary sites for synthetic modification, offering orthogonal reactivity.
Plausible Synthetic Pathways to 3-Methoxypiperidin-4-one
The synthesis of the 3-methoxypiperidin-4-one core can be approached through established methods for constructing substituted piperidone rings. The Dieckmann condensation is a powerful strategy for forming five- and six-membered rings and is a highly plausible route.[4][5]
Strategy 1: Dieckmann Condensation Approach
The intramolecular condensation of a suitably substituted diester is a classic and effective method for creating cyclic β-keto esters.[5] A plausible retrosynthetic analysis for 3-methoxypiperidin-4-one points to a diester precursor with a methoxy group at the appropriate position.
Caption: Key reactive sites of the 3-methoxypiperidin-4-one scaffold.
N-Functionalization: Diversifying the Core
The secondary amine of the piperidine ring is a prime handle for introducing a wide variety of substituents, which can modulate the compound's physicochemical properties and biological activity.
[6]
Direct N-alkylation using alkyl halides is a fundamental transformation. [7][8][9]The reaction typically proceeds via an SN2 mechanism, where the amine nitrogen acts as the nucleophile.
Protocol: General Procedure for N-Alkylation of a Piperidin-4-one Analogue
[7]
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the piperidin-4-one substrate (1.0 eq.) and a suitable base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
Solvent Addition: Add an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to create a stirrable suspension.
Reagent Addition: Slowly add the alkyl halide (1.1-1.2 eq.) to the reaction mixture at room temperature.
Reaction: Stir the mixture at room temperature or heat (e.g., 50-70 °C) depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Reductive amination is another powerful method for N-alkylation, particularly for introducing substituents via aldehydes and ketones. [6][10][11]This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ.
Protocol: General Procedure for Reductive Amination
[6]
Reaction Setup: To a stirred solution of the piperidin-4-one substrate (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) at room temperature, add the aldehyde or ketone (1.1 eq.).
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise.
Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Reactions at the Carbonyl Group
The ketone functionality at the C-4 position is an electrophilic site ripe for a variety of nucleophilic addition and condensation reactions.
The Wittig reaction is a highly effective method for converting ketones into alkenes, providing a route to exocyclic methylene compounds or other substituted alkenes. [12][13][14]The reaction involves a phosphonium ylide, which attacks the carbonyl carbon.
[13]
Caption: General workflow for the Wittig reaction on a piperidin-4-one substrate.
Experimental Rationale: The reaction of 3-methoxypiperidin-4-one with a Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would be expected to yield 3-methoxy-4-methylenepiperidine. [12]For less reactive ketones or stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction is a valuable alternative.
[14]
The carbonyl group is an ideal anchor point for constructing spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional structures. [15]Reactions such as multi-component reactions involving the ketone can lead to the formation of complex spiro-heterocycles.
Functionalization at the α-Carbons
The carbons adjacent to the carbonyl group (C-2 and C-5) are potential sites for functionalization through enolate chemistry. While the C-3 position is already substituted, the C-5 position offers a handle for further modification.
Scientific Insight: The regioselectivity of α-functionalization can be influenced by the choice of base and reaction conditions. [16][17][18]The formation of either the kinetic or thermodynamic enolate can direct the addition of electrophiles to a specific α-carbon. Given the presence of the methoxy group at C-3, reactions at C-5 would be the primary route for α-functionalization. This could include alkylation, arylation, or the introduction of other functional groups, further expanding the molecular diversity accessible from this building block.
[16][17]
Applications in Drug Discovery and Medicinal Chemistry
The strategic incorporation of substituted piperidines is a well-established principle in the design of therapeutics. [1][3][15]The 3-methoxypiperidin-4-one scaffold is a precursor to a variety of structures with potential biological activity. A Chinese patent highlights the use of a related compound, 1-(3-methoxypropyl)piperidin-4-one, in the synthesis of a key intermediate for Prucalopride, a drug used to treat chronic constipation, showcasing the relevance of such scaffolds.
[19]
By leveraging the reactivity outlined above, medicinal chemists can:
Modulate Lipophilicity and Solubility: The introduction of various substituents at the nitrogen atom can fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties.
Explore Structure-Activity Relationships (SAR): The multiple points of diversification allow for a systematic exploration of how different functional groups impact biological activity.
Access Novel Chemical Space: The ability to generate complex, three-dimensional structures, including spirocycles, opens up new avenues for designing ligands that can interact with challenging biological targets.
Conclusion and Future Outlook
3-Methoxypiperidin-4-one, while not yet a common commodity in chemical catalogs, represents a building block with significant latent potential. Its synthesis is plausible through established organic chemistry principles, and its trifunctional nature provides a rich platform for the creation of diverse and complex molecular architectures. By understanding the predicted reactivity of its secondary amine, carbonyl group, and α-carbons, researchers and drug development professionals can envision its application in the synthesis of novel therapeutics. As the demand for three-dimensional scaffolds in drug discovery continues to grow, the exploration and development of versatile building blocks like 3-methoxypiperidin-4-one will be crucial for advancing the frontiers of medicinal chemistry.
References
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MDPI. (n.d.). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Retrieved from [Link]
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim., 039, 31-40. Retrieved from [Link]
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PubMed. (2024). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
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PubMed. (1946). Piperidine Derivatives; C-alkylation of l-benzoyl-3-carbethoxy-4-piperidone; Synthesis of Ethyl 3-ethyl-4-piperidylacetate (d1-ethyl Cincholoiponate). J Am Chem Soc., 68, 1053-7. Retrieved from [Link]
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The Emerging Therapeutic Potential of 3-Methoxypiperidin-4-one Derivatives: A Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers Abstract The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and natural alkaloids.[1] Among its vari...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and natural alkaloids.[1] Among its varied forms, the piperidin-4-one scaffold serves as a particularly versatile intermediate for the synthesis of compounds with a wide spectrum of pharmacological activities.[2] This guide focuses on the largely untapped potential of a specific subclass: 3-methoxypiperidin-4-one derivatives. By examining the established biological activities of related piperidin-4-one analogues—including anticancer, antimicrobial, antiviral, analgesic, and neuroprotective properties—we aim to provide a predictive framework and methodological guidance for researchers exploring this promising chemical space. This document synthesizes current literature to explain the causality behind experimental designs, offers detailed protocols for core biological assays, and outlines future directions for the development of novel therapeutics based on this scaffold.
Introduction: The Piperidin-4-one Core in Medicinal Chemistry
The piperidin-4-one nucleus is a privileged scaffold in drug discovery, prized for its synthetic tractability and its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets.[2] Derivatives have been investigated for a multitude of therapeutic applications, ranging from central nervous system disorders to infectious diseases and oncology.[3][4][5]
The introduction of a methoxy group at the 3-position (3-methoxypiperidin-4-one) is a strategic modification. The methoxy group can significantly alter the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. Furthermore, its electron-donating nature can influence the reactivity of the adjacent ketone and the overall conformation of the piperidine ring, potentially leading to enhanced potency, selectivity, or novel mechanisms of action. This guide provides a comprehensive overview of the potential biological activities that can be explored starting from this core structure.
Synthesis of the 3-Methoxypiperidin-4-one Scaffold
The synthesis of substituted piperidin-4-ones is most commonly achieved through the Mannich reaction, a one-pot condensation of an aldehyde, a ketone, and an amine (typically ammonium acetate as an ammonia source).[3][4] This robust reaction allows for the assembly of the heterocyclic core with various substituents at the 2-, 3-, and 6-positions.
For the specific synthesis of a 3-methoxypiperidin-4-one derivative, a plausible approach would involve the condensation of an aromatic aldehyde, methoxyacetone (as the ketone component), and ammonium acetate in an alcoholic solvent.
Diagram: General Synthetic Pathway via Mannich Condensation
In Vitro Screening of 3-Methoxypiperidin-4-one Analogs: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core principles and practical methodologies for the in vitro screening of 3-Methoxypiperidin-4-one...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core principles and practical methodologies for the in vitro screening of 3-Methoxypiperidin-4-one analogs. Moving beyond a rigid template, this document is structured to provide a logical and scientifically-grounded workflow, from initial compound handling to complex biological assays, ensuring a comprehensive understanding of the screening cascade.
Introduction: The Rationale for Screening 3-Methoxypiperidin-4-one Analogs
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[2][3] The 3-methoxypiperidin-4-one core, in particular, offers a unique combination of a hydrogen bond acceptor (the methoxy group and the ketone) and a hydrogen bond donor (the piperidine nitrogen), along with a three-dimensional structure that can be exploited for selective binding to biological targets.
The primary goal of in vitro screening of a library of 3-Methoxypiperidin-4-one analogs is to identify "hit" compounds that exhibit a desired biological activity. This process is a critical first step in the drug discovery pipeline, enabling the selection of promising candidates for further optimization and development. This guide will detail a strategic approach to this screening process, emphasizing the importance of robust assay design and data interpretation.
Part 1: The Screening Cascade: A Strategic Approach
A successful in vitro screening campaign follows a logical progression, often referred to as a screening cascade. This multi-step process is designed to efficiently identify and validate hits while minimizing false positives and negatives. The cascade typically begins with broad, high-throughput screens and progresses to more complex, lower-throughput assays for hit confirmation and characterization.
Caption: A typical in vitro screening cascade for novel compounds.
Compound Library Preparation and Management
Prior to initiating any biological assays, meticulous preparation and management of the 3-Methoxypiperidin-4-one analog library are paramount.
Solubilization: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).
Plating: Stock solutions are then serially diluted and plated into 96-well or 384-well microplates for screening.
Storage: Master plates are stored at -20°C or -80°C to maintain compound integrity.
Part 2: Primary Screening - Identifying Initial Hits
The initial phase of the screening cascade involves high-throughput screening (HTS) to rapidly assess the biological activity of the entire compound library.[4] The choice of primary assay depends on the therapeutic area of interest. For 3-Methoxypiperidin-4-one analogs, which have shown promise in oncology, a primary screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.[2][5]
Cytotoxicity Screening: The MTT Assay
The MTT assay is a robust and widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7] The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
Experimental Protocol: MTT Assay
Cell Seeding:
Culture cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.
Trypsinize and count the cells.
Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the 3-Methoxypiperidin-4-one analogs in culture medium. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Remove the old media from the cell plates and add the compound dilutions. Include vehicle controls (media with DMSO) and positive controls (a known cytotoxic agent).
Incubate the plates for a defined period (e.g., 48 or 72 hours).
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT in sterile PBS.
Add 10 µL of the MTT solution to each well.
Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Solubilization of Formazan:
Carefully remove the media containing MTT.
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
Data Acquisition:
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Hit Selection:
The percentage of cell viability is calculated relative to the vehicle-treated control cells. A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., 50%) at a single screening concentration (e.g., 10 µM).
Part 3: Hit Confirmation and Secondary Assays
Compounds identified as hits in the primary screen require further validation to confirm their activity and elucidate their mechanism of action.
Dose-Response Analysis and IC50 Determination
To confirm the activity of the initial hits, a dose-response analysis is performed. This involves testing the compounds over a range of concentrations to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the biological response.
Data Presentation: Example IC50 Values for 3-Methoxypiperidin-4-one Analogs
Compound ID
Cancer Cell Line
IC50 (µM)
Analog A
MCF-7 (Breast)
5.2
Analog A
HCT-116 (Colon)
8.1
Analog B
MCF-7 (Breast)
12.5
Analog B
HCT-116 (Colon)
> 50
Analog C
MCF-7 (Breast)
0.8
Analog C
HCT-116 (Colon)
1.2
Probing the Mechanism of Action: Target-Based Assays
Given that piperidine-containing compounds are known to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs), it is crucial to investigate these potential mechanisms.[1][8]
3.2.1. Kinase Inhibition Assays
Kinases are a major class of drug targets, particularly in oncology.[1] Biochemical kinase assays are used to determine if a compound directly inhibits the activity of a specific kinase.
Principle: A common method involves measuring the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase.[9] Luminescence-based assays, such as ADP-Glo™, are widely used for their high sensitivity and suitability for HTS.[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Reaction Setup:
In a 384-well plate, add the kinase, the test compound (3-Methoxypiperidin-4-one analog), and the kinase substrate.
Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO).
Initiation of Kinase Reaction:
Add ATP to initiate the reaction.
Incubate at room temperature for a specified time (e.g., 1 hour).
ADP Detection:
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes.
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes.
Data Acquisition:
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Caption: Workflow for a luminescence-based kinase inhibition assay.
3.2.2. GPCR Signaling Assays
GPCRs are another important class of drug targets.[10] Cell-based reporter assays are commonly used to screen for compounds that modulate GPCR signaling.
Principle: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by a specific GPCR signaling pathway (e.g., cAMP response element, CRE).[11] Activation or inhibition of the GPCR by a test compound leads to a change in luciferase expression, which can be measured as a luminescent signal.
Use a stable cell line co-expressing the GPCR of interest and the luciferase reporter construct.
Seed the cells into 96-well plates and incubate for 24 hours.
Compound Treatment:
Treat the cells with the 3-Methoxypiperidin-4-one analogs at various concentrations.
Include a known agonist or antagonist as a positive control.
Cell Lysis and Luciferase Assay:
After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.
Add a luciferase assay substrate to the cell lysate.
Data Acquisition:
Measure the luminescence using a luminometer.
Part 4: Data Interpretation and Hit Validation
Rigorous data analysis and hit validation are crucial to ensure the reliability of the screening results.
Statistical Analysis: Utilize statistical methods to identify significant hits and minimize the rate of false positives.[2]
Structure-Activity Relationship (SAR): Analyze the relationship between the chemical structures of the analogs and their biological activity to guide future compound optimization.
Orthogonal Assays: Confirm hits using a different assay that measures the same biological endpoint through a different method.
Conclusion
The in vitro screening of 3-Methoxypiperidin-4-one analogs is a critical step in the identification of novel therapeutic agents. By employing a strategic screening cascade that incorporates robust and well-validated assays, researchers can efficiently identify and characterize promising hit compounds. This technical guide provides a framework for designing and executing such a screening campaign, emphasizing the importance of scientific integrity and logical experimental design. Further optimization and validation of the identified hits will be necessary to advance them through the drug discovery pipeline.
References
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
The different strategies for designing GPCR and kinase targeted libraries. (2004). PubMed. Retrieved January 19, 2026, from [Link]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
An emerging role for kinase screening in GPCR drug discovery. (2006). PubMed. Retrieved January 19, 2026, from [Link]
Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Application of Mannich and Michael Reactions in Synthesis of Pyridopyrimido[2,1-b][8]thiadiazinones and Pyridopyrimido[2,1-b]thiazinones as Anticancer Agents. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]
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Mechanism of action studies for 3-Methoxypiperidin-4-one compounds
An In-depth Technical Guide to Elucidating the Mechanism of Action for Novel 3-Methoxypiperidin-4-one Compounds Introduction The 3-methoxypiperidin-4-one scaffold represents a promising starting point for the development...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to Elucidating the Mechanism of Action for Novel 3-Methoxypiperidin-4-one Compounds
Introduction
The 3-methoxypiperidin-4-one scaffold represents a promising starting point for the development of novel therapeutics. Its unique structural features offer the potential for high-affinity and selective interactions with a range of biological targets. However, the journey from a promising chemical entity to a clinically viable drug candidate is contingent on a thorough understanding of its mechanism of action (MoA). This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of novel 3-methoxypiperidin-4-one compounds. Our approach emphasizes a multi-faceted strategy, integrating target identification, biochemical and cellular characterization, and in vivo validation to build a robust and compelling MoA dossier.
Part 1: Target Identification and Validation: Unmasking the Molecular Initiator
Affinity-Based Proteomics for Unbiased Target Discovery
Affinity-based proteomics is a powerful technique to identify direct binding partners of a small molecule from a complex biological lysate. The general workflow involves immobilizing a derivative of the 3-methoxypiperidin-4-one compound onto a solid support and using it as "bait" to capture interacting proteins.
Synthesis of an Affinity Probe: A derivative of the lead 3-methoxypiperidin-4-one compound is synthesized with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe, often an inactive analog, is also prepared.
Preparation of Cell Lysate: The choice of cell line should be guided by the observed phenotype of the compound. A total protein lysate is prepared under non-denaturing conditions to preserve protein structure and interactions.
Affinity Capture: The cell lysate is incubated with the affinity matrix (and a control matrix) to allow for binding of target proteins.
Washing and Elution: Non-specific binders are removed through a series of stringent washes. Specifically bound proteins are then eluted, often by competing with an excess of the free compound or by changing buffer conditions.
Protein Identification by Mass Spectrometry: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis and Hit Prioritization
The output from the mass spectrometer will be a list of proteins identified in both the experimental and control samples. True binding partners should be significantly enriched in the experimental sample. Hits are prioritized based on their enrichment factor, biological plausibility, and known roles in disease pathways.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that can be used to monitor the direct engagement of a compound with its target in a cellular context. The principle is based on the thermal stabilization of a protein upon ligand binding.
Experimental Protocol: In-Cell CETSA
Compound Treatment: Intact cells are treated with the 3-methoxypiperidin-4-one compound or a vehicle control.
Heating Profile: The treated cells are heated to a range of temperatures.
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
Target Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.
Data Interpretation
A shift in the melting curve of a protein in the presence of the compound indicates direct target engagement. This provides crucial evidence that the compound binds to the identified target within the complex environment of a living cell.
Part 2: Biochemical and Cellular Characterization: From Binding to Biological Function
Once a primary target has been identified and validated, the next step is to characterize the functional consequences of this interaction at both the biochemical and cellular levels.
Biochemical Assays: Quantifying the Interaction
Biochemical assays are essential to determine the affinity and kinetics of the compound-target interaction and to assess its impact on the target's activity.
Table 1: Key Biochemical Assays for MoA Studies
Assay Type
Principle
Key Parameters Measured
Surface Plasmon Resonance (SPR)
Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.
Association rate (ka), Dissociation rate (kd), Affinity (KD)
Isothermal Titration Calorimetry (ITC)
Measures the heat change upon binding of a ligand to a protein in solution.
Measures the effect of the compound on the catalytic activity of an enzyme target.
IC50, Ki, Mechanism of Inhibition (e.g., competitive, non-competitive)
Cellular Assays: Linking Target Engagement to Cellular Phenotype
Cellular assays are crucial to bridge the gap between biochemical activity and the observed biological effects of the compound.
Signaling Pathway Analysis
If the target is part of a known signaling pathway, it is essential to investigate the downstream consequences of target modulation.
Caption: Hypothetical signaling pathway illustrating the inhibitory effect of a 3-methoxypiperidin-4-one compound.
Experimental Protocol: Western Blotting for Pathway Analysis
Cell Treatment: Treat cells with a dose-range of the 3-methoxypiperidin-4-one compound for various time points.
Protein Extraction and Quantification: Prepare total cell lysates and determine protein concentration.
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
Antibody Incubation and Detection: Probe the membrane with antibodies specific for the target and key downstream signaling nodes (both total and phosphorylated forms).
Data Analysis: Quantify changes in protein phosphorylation or expression levels relative to controls.
Part 3: In Vivo Validation: Confirming the MoA in a Preclinical Model
The final step in MoA validation is to demonstrate that the compound engages its target and elicits the expected downstream effects in a relevant in vivo model.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD studies are essential to establish a relationship between the compound's exposure (pharmacokinetics) and its biological effect (pharmacodynamics).
Experimental Workflow: In Vivo PK/PD Study
Caption: Integrated workflow for in vivo PK/PD studies.
Efficacy Studies in Disease Models
Ultimately, the relevance of the proposed MoA must be demonstrated in a disease-relevant animal model. The study design should include endpoints that directly measure target engagement and downstream pathway modulation in addition to the overall therapeutic effect.
Conclusion
Elucidating the mechanism of action of a novel compound like a 3-methoxypiperidin-4-one derivative is a complex but essential undertaking in drug discovery. The integrated, multi-pronged approach outlined in this guide, combining unbiased target identification, rigorous biochemical and cellular characterization, and in vivo validation, provides a robust framework for building a comprehensive and compelling MoA dossier. By adhering to these principles of scientific integrity and experimental rigor, researchers can significantly increase the probability of successfully translating a promising chemical entity into a novel therapeutic.
References
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Exploratory
An In-Depth Technical Guide to 3-Methoxypiperidin-4-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Methoxypiperidin-4-one, a pivotal heterocyclic building block in medicinal chemistry. T...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxypiperidin-4-one, a pivotal heterocyclic building block in medicinal chemistry. The document delineates its chemical identity, including its IUPAC name and CAS numbers for both the free base and its hydrochloride salt. A significant focus is placed on its critical role as a key intermediate in the synthesis of the gastrointestinal prokinetic agent, cisapride. This guide will detail the synthetic pathways to 3-Methoxypiperidin-4-one, its physicochemical properties, reactivity, and established analytical protocols for its characterization. The content is structured to provide researchers and drug development professionals with the necessary technical information to effectively utilize this compound in their scientific endeavors.
Chemical Identity and Physicochemical Properties
3-Methoxypiperidin-4-one is a substituted piperidinone, a class of heterocyclic compounds that are of significant interest in pharmaceutical research due to their versatile chemical nature and presence in numerous biologically active molecules.[1]
IUPAC Name: 3-methoxypiperidin-4-one
Table 1: Chemical Identifiers
Form
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Free Base
1220039-57-5
C₆H₁₁NO₂
129.16
Hydrochloride Salt
1220040-18-5
C₆H₁₂ClNO₂
165.62
Synthesis and Reaction Mechanisms
The synthesis of substituted piperidin-4-ones can be achieved through various methods, including the Mannich reaction and stereoselective synthesis.[1] While a specific, detailed, and publicly available protocol for the synthesis of the parent 3-Methoxypiperidin-4-one is not extensively documented, its N-substituted derivatives are key intermediates in the synthesis of pharmaceuticals, most notably cisapride.[2][3] The synthesis of these derivatives provides a likely pathway to the parent compound.
One plausible synthetic approach involves a multi-step process starting from readily available precursors. A general representation of such a synthetic workflow is outlined below.
Caption: A generalized synthetic workflow for 3-Methoxypiperidin-4-one.
A crucial N-substituted analog, 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinone, is a direct precursor in one of the documented syntheses of cisapride.[2] The synthesis of this intermediate likely involves the alkylation of a protected 3-methoxypiperidin-4-one or the construction of the piperidinone ring with the N-substituent already in place.
Reactivity and Chemical Behavior
The chemical reactivity of 3-Methoxypiperidin-4-one is dictated by the functional groups present in its structure: a secondary amine, a ketone, and a methoxy group.
N-Alkylation and N-Acylation: The secondary amine is nucleophilic and readily undergoes reactions such as alkylation and acylation to introduce various substituents on the nitrogen atom. This is a key feature utilized in the synthesis of its derivatives.
Ketone Chemistry: The ketone at the 4-position is susceptible to nucleophilic attack. A critical reaction in the synthesis of cisapride is the reductive amination of the N-substituted 3-methoxypiperidin-4-one to introduce an amino group at the 4-position.[2]
Alpha-Substitution: The protons on the carbons adjacent to the ketone (positions 3 and 5) can be acidic under basic conditions, allowing for further functionalization at these positions.
Ether Cleavage: While generally stable, the methoxy group can be cleaved under harsh acidic conditions.
Role in Drug Development: The Synthesis of Cisapride
The primary and most well-documented application of 3-Methoxypiperidin-4-one derivatives is in the synthesis of cisapride. Cisapride is a substituted piperidinyl benzamide that acts as a prokinetic agent, enhancing gastrointestinal motility.[4]
The synthesis of cisapride from its key intermediate, 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinone, involves a pivotal reductive amination step. This transformation converts the ketone at the 4-position into an amine, which is then acylated to complete the synthesis of the final drug molecule.[2] The stereochemistry at the 3 and 4 positions of the piperidine ring is crucial for the pharmacological activity of cisapride.
Caption: Key steps in the synthesis of Cisapride from its piperidinone intermediate.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 3-Methoxypiperidin-4-one. The following techniques are typically employed:
Table 2: Analytical Methods
Technique
Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Signals corresponding to the methoxy protons, the protons on the piperidine ring, and the N-H proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern. ¹³C NMR: Resonances for the carbonyl carbon, the carbon bearing the methoxy group, the methoxy carbon itself, and the other carbons of the piperidine ring.
Infrared (IR) Spectroscopy
A strong absorption band characteristic of the C=O stretch of the ketone (typically around 1715 cm⁻¹). A broad absorption for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹). C-O stretching vibrations for the ether linkage.
Mass Spectrometry (MS)
The molecular ion peak corresponding to the exact mass of the molecule (C₆H₁₁NO₂). Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the piperidine ring.
High-Performance Liquid Chromatography (HPLC)
To determine the purity of the compound and for chiral separations if applicable.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are crucial. While specific toxicity data for 3-Methoxypiperidin-4-one is not widely available, it is prudent to handle it with the care afforded to all laboratory chemicals. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
3-Methoxypiperidin-4-one is a valuable heterocyclic intermediate with a demonstrated critical role in the synthesis of the pharmaceutical agent cisapride. Its synthesis, reactivity, and analytical characterization are of significant interest to researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of the available technical information on this compound, highlighting its importance as a building block for more complex and biologically active molecules. Further research into the synthesis and properties of the parent compound and its derivatives will undoubtedly continue to contribute to the advancement of pharmaceutical sciences.
References
Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
Synthesis of cisapride.
Synthesis of cisapride, a gastrointestinal stimulant derived from cis-4-amino-3-methoxypiperidine. ResearchGate. [Link]
Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders. PubMed. [Link]
An In-depth Technical Guide to the Solubility and Stability of 3-Methoxypiperidin-4-one Hydrochloride
Preamble: Navigating the Nomenclature of a Key Synthetic Intermediate In the landscape of pharmaceutical synthesis, precision in chemical identity is paramount. This guide addresses the physicochemical properties of 3-Me...
Author: BenchChem Technical Support Team. Date: January 2026
Preamble: Navigating the Nomenclature of a Key Synthetic Intermediate
In the landscape of pharmaceutical synthesis, precision in chemical identity is paramount. This guide addresses the physicochemical properties of 3-Methoxypiperidin-4-one hydrochloride. It is critical, however, to first confront a significant point of ambiguity in available literature and commercial listings. This compound is frequently conflated with its analogue, 3-Methylpiperidin-4-one hydrochloride (CAS 4629-78-1). Some safety data sheets even list "3-methoxypiperidin-4-one hydrochloride" as a synonym for the methyl variant.[1] This guide proceeds with the analysis of the true methoxy compound, deriving its expected properties from fundamental chemical principles and data from closely related analogues. The methodologies provided herein are designed to empower researchers to definitively characterize their specific molecule, ensuring the integrity of their development pipeline.
Core Physicochemical Profile
3-Methoxypiperidin-4-one hydrochloride is a heterocyclic compound featuring a piperidine ring, a ketone at the 4-position, a methoxy group at the 3-position, and a hydrochloride salt of the secondary amine. These features dictate its behavior in solution and under stress, making it a versatile but potentially sensitive building block in organic synthesis.[2]
Solubility Profile: A Predictive and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute (CQA) influencing bioavailability, formulation, and reaction kinetics. The hydrochloride salt form of 3-Methoxypiperidin-4-one is designed to enhance aqueous solubility compared to its free base.[4]
Theoretical Solubility Assessment
Aqueous Solubility : The presence of the hydrochloride salt dramatically increases water solubility by ensuring the secondary amine is protonated and highly polar. The ketone and ether oxygens can also act as hydrogen bond acceptors, further contributing to aqueous solubility. Therefore, high solubility in water and polar protic solvents is anticipated.[4][5]
Organic Solubility : Solubility in organic solvents will be varied. It is expected to be soluble in polar protic solvents like methanol and ethanol.[2] Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) is also likely. For comparison, 4-Piperidone (hydrochloride hydrate) shows good solubility in DMSO (30 mg/mL) and PBS (pH 7.2) (10 mg/mL), but lower solubility in ethanol (2 mg/mL).[6] It will likely have poor solubility in nonpolar solvents such as hexanes or toluene.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility measurement, a gold-standard method for determining solubility in various solvents.
Objective: To determine the equilibrium solubility of 3-Methoxypiperidin-4-one hydrochloride in a panel of pharmaceutically relevant solvents at a controlled temperature.
HPLC system with a suitable detector (e.g., UV-Vis or CAD)
Methodology:
Preparation: Add an excess amount of the compound (e.g., 50-100 mg) to a vial, ensuring solid material will remain even at saturation.
Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected solvent to the vial.
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the slurry to equilibrate for at least 24-48 hours.
Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
Sampling & Dilution: Carefully withdraw an aliquot of the supernatant, avoiding any solid particles. Immediately perform a precise serial dilution with the appropriate mobile phase to bring the concentration into the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration.
Calculation: Calculate the solubility (in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor.
Data Presentation: Solubility Summary
All quantitative solubility data should be compiled for clear comparison.
Solvent
Temperature (°C)
pH (if aqueous)
Solubility (mg/mL)
Molar Solubility (mol/L)
Purified Water
25
PBS
25
7.4
0.1 M HCl
25
~1.0
Methanol
25
N/A
Ethanol
25
N/A
DMSO
25
N/A
Stability Profile and Degradation Pathways
Understanding a compound's stability is essential for defining storage conditions, shelf-life, and predicting potential impurities. Forced degradation (stress testing) is a systematic way to probe the intrinsic stability of a molecule.[7]
Predicted Degradation Pathways
The functional groups in 3-Methoxypiperidin-4-one hydrochloride suggest several potential degradation routes:
Hydrolysis:
Acid-Catalyzed Hydrolysis: The ether linkage of the methoxy group is susceptible to cleavage under strong acidic conditions, potentially yielding 3-hydroxy-4-piperidone.
Base-Catalyzed Reactions: Strong bases could promote aldol-type condensation or other rearrangement reactions involving the ketone.
Oxidation: The secondary amine is a primary target for oxidation, which can lead to the formation of N-oxides or ring-opened byproducts.[8] Atmospheric oxygen or residual peroxides can initiate this process.
Photodegradation: Ketones can be photolabile, undergoing Norrish-type reactions upon exposure to UV light. The piperidine ring itself may also be susceptible to radical-mediated degradation.[8]
Thermal Degradation: High temperatures can provide the energy to overcome activation barriers for various decomposition reactions.[8]
Workflow for Forced Degradation Studies
The following diagram illustrates a standard workflow for conducting forced degradation studies in accordance with International Council for Harmonisation (ICH) guidelines.
Application Note: Synthesis of 3-Methoxypiperidin-4-one via Intramolecular Mannich Reaction
Introduction: The Significance of the Piperidin-4-one Scaffold The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and pharmacologically...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of the Piperidin-4-one Scaffold
The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a wide array of biological activities, including anticancer, anti-HIV, analgesic, and antifungal properties.[2][3] The Mannich reaction, a three-component condensation, stands as a cornerstone methodology for the construction of β-amino carbonyl compounds, including the synthesis of the piperidine ring system.[4][5][6] This application note provides a detailed protocol for the synthesis of 3-Methoxypiperidin-4-one, a valuable intermediate for drug discovery, by outlining a robust and optimized intramolecular Mannich-type cyclization strategy. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Scientific Rationale and Reaction Mechanism
The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde (often formaldehyde) and a primary or secondary amine.[5] For the synthesis of piperidin-4-ones, a double Mannich reaction or a subsequent intramolecular cyclization is often employed. The strategy detailed here involves the acid-catalyzed cyclization of a carefully chosen acyclic precursor, which is formed in situ.
The overall mechanism proceeds in two principal stages:
Formation of the Iminium Ion: The reaction is initiated by the formation of a highly electrophilic Eschenmoser-type salt or iminium ion from the reaction between the primary amine and formaldehyde under acidic conditions.[5][7]
Nucleophilic Attack and Cyclization: A ketone, in this case, a methoxyacetone derivative, tautomerizes to its enol form.[4][6] The enol then acts as a nucleophile, attacking the iminium ion. In a piperidinone synthesis, this process occurs twice, leading to a cyclization that forms the six-membered ring.
The choice of an N-benzyl protecting group is strategic; it is robust under the reaction conditions but can be readily removed in a final step via catalytic hydrogenation to yield the secondary amine.
Reaction Mechanism Visualization
The following diagram illustrates the proposed pathway for the formation of the N-benzyl-3-methoxypiperidin-4-one intermediate.
Caption: Proposed mechanism for N-benzyl-3-methoxypiperidin-4-one synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of the N-protected intermediate followed by deprotection to yield the final hydrochloride salt.
Part A: Synthesis of 1-Benzyl-3-methoxy-piperidin-4-one
Materials and Equipment:
Reagent/Material
Grade
Supplier
Methoxyacetone
≥98%
Standard Supplier
Benzylamine
≥99%
Standard Supplier
Paraformaldehyde
Reagent Grade
Standard Supplier
Hydrochloric Acid (conc.)
ACS Reagent
Standard Supplier
Isopropyl Alcohol
ACS Reagent
Standard Supplier
Sodium Bicarbonate
Reagent Grade
Standard Supplier
Ethyl Acetate
ACS Reagent
Standard Supplier
Anhydrous Magnesium Sulfate
Reagent Grade
Standard Supplier
Equipment
250 mL Three-neck round-bottom flask
Standard Labware
Reflux condenser, Magnetic stirrer, Heating mantle
Standard Labware
Separatory funnel, Rotary evaporator
Standard Labware
Step-by-Step Procedure:
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add isopropyl alcohol (100 mL).
Reagent Addition: Add methoxyacetone (1.0 eq), benzylamine (1.0 eq), and paraformaldehyde (2.2 eq). Stir the resulting slurry at room temperature.
Acidification: Slowly add concentrated hydrochloric acid (2.0 eq) dropwise to the stirring mixture. An exotherm may be observed.
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the isopropyl alcohol.
Neutralization & Extraction: Dilute the resulting residue with water (50 mL) and cool in an ice bath. Carefully adjust the pH to ~8-9 by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 1-benzyl-3-methoxy-piperidin-4-one.
Part B: Deprotection to 3-Methoxypiperidin-4-one Hydrochloride
Materials and Equipment:
Reagent/Material
Grade
Supplier
1-Benzyl-3-methoxy-piperidin-4-one
As synthesized
-
Palladium on Carbon (10 wt. %)
Standard Supplier
Methanol
ACS Reagent
Standard Supplier
Ethanolic HCl (e.g., 3M)
Standard Supplier
Equipment
Hydrogenation Apparatus (e.g., Parr shaker)
Standard Labware
Celite® or similar filter aid
Standard Supplier
Step-by-Step Procedure:
Hydrogenation Setup: Dissolve the purified product from Part A (1.0 eq) in methanol (50 mL) in a suitable hydrogenation vessel.
Catalyst Addition: Carefully add 10% Palladium on Carbon (approx. 5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas, then pressurize to 50 psi. Shake the reaction mixture at room temperature for 12-24 hours, or until TLC indicates complete consumption of the starting material.
Filtration: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of methanol.
Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting free base in a minimal amount of cold anhydrous diethyl ether or dichloromethane. Add ethanolic HCl dropwise with stirring until precipitation is complete.
Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum to yield 3-methoxypiperidin-4-one hydrochloride.[8]
Process Optimization and Troubleshooting
Effective synthesis requires careful control of reaction parameters. The following table addresses common challenges.
Problem
Potential Cause(s)
Suggested Solution(s)
Low Yield of Cyclized Product
Incomplete reaction; inefficient iminium ion formation; side reactions (e.g., polymerization of formaldehyde).
Ensure stoichiometric accuracy, particularly of the acid catalyst. Increase reaction time or temperature moderately. Consider using a pre-formed iminium salt like Eschenmoser's salt.
Formation of Acyclic Byproducts
Reaction did not proceed to full cyclization.
Verify sufficient heating and reaction time. Ensure the concentration of reactants is adequate to favor the intramolecular cyclization step.
Difficult Purification
Presence of polar, hard-to-separate impurities.
Optimize the work-up procedure; ensure complete neutralization before extraction. Employ a different solvent system or gradient for column chromatography.
Incomplete Deprotection
Catalyst poisoning or deactivation; insufficient hydrogen pressure or reaction time.
Use fresh, high-quality catalyst. Ensure the substrate is pure and free of catalyst poisons (e.g., sulfur compounds). Increase hydrogen pressure or reaction time as needed.
Characterization of Final Product
The identity and purity of the synthesized 3-Methoxypiperidin-4-one Hydrochloride should be confirmed using standard analytical techniques.
Analysis
Expected Results
¹H NMR (400 MHz, D₂O)
Peaks corresponding to the piperidine ring protons, methoxy group protons. Chemical shifts will be downfield due to the electron-withdrawing ketone and protonated amine.
¹³C NMR (100 MHz, D₂O)
Carbonyl carbon signal (~205-210 ppm), methoxy carbon (~58-60 ppm), and distinct signals for the piperidine ring carbons.
Mass Spec (ESI+)
[M+H]⁺ corresponding to the free base (Calculated for C₆H₁₂NO₂⁺).
The Mannich reaction provides an efficient and versatile platform for the synthesis of substituted piperidin-4-ones. The protocol detailed herein offers a reliable method for producing 3-Methoxypiperidin-4-one, a valuable building block for pharmaceutical research. By carefully controlling reaction conditions and implementing the troubleshooting strategies provided, researchers can achieve high yields and purity of the target compound.
References
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
Arulraj, R., & Perumal, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
Grokipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Retrieved from [Link]
Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 17(1), 1-23. Retrieved from [Link]
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
Blicke, F. F., & McCarty, F. J. (1954). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 76(11), 2851–2854. Retrieved from [Link]
Kamal, A., et al. (2008). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Bioorganic & Medicinal Chemistry Letters, 18(1), 211-215. Retrieved from [Link]
Application Note: 3-Methoxypiperidin-4-one as a Versatile Scaffold for the Synthesis of Novel Analgesics
Abstract The piperidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous clinically significant analgesic agents, including fentanyl and its analogues.[1][2] This applicati...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The piperidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous clinically significant analgesic agents, including fentanyl and its analogues.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-Methoxypiperidin-4-one hydrochloride as a key starting material for the synthesis of potent analgesics. We present core synthetic strategies, including N-alkylation and reductive amination, alongside detailed, field-proven protocols. The causality behind experimental choices, mechanistic insights, and structure-activity relationships are discussed to provide a comprehensive framework for the development of next-generation pain therapeutics.
The Strategic Importance of the 3-Methoxypiperidin-4-one Scaffold
The piperidine ring is a privileged structure in analgesic drug design, largely due to its presence in morphine, which established it as a crucial pharmacophore for interacting with opioid receptors.[3][4] The 4-piperidinone motif, in particular, serves as a versatile precursor for a wide range of potent synthetic opioids.[1][2]
3-Methoxypiperidin-4-one hydrochloride offers several strategic advantages as a starting material:
Pre-functionalized Core: The ketone at the C4 position is an ideal handle for introducing the critical 4-anilido group via reductive amination, a hallmark of the fentanyl class of analgesics.[2][5]
Secondary Amine for N-Substitution: The piperidine nitrogen (N1) allows for the introduction of various substituents, a key strategy for modulating pharmacological properties such as potency, duration of action, and receptor selectivity.[6]
Stereoelectronic Influence of the 3-Methoxy Group: The methoxy group at the C3 position can influence the conformation and basicity of the piperidine ring. The introduction of a methyl or methoxy group at the 3-position of the piperidine ring has been shown to significantly enhance analgesic potency in certain 4-anilidopiperidine series.[7][8] This substitution can lead to diastereomers with markedly different potencies, highlighting the stereochemical importance of this position.[8]
Core Synthetic Strategies & Methodologies
The synthesis of potent analgesics from 3-Methoxypiperidin-4-one typically follows a logical two-step sequence: first, functionalization of the C4 ketone, and second, substitution at the N1 position. This sequence is often preferred to avoid potential side reactions.
Strategy A: C4-Functionalization via Reductive Amination
The primary transformation at the C4 position is the conversion of the ketone to a 4-anilino group. This is accomplished through reductive amination, which involves the formation of an intermediate imine or enamine with aniline, followed by in-situ reduction.[9][10]
Mechanism & Rationale:
The reaction proceeds by the nucleophilic attack of aniline on the carbonyl carbon of the piperidinone. Subsequent dehydration forms a reactive iminium ion, which is then reduced by a hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation because it is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion.[5][9] It is less sensitive to acidic conditions than other hydrides like sodium cyanoborohydride (NaBH₃CN).[10]
Strategy B: N-Substitution via N-Alkylation or Reductive Alkylation
Once the 4-anilino group is installed, the secondary amine at the N1 position is alkylated to introduce pharmacophoric groups, such as the phenethyl group found in fentanyl.[2]
Mechanism & Rationale:
N-Alkylation: This classic SN2 reaction involves treating the secondary amine with an alkyl halide (e.g., 2-phenethyl bromide) in the presence of a base (e.g., K₂CO₃ or Na₂CO₃). The base deprotonates the amine, increasing its nucleophilicity to attack the electrophilic alkyl halide.[5][6]
Reductive Alkylation: An alternative one-pot approach involves reacting the amine with an aldehyde (e.g., phenylacetaldehyde) to form an iminium ion, which is then reduced in situ.[9][11] This method can be advantageous when the corresponding alkyl halide is unstable or not commercially available.
A general workflow for these synthetic strategies is depicted below.
Caption: General synthetic workflow from 3-Methoxypiperidin-4-one to a target analgesic.
Detailed Experimental Protocols
The following protocols are provided as a representative guide. Researchers should optimize conditions based on their specific substrates and equipment. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-Anilino-3-methoxypiperidine (Intermediate)
This protocol details the reductive amination of the starting ketone.
Materials & Equipment:
3-Methoxypiperidin-4-one hydrochloride
Aniline (distilled)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Acetic Acid (Glacial)
Dichloromethane (DCM, anhydrous)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Magnesium Sulfate (MgSO₄, anhydrous)
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
To a round-bottom flask charged with a magnetic stir bar, add 3-Methoxypiperidin-4-one hydrochloride (1.0 eq).
Dissolve the starting material in anhydrous Dichloromethane (DCM).
Add Aniline (1.0 eq) to the solution.
Cool the mixture in an ice bath and add glacial Acetic Acid (3.0 eq) dropwise.[5] The acid catalyzes the formation of the iminium intermediate.
Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
Slowly add Sodium triacetoxyborohydride (1.0 - 1.2 eq) portion-wise to the stirring mixture. Control the addition to manage any effervescence.
Let the reaction stir at room temperature overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until the pH is basic (~8-9).
Transfer the mixture to a separatory funnel, separate the organic layer. Extract the aqueous layer twice with DCM.
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Protocol 2: N-Alkylation to Synthesize a Fentanyl Analogue Scaffold
This protocol describes the N-alkylation of the intermediate from Protocol 1.
Materials & Equipment:
4-Anilino-3-methoxypiperidine (from Protocol 1)
2-Phenethyl bromide
Potassium Carbonate (K₂CO₃, anhydrous powder)
Acetonitrile (ACN, anhydrous)
Standard glassware for reflux, heating mantle, magnetic stirrer
Procedure:
In a round-bottom flask, dissolve 4-Anilino-3-methoxypiperidine (1.0 eq) in anhydrous Acetonitrile.
Add anhydrous Potassium Carbonate (2.0-3.0 eq). The carbonate acts as the base and a scavenger for the HBr byproduct.
Add 2-Phenethyl bromide (1.1-1.2 eq) to the suspension.
Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: After cooling to room temperature, filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Further purification can be achieved via column chromatography.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 3-methoxypiperidin-4-one scaffold allows for a systematic exploration of SAR. The analgesic potency of 4-anilidopiperidines is highly sensitive to the nature of the substituents at the N1 and C3 positions.
Position
Substituent Type
General Effect on Analgesic Potency
Reference
N1
Phenethyl, Heterocyclic bioisosteres
Generally required for high potency. Modifications here drastically alter potency and duration of action.
The relative stereochemistry of the C3 and C4 substituents can have a profound impact. For example, in one series, the cis-diastereomer was found to be significantly more potent than the trans-diastereomer.
The diagram below illustrates the key regions of the molecule where chemical modifications influence biological activity.
Caption: Key modification points on the 4-anilidopiperidine scaffold for SAR studies.
Conclusion
3-Methoxypiperidin-4-one hydrochloride is a high-value, versatile starting material for the synthesis of complex and potent analgesic compounds. The synthetic strategies of reductive amination and N-alkylation provide a robust and adaptable platform for creating diverse chemical libraries. By understanding the underlying mechanisms and key structure-activity relationships, researchers can leverage this scaffold to develop novel analgesics with improved therapeutic profiles, potentially addressing the ongoing need for safer and more effective pain management solutions.
References
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. Available from: [Link]
Riley, T. N., & Hale, D. B. (1973). Synthesis and Analgesic Activity of Certain Ring-Methylated 1-Substituted 4-Propananilidopiperidines. Journal of Pharmaceutical Sciences, 62(6), 983-986. Available from: [Link]
3-Methylpiperidin-4-one hydrochloride - ChemBK. Available from: [Link]
UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC News. Available from: [Link]
Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202-2208. Available from: [Link]
U.S. Drug Enforcement Administration. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. Available from: [Link]
PubChem. 3-Methylpiperidin-4-one. National Center for Biotechnology Information. Available from: [Link]
Pasternak, P., & Szymański, P. (2021). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Pharmaceuticals, 14(10), 1033. Available from: [Link]
Google Patents. (2011). N-Alkylation of Opiates. US20110269964A1.
Gholipour, H., et al. (2023). Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. Molecules, 28(12), 4849. Available from: [Link]
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Semantic Scholar. Available from: [Link]
Synthonix. 3-Methylpiperidin-4-one hydrochloride. Available from: [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. Available from: [Link]
Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci.. Available from: [Link]
Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(15), 2355-2372. Available from: [Link]
PubChem. 4-Piperidone. National Center for Biotechnology Information. Available from: [Link]
Al-Tannak, N. F., & Wuest, F. R. (2022). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analogues from two intermediates on multi-gram scale. RSC Omega, 7(4), 3848-3855. Available from: [Link]
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available from: [Link]
Mandegary, A., et al. (2006). A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. DARU Journal of Pharmaceutical Sciences, 14(3), 146-150. Available from: [Link]
The Strategic Application of 3-Methoxypiperidin-4-one in Modern Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of clinically successful drugs.[1][2] Its conformational f...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Potential of a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of clinically successful drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for targeting a multitude of biological receptors. Within this important class of heterocycles, substituted piperidin-4-ones serve as exceptionally versatile intermediates, providing a reactive handle for the introduction of diverse functionalities.[3] This guide focuses on a specific, yet highly valuable, member of this family: 3-Methoxypiperidin-4-one .
The strategic placement of a methoxy group at the C3 position introduces a unique combination of steric and electronic properties. This substitution can significantly influence a molecule's conformational preference, its interaction with biological targets, and its metabolic stability. The methoxy group can act as a hydrogen bond acceptor, and its presence can modulate the lipophilicity and solubility of the final drug candidate, critical parameters for optimizing pharmacokinetic profiles, particularly for Central Nervous System (CNS) agents.[4]
This application note provides a comprehensive overview of the synthesis, derivatization, and strategic application of 3-Methoxypiperidin-4-one in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.
Core Synthesis of N-Protected 3-Methoxypiperidin-4-one: A Protocol Grounded in the Dieckmann Condensation
The synthesis of 3-substituted-4-piperidones is most effectively achieved through the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[5][6] This is followed by hydrolysis and decarboxylation to yield the target cyclic ketone. The following protocol outlines a robust and adaptable synthesis of N-protected 3-Methoxypiperidin-4-one, a crucial precursor for further elaboration. The nitrogen is typically protected (e.g., with a benzyl or Boc group) to prevent side reactions and to be available for modification at a later stage.
Synthetic Workflow Overview
Caption: Synthetic pathway to 3-Methoxypiperidin-4-one HCl.
Detailed Experimental Protocol: Synthesis of N-Benzyl-3-methoxypiperidin-4-one
This protocol is adapted from established methods for the synthesis of related N-substituted piperidones.[7]
Part 1: Dieckmann Condensation to form N-Benzyl-4-oxo-piperidine-3-carboxylic acid ethyl ester
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add dry toluene (500 mL) and sodium ethoxide (NaOEt) (1.2 equivalents).
Addition of Diester: While stirring under a nitrogen atmosphere, add a solution of N-benzyl-N,N-bis(2-ethoxycarbonylethyl)amine (1.0 equivalent) in dry toluene (200 mL) dropwise over 1 hour.
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
Workup: Cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid (to neutralize the excess base). Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester, N-benzyl-4-oxo-piperidine-3-carboxylic acid ethyl ester. This intermediate can be purified by column chromatography or used directly in the next step.
Part 2: Hydrolysis and Decarboxylation
Reaction Setup: To the crude β-keto ester from the previous step, add a 6 M aqueous solution of hydrochloric acid (5 equivalents).
Reaction: Heat the mixture to reflux for 8-12 hours until the decarboxylation is complete (monitored by TLC or the cessation of CO2 evolution).
Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to yield N-benzyl-3-methoxypiperidin-4-one.
Part 3: N-Deprotection (Optional but common for further derivatization)
Reaction Setup: Dissolve N-benzyl-3-methoxypiperidin-4-one in ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
Reaction: Subject the mixture to a hydrogen atmosphere (typically 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC).
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. To the filtrate, add a solution of HCl in diethyl ether to precipitate the hydrochloride salt. The resulting solid can be collected by filtration and washed with cold diethyl ether to yield 3-Methoxypiperidin-4-one hydrochloride.
3-Methoxypiperidin-4-one is a versatile scaffold that allows for modification at both the piperidine nitrogen and the C4-ketone.
Protocol 1: Reductive Amination at the C4-Position
Reductive amination is a powerful method to introduce a wide range of amine substituents at the C4 position, a common feature in many CNS-active compounds.
Reaction Setup: To a solution of N-Boc-3-methoxypiperidin-4-one (1.0 equivalent) in a suitable solvent such as dichloromethane or methanol, add the desired primary or secondary amine (1.1 equivalents).
Imine Formation: Add a dehydrating agent, such as sodium sulfate or molecular sieves, and stir at room temperature for 1-2 hours to facilitate imine formation.
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), in portions. Stir the reaction at room temperature for 12-24 hours.
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The product can be purified by column chromatography.
Protocol 2: N-Alkylation/Arylation of the Piperidine Nitrogen
The piperidine nitrogen can be functionalized after deprotection of the N-Boc or N-Cbz group.
Reaction Setup: To a solution of 3-Methoxypiperidin-4-one hydrochloride (1.0 equivalent) in a solvent like acetonitrile or DMF, add a base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.5 equivalents).
Addition of Electrophile: Add the desired alkyl halide or aryl halide (1.2 equivalents). For less reactive aryl halides, a palladium-catalyzed Buchwald-Hartwig amination may be necessary.
Reaction: Stir the mixture at room temperature or heat as required until the reaction is complete (monitored by TLC).
Workup: Filter off any inorganic salts. Dilute the filtrate with water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The product can be purified by chromatography.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The 3-methoxypiperidin-4-one scaffold is particularly valuable for the development of therapeutics targeting the central nervous system, where fine-tuning of physicochemical properties is paramount for blood-brain barrier penetration.[2]
Case Study: Choline Transporter (CHT) Inhibitors
Recent research has identified 4-methoxy-3-(piperidin-4-yl)oxy benzamides as potent and selective inhibitors of the presynaptic choline transporter (CHT).[3] CHT is a critical protein for cholinergic signaling, and its modulation is a promising therapeutic strategy for a range of neurological and psychiatric disorders. The 3-methoxypiperidin-4-one core provides a direct route to analogues of these inhibitors. The methoxy group in these compounds is crucial for achieving high potency and selectivity.
Logical Flow for Drug Discovery
Caption: Drug discovery workflow utilizing 3-Methoxypiperidin-4-one.
The Role of the 3-Methoxy Group in Drug Design
The introduction of a methoxy group at the 3-position of the piperidone ring offers several advantages in drug design:[4]
Modulation of Basicity: The electron-withdrawing inductive effect of the methoxy group can reduce the basicity of the piperidine nitrogen, which can be beneficial for tuning the pKa of the final compound to optimize its absorption and distribution.
Conformational Restriction: The steric bulk of the methoxy group can influence the conformational equilibrium of the piperidine ring, potentially locking the molecule into a bioactive conformation for improved target binding.
Metabolic Stability: The methoxy group can block a potential site of metabolism, leading to an improved pharmacokinetic profile and a longer half-life of the drug.
Improved Physicochemical Properties: The methoxy group can enhance solubility and modulate lipophilicity, which are critical for achieving good oral bioavailability and CNS penetration.
Conclusion
3-Methoxypiperidin-4-one is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a reactive ketone and a methoxy-substituted piperidine ring provides a powerful platform for the synthesis of diverse libraries of compounds, particularly for CNS drug discovery. The synthetic protocols and derivatization strategies outlined in this guide, grounded in established chemical principles, offer a clear path for researchers to incorporate this privileged scaffold into their drug development programs. The unique properties conferred by the 3-methoxy group make it a compelling choice for optimizing the potency, selectivity, and pharmacokinetic properties of next-generation therapeutics.
References
CN102731369A - Synthesis method for N-substituted-4-piperidone.
Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry.
Dieckmann Condens
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
CN103896826A - Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine, and relevant intermediate and raw material preparation method.
Cas 4045-29-8, 3-METHOXYPIPERIDINE. LookChem.
CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
The role of the methoxy group in approved drugs.
The Chemistry of 3-Methoxypiperidine: Applic
CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime.
23.
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Anwendungshinweise und Protokolle zur Derivatisierung von 3-Methoxypiperidin-4-on für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Zusammenfassung Diese Anwendungsbeschreibung bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung des vielseitigen 3-Methoxy...
Author: BenchChem Technical Support Team. Date: January 2026
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung
Diese Anwendungsbeschreibung bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung des vielseitigen 3-Methoxypiperidin-4-on-Gerüsts. Als wichtiger Baustein in der medizinischen Chemie bietet das Piperidin-4-on-Motiv eine hervorragende Grundlage für die Synthese von Substanzbibliotheken zur Identifizierung neuer biologisch aktiver Wirkstoffe.[1] Wir beschreiben hier bewährte Protokolle für die Modifikation an drei strategischen Positionen des Moleküls: dem Piperidin-Stickstoff (N1), der Ketogruppe (C4) und dem aktiven Methylen an Position C5. Die vorgestellten Methoden, einschließlich N-Alkylierung, reduktiver Aminierung und Knoevenagel-Kondensation, sind robust und eignen sich für die Erstellung diverser Molekülbibliotheken. Darüber hinaus werden Standardprotokolle für das anschließende biologische Screening der synthetisierten Derivate vorgestellt, mit einem Fokus auf Zytotoxizitäts- und antimikrobielle Assays, um deren Potenzial als therapeutische Wirkstoffe zu evaluieren.
Einleitung: Die Bedeutung von Piperidin-4-on in der Wirkstoffentdeckung
Der Piperidin-4-on-Kern ist ein sogenanntes "privilegiertes Gerüst" in der Wirkstoffforschung. Seine Derivate weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter krebshemmende, antivirale, antimikrobielle und das Zentralnervensystem beeinflussende Eigenschaften.[1][2] Die chemische Vielseitigkeit des Gerüsts ermöglicht Modifikationen an mehreren Positionen, was die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung der pharmakologischen Eigenschaften erlaubt.[1] Das hier vorgestellte 3-Methoxypiperidin-4-on bietet durch die Methoxygruppe am C3-Kohlenstoff einen zusätzlichen Vektor für molekulare Interaktionen und beeinflusst die elektronischen Eigenschaften des Ringsystems, was es zu einem attraktiven Ausgangsmaterial für die kombinatorische Chemie und das High-Throughput-Screening macht.
Synthese des Ausgangsmaterials: 3-Methoxypiperidin-4-on Hydrochlorid
Obwohl kommerziell erhältlich, kann die Synthese des Ausgangsmaterials im Labor erforderlich sein. Eine gängige Methode ist die Dieckmann-Kondensation, gefolgt von Hydrolyse, Decarboxylierung und anschließender Funktionalisierung. Ein alternativer, hier vorgeschlagener Weg, ist die Methylierung des entsprechenden 3-Hydroxy-Vorläufers.
Vorgeschlagenes Protokoll: O-Methylierung von 3-Hydroxypiperidin-4-on
Schutz der Aminogruppe: Das sekundäre Amin von N-Boc-3-hydroxypiperidin-4-on wird zunächst mit einer Schutzgruppe (z. B. Boc-Anhydrid) geschützt, um eine selektive O-Methylierung zu gewährleisten.
Deprotonierung: Die Hydroxylgruppe wird mit einer starken Base wie Natriumhydrid (NaH) in einem aprotischen Lösungsmittel (z. B. trockenem THF) bei 0 °C deprotoniert.
Methylierung: Ein Methylierungsmittel wie Methyliodid (CH₃I) oder Dimethylsulfat ((CH₃)₂SO₄) wird zur Reaktionsmischung gegeben und bei Raumtemperatur gerührt.
Aufarbeitung und Entschützung: Nach Abschluss der Reaktion wird diese vorsichtig mit Wasser gequencht und das Produkt extrahiert. Die Boc-Schutzgruppe wird anschließend unter sauren Bedingungen (z. B. mit ethanolischer HCl) entfernt, um das gewünschte 3-Methoxypiperidin-4-on-Hydrochlorid zu erhalten.
Strategien zur Derivatisierung
Die chemische Modifikation des 3-Methoxypiperidin-4-on-Gerüsts kann an drei primären Positionen erfolgen, um eine maximale strukturelle Diversität zu erreichen.
Abbildung 1: Strategische Derivatisierungspunkte des 3-Methoxypiperidin-4-on-Gerüsts.
Position N1: N-Alkylierung und N-Arylierung
Die Modifikation des sekundären Amins ist ein gängiger erster Schritt zur Einführung von Diversität. Die N-Alkylierung mit Alkyl- oder Benzylhalogeniden ist eine robuste und unkomplizierte Methode.
Protokoll 3.1: N-Benzylierung von 3-Methoxypiperidin-4-on
Materialien:
3-Methoxypiperidin-4-on Hydrochlorid
Benzylbromid
Kaliumcarbonat (K₂CO₃), wasserfrei
Acetonitril (ACN) oder N,N-Dimethylformamid (DMF), wasserfrei
Magnetrührer, Rundkolben, Rückflusskühler
Durchführung:
Lösen Sie 3-Methoxypiperidin-4-on Hydrochlorid (1,0 Äq.) in wasserfreiem ACN oder DMF in einem Rundkolben.
Fügen Sie wasserfreies Kaliumcarbonat (2,5 Äq.) als Base hinzu. Die Suspension wird kräftig gerührt.[3]
Geben Sie Benzylbromid (1,1 Äq.) langsam zur gerührten Suspension.[4]
Erhitzen Sie die Reaktionsmischung unter Rückfluss und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
Nach vollständigem Umsatz kühlen Sie die Mischung auf Raumtemperatur ab und filtrieren die anorganischen Salze ab.
Entfernen Sie das Lösungsmittel im Vakuum.
Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel (z. B. mit einem Eluentengemisch aus Hexan/Ethylacetat), um das reine N-Benzyl-3-methoxypiperidin-4-on zu erhalten.
Begründung der experimentellen Wahl: Kaliumcarbonat ist eine ausreichend starke Base, um das Hydrochlorid zu neutralisieren und das sekundäre Amin für den nukleophilen Angriff auf das Benzylbromid zu deprotonieren.[3][4] Acetonitril und DMF sind polare aprotische Lösungsmittel, die die Sₙ2-Reaktion begünstigen.[3]
Position C4: Reduktive Aminierung
Die Ketogruppe an Position C4 ist ein idealer Angriffspunkt für die Einführung einer Vielzahl von Amin-Substituenten durch reduktive Aminierung. Diese Reaktion verläuft über ein intermediäres Imin oder Iminium-Ion, das in situ zu einem Amin reduziert wird. Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist ein besonders mildes und selektives Reduktionsmittel für diesen Zweck, da es Ketone in Gegenwart von Iminen nur langsam reduziert.[5][6][7][8][9]
Protokoll 3.2: Direkte reduktive Aminierung mit einem primären Amin
1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF), wasserfrei
Essigsäure (optional, als Katalysator)
Durchführung:
Lösen Sie das Piperidin-4-on-Derivat (1,0 Äq.) und das primäre Amin (1,2 Äq.) in wasserfreiem DCE.[5][6]
Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise unter Rühren hinzu. Bei reaktionsträgen Ketonen kann eine katalytische Menge Essigsäure zugegeben werden.[6]
Rühren Sie die Reaktion bei Raumtemperatur für 12-24 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.
Nach Abschluss der Reaktion quenchen Sie vorsichtig mit einer gesättigten wässrigen Natriumbicarbonatlösung.
Extrahieren Sie die wässrige Phase mehrmals mit Dichlormethan (DCM).
Vereinigen Sie die organischen Phasen, trocknen Sie sie über Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Reagenz
Rolle
Begründung
Natriumtriacetoxyborhydrid
Mildes Reduktionsmittel
Reduziert selektiv das gebildete Iminium-Ion gegenüber dem Keton-Ausgangsmaterial.[6][7]
1,2-Dichlorethan (DCE)
Aprotisches Lösungsmittel
Bevorzugtes Lösungsmittel, das die Reaktionsteilnehmer gut löst und inert ist.[6]
Essigsäure (optional)
Saurer Katalysator
Beschleunigt die Bildung des Iminium-Ions, insbesondere bei weniger reaktiven Ketonen.[6]
Tabelle 1: Reagenzien und ihre Funktion bei der reduktiven Aminierung.
Position C5: C-C-Verknüpfung über Knoevenagel-Kondensation
Die Methylengruppe in α-Position zur Ketogruppe (C5) ist acide und kann für C-C-Verknüpfungsreaktionen genutzt werden. Die Knoevenagel-Kondensation ist eine klassische Reaktion zur Bildung von α,β-ungesättigten Systemen durch Reaktion eines aktiven Methylen-Compounds mit einer Carbonylgruppe. Im Fall des Piperidin-4-ons reagiert die C5-Position mit Aldehyden.
Protokoll 3.3: Knoevenagel-Kondensation mit einem aromatischen Aldehyd
Materialien:
N-substituiertes 3-Methoxypiperidin-4-on
Aromatischer Aldehyd (z. B. Benzaldehyd)
Piperidin oder Pyrrolidin (als basischer Katalysator)
Ethanol oder Methanol
Durchführung:
Lösen Sie das Piperidin-4-on-Derivat (1,0 Äq.) und den aromatischen Aldehyd (1,1 Äq.) in Ethanol.
Fügen Sie eine katalytische Menge Piperidin hinzu.
Erhitzen Sie die Mischung für mehrere Stunden unter Rückfluss.
Der Fortschritt der Reaktion wird mittels DC überwacht. Oft fällt das Produkt bei Abkühlung aus.
Filtrieren Sie das ausgefallene Produkt ab und waschen Sie es mit kaltem Ethanol.
Falls erforderlich, reinigen Sie das Produkt durch Umkristallisation.
Workflow für das biologische Screening
Nach der Synthese und Reinigung der Derivat-Bibliothek ist der nächste Schritt die Evaluierung ihrer biologischen Aktivität. Ein typischer Screening-Workflow beginnt mit breit angelegten Zytotoxizitätstests, gefolgt von spezifischeren Assays wie antimikrobiellen Tests.
Abbildung 2: Allgemeiner Workflow von der Synthese der Derivat-Bibliothek bis zur Identifizierung biologisch aktiver "Hits".
Zytotoxizitäts-Screening: MTT-Assay
Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität dient. Er ist ein Standardverfahren, um die allgemeine Toxizität von neuen Verbindungen zu bewerten.[10][11][12][13][14]
Protokoll 4.1: MTT-Assay zur Bestimmung der Zellviabilität
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/ml in PBS[14]
Solubilisierungslösung (z. B. DMSO oder eine Lösung aus SDS in HCl)
Mikroplatten-Lesegerät (ELISA-Reader)
Durchführung:
Zellaussaat: Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen/Well aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5 % CO₂.
Behandlung: Entfernen Sie das Medium und fügen Sie frisches Medium hinzu, das serielle Verdünnungen Ihrer Testverbindungen enthält. Inkubieren Sie für 24-72 Stunden.
MTT-Inkubation: Fügen Sie 10 µl der MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 2-4 Stunden bei 37 °C. Lebende Zellen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.[10][14]
Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µl der Solubilisierungslösung hinzu, um die Formazan-Kristalle aufzulösen.[10]
Messung: Messen Sie die Absorption bei einer Wellenlänge zwischen 550 und 600 nm mit einem Mikroplatten-Lesegerät.[10]
Analyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50 % der Zellen gehemmt werden).
Diese Methode wird verwendet, um die minimale Hemmkonzentration (MHK) einer Substanz zu bestimmen, d. h. die niedrigste Konzentration, die das sichtbare Wachstum eines Mikroorganismus hemmt.[15]
Protokoll 4.2: Bestimmung der minimalen Hemmkonzentration (MHK)
Materialien:
Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)
Müller-Hinton-Bouillon (MHB)
Sterile 96-Well-Platten
Bakterieninokulum, standardisiert auf eine Trübung von 0,5 McFarland[16]
Durchführung:
Verdünnungsreihe: Erstellen Sie in einer 96-Well-Platte eine serielle Zweifach-Verdünnungsreihe Ihrer Testverbindungen in MHB.[17]
Inokulation: Fügen Sie zu jedem Well eine standardisierte Suspension des Testbakteriums hinzu.[18][19]
Inkubation: Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.[18]
Auswertung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum (Trübung) zu erkennen ist.[15]
Schlussfolgerung
Das 3-Methoxypiperidin-4-on-Gerüst ist eine wertvolle Ausgangsbasis für die Entwicklung von Substanzbibliotheken für das biologische Screening. Die in dieser Anwendungsbeschreibung detailliert beschriebenen Protokolle zur Derivatisierung durch N-Alkylierung, reduktive Aminierung und Knoevenagel-Kondensation bieten Forschern robuste und flexible Methoden zur Erzeugung struktureller Diversität. In Kombination mit den standardisierten Protokollen für Zytotoxizitäts- und antimikrobielle Tests stellt dieser Leitfaden ein umfassendes Werkzeug dar, um neue Leitstrukturen in der frühen Phase der Wirkstoffentdeckung effizient zu identifizieren und zu charakterisieren.
Referenzen
Klicken Sie hier, um die vollständige Liste der Referenzen anzuzeigen
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
UNC School of Medicine. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
University of Michigan. (n.d.). Scheme 2. N-Benzylation Using Benzyl Bromide. University of Michigan LSA Chemistry. [Link]
Pandiarajan, K., Mohan, R. T. S., & Hasan, M. U. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. [Link]
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 981-984. [Link]
University of Michigan. (n.d.). Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. University of Michigan LSA Chemistry. [Link]
Tzakos, A. G., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(4), 1169. [Link]
Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. [Link]
Nikolova, P. A., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4983. [Link]
National Center for Biotechnology Information. (n.d.). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. PubChem. [Link]
Mahdi, D. S., Fenjan, A. M., & Mohammad, A. T. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72. [Link]
Singh, P. P., & Kumar, A. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
ResearchGate. (n.d.). Synthesis of the 1,4‐benzdiyne equivalent. a) BnBr (1.0 equiv), K2CO3.... ResearchGate. [Link]
ResearchGate. (n.d.). A new method for the preparation of piperidin-4-ones. ResearchGate. [Link]
Topic: Analytical Methods for Quantifying 3-Methoxypiperidin-4-one
An Application Note for Researchers, Scientists, and Drug Development Professionals **Abstract This document provides detailed analytical methodologies for the precise and accurate quantification of 3-Methoxypiperidin-4-...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This document provides detailed analytical methodologies for the precise and accurate quantification of 3-Methoxypiperidin-4-one, a key intermediate in pharmaceutical synthesis.[1] Recognizing the compound's importance in drug development and quality control, we present two robust, validated analytical approaches: a widely applicable Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine purity and assay assessments, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and demanding applications. This guide explains the causality behind instrumental choices, offers step-by-step protocols, and presents validation parameters to ensure trustworthy and reproducible results in a regulated environment.
Introduction: The Analytical Imperative for 3-Methoxypiperidin-4-one
3-Methoxypiperidin-4-one (MW: 129.16 g/mol ) is a heterocyclic compound belonging to the piperidinone class of molecules.[2][3] Such scaffolds are ubiquitous in medicinal chemistry and serve as foundational building blocks for a multitude of pharmacologically active agents.[4] The precise quantification of this intermediate is a critical step in process chemistry and quality assurance for several reasons:
Stoichiometric Control: Ensures the correct molar ratios are used in subsequent synthetic steps, maximizing yield and minimizing side-product formation.
Impurity Profiling: Accurately measures the level of residual starting material or potential impurities, which is a regulatory requirement.[5]
Stability Studies: Determines the degradation profile of the compound under various storage conditions, informing on shelf-life and handling protocols.
Quality Control: Verifies the identity, strength, and purity of the intermediate before its release for the next manufacturing stage, ensuring the final active pharmaceutical ingredient (API) meets stringent quality standards.[6][7]
Given these requirements, analytical methods must be reliable, accurate, and suitable for their intended purpose.[6] This note details two complementary methods designed to meet the diverse needs of researchers and quality control laboratories.
Method Selection: A Dichotomy of Purpose
The selection of an analytical method is dictated by the specific analytical challenge, including required sensitivity, sample matrix complexity, and available instrumentation. For 3-Methoxypiperidin-4-one, we address two common scenarios.
RP-HPLC with UV Detection: The Workhorse for Assay and Purity
Reversed-phase HPLC is the cornerstone of pharmaceutical analysis for its robustness, precision, and cost-effectiveness.[8] Although 3-Methoxypiperidin-4-one lacks a strong chromophore, its carbonyl group allows for adequate detection at low UV wavelengths (200-220 nm). This method is ideal for determining the purity of the bulk substance and for quantitative assay measurements where concentration levels are relatively high (>0.1%). A C18 column is selected for its versatility in retaining moderately polar compounds like the target analyte.[9][10]
LC-MS/MS: The Gold Standard for Sensitivity and Specificity
For applications demanding ultra-low detection limits, such as impurity analysis at trace levels or quantification in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.[11][12] Its power lies in the specificity of Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a unique product ion.[13] This process virtually eliminates matrix interference and provides unambiguous identification and quantification, even at femtogram levels.[12][13]
Universal Sample & Standard Preparation
Accurate preparation of standards and samples is fundamental to achieving reliable quantitative results. The following protocol is applicable to both HPLC-UV and LC-MS/MS methods for analyzing bulk powder samples.
Materials:
3-Methoxypiperidin-4-one Reference Standard (Purity ≥ 98%)
Acetonitrile (HPLC or LC-MS grade)
Deionized Water (18.2 MΩ·cm)
Class A Volumetric Flasks and Pipettes
Analytical Balance
Vortex Mixer and/or Sonicator
Procedure:
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This composition ensures good solubility for the analyte and is compatible with reversed-phase chromatography.
Stock Standard Solution (1 mg/mL):
Accurately weigh approximately 10 mg of the 3-Methoxypiperidin-4-one reference standard.
Transfer it quantitatively to a 10 mL volumetric flask.
Add approximately 7 mL of diluent, then vortex and/or sonicate until fully dissolved.
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.
Working Standard Solutions (Calibration Curve):
Perform serial dilutions of the Stock Standard Solution with the diluent to prepare a series of calibration standards. A typical concentration range for HPLC-UV might be 5-200 µg/mL, while for LC-MS/MS it could be 1-500 ng/mL.
Sample Solution (e.g., 100 µg/mL):
Accurately weigh approximately 10 mg of the 3-Methoxypiperidin-4-one sample.
Transfer it to a 100 mL volumetric flask.
Dissolve and dilute to the mark with the diluent as described for the stock solution.
Filter the final solution through a 0.45 µm syringe filter into an HPLC or LC-MS vial.[14]
Protocol 1: Quantification by RP-HPLC-UV
This method is designed for robust, routine analysis of 3-Methoxypiperidin-4-one in bulk form.
Experimental Workflow
Caption: Workflow for HPLC-UV quantification of 3-Methoxypiperidin-4-one.
Chromatographic Conditions
Parameter
Condition
Rationale
Instrument
HPLC System with UV/Vis or PDA Detector
Standard equipment in most analytical laboratories.
Column
C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm
Provides good retention and peak shape for moderately polar analytes. The dimensions are standard for routine analysis.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid acts as an ion suppressor, improving peak shape for the basic piperidine nitrogen.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient/Isocratic
Isocratic: 20% Mobile Phase B
An isocratic method is simpler, more robust, and often sufficient for analyzing a single analyte in a simple matrix.[9]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and pressure.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Injection Volume
10 µL
A typical injection volume for achieving good sensitivity without overloading the column.
Detection
UV at 210 nm
The carbonyl moiety provides some absorbance at low wavelengths, offering sufficient sensitivity for assay and purity measurements.
Run Time
~10 minutes
Allows for elution of the analyte and any potential early- or late-eluting impurities.
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. Inject the middle concentration standard solution (e.g., 100 µg/mL) five times and evaluate the following parameters.
Parameter
Acceptance Criteria
Purpose
Tailing Factor (T)
0.8 ≤ T ≤ 1.5
Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N)
> 2000
Indicates column efficiency and good chromatographic performance.
Relative Standard Deviation (RSD)
≤ 2.0%
For peak area and retention time of replicate injections.[15] Demonstrates system precision.
Data Analysis
Integrate the peak area of 3-Methoxypiperidin-4-one in all standard and sample chromatograms.
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.
Determine the concentration of 3-Methoxypiperidin-4-one in the sample solution using the regression equation: Concentration = (Peak Area - y-intercept) / slope.
Calculate the final concentration or purity in the original solid sample, accounting for the initial weight and dilution factor.
Protocol 2: Quantification by LC-MS/MS
This method provides superior sensitivity and specificity, making it ideal for trace analysis or when working with complex sample matrices.
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification of 3-Methoxypiperidin-4-one.
Liquid Chromatography Conditions
Parameter
Condition
Rationale
Instrument
LC System coupled to a Triple Quadrupole Mass Spectrometer
Required for high-sensitivity, selective MRM-based quantification.[12]
Column
C18 Reversed-Phase, 100 mm x 2.1 mm, 3.5 µm
A smaller ID column is used to enhance sensitivity and reduce solvent consumption.[16]
Mobile Phase A
0.1% Formic Acid in Water
Promotes protonation for positive ion mode ESI.[17]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Standard organic phase for LC-MS.
Gradient
5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate for 2 min
A gradient is often used in LC-MS to ensure sharp peaks and rapid elution, increasing throughput.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column, ensuring efficient ionization.
Column Temperature
40 °C
Higher temperature can improve peak shape and reduce viscosity.[17]
Injection Volume
5 µL
A smaller volume is typical for LC-MS to avoid source contamination and ion suppression.
Run Time
~6 minutes
Allows for a full gradient cycle and column re-equilibration.
Mass Spectrometry Conditions
Parameter
Condition
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
The basic nitrogen in the piperidine ring is readily protonated, making positive ion mode highly efficient.[16]
Capillary Voltage
3.5 kV
Optimized to achieve stable and efficient ion generation.
Source Temperature
150 °C
Helps in desolvation of the analyte ions.
Desolvation Gas Temp.
350 °C
High temperature gas aids in removing solvent from the ESI spray.
The precursor is the protonated molecule. Product ions are chosen based on characteristic fragmentation (e.g., loss of methoxy and CO functionalities) to ensure specificity.
Note: MRM transitions are proposed based on the structure and may require optimization on the specific instrument used.
Data Analysis
Integrate the peak area of the quantifier MRM transition (130.1 -> 71.1) for all standards and samples.
Verify the presence of the qualifier ion (130.1 -> 98.1) at the same retention time to confirm identity.
Construct a calibration curve and perform a weighted (1/x) linear regression.
Calculate the sample concentration using the regression equation, accounting for all dilutions.
Method Validation Summary
Both methods must be validated to ensure they are suitable for their intended purpose.[15][18] The validation should be performed in accordance with ICH guidelines or internal SOPs.[5][6]
S/N Ratio > 10; with acceptable precision and accuracy[9]
S/N Ratio > 10; with acceptable precision and accuracy[12]
Specificity
Peak purity analysis; no co-elution at the analyte retention time
No interfering peaks in blank matrix; consistent ion ratio
Conclusion
This application note provides two comprehensive, robust, and reliable methods for the quantification of 3-Methoxypiperidin-4-one. The RP-HPLC-UV method serves as an excellent choice for routine quality control, assay, and purity analysis of bulk materials due to its simplicity and precision. For applications requiring higher sensitivity and selectivity, such as trace impurity analysis or bioanalysis, the LC-MS/MS method offers unparalleled performance. The choice between these methods should be based on the specific analytical requirements, ensuring that the data generated is both accurate and fit for purpose in a demanding drug development environment.
References
Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
Benchchem. (n.d.). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products.
National Institutes of Health (NIH). (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS.
National Institutes of Health (NIH). (n.d.). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates.
(n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
(n.d.). Analytical method validation: A brief review.
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
ResearchGate. (2016, February 11). What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant ?.
(2015, January 9). Piperidine and piperine: extraction and content assessment in black pepper.
(n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
(n.d.). III Analytical Methods.
FooDB. (2011, September 21). Showing Compound 2-Piperidinone (FDB028421).
(n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
(n.d.). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
(n.d.). A validated RP-HPLC method for the determination of piperidone analogue of curcumin.
(2010, September 2). LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT.
Agilent. (2012, May 22). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone, Common Components of “Bath Salts” in Urine.
ChemBK. (2024, April 9). 3-Methylpiperidin-4-one hydrochloride.
ResearchGate. (2022, January 15). (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin.
Benchchem. (n.d.). Application Note: Quantitative Analysis of (4-Methylpiperidin-1-yl)acetic acid using Liquid Chromatography-Tandem Mass Spectrome.
MDPI. (n.d.). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium.
National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals.
Benchchem. (n.d.). High-performance liquid chromatography (HPLC) method for (4-Methylpiperidin-1-yl)acetic acid.
Application Notes and Protocols for the Use of 3-Methoxypiperidin-4-one in the Development of Antispasmodic Agents
Introduction: The Rationale for 3-Methoxypiperidin-4-one in Antispasmodic Drug Discovery The quest for novel antispasmodic agents is driven by the need for therapies with improved efficacy and reduced side effects for co...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Rationale for 3-Methoxypiperidin-4-one in Antispasmodic Drug Discovery
The quest for novel antispasmodic agents is driven by the need for therapies with improved efficacy and reduced side effects for conditions such as irritable bowel syndrome (IBS) and other gastrointestinal motility disorders. Antispasmodic drugs primarily function by relaxing smooth muscle, a mechanism often achieved through anticholinergic (muscarinic receptor antagonism) or calcium channel blocking pathways.[1][2] The piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous FDA-approved drugs, owing to its favorable pharmacokinetic properties and its ability to be readily functionalized.[3][4]
This guide focuses on the strategic application of 3-Methoxypiperidin-4-one as a versatile starting material for the synthesis of novel antispasmodic agents. The introduction of a methoxy group at the 3-position of the piperidin-4-one core offers several advantages for drug design:
Modulation of Physicochemical Properties: The methoxy group can influence the polarity, lipophilicity, and hydrogen bonding capacity of the molecule, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
Introduction of a Key Structural Element: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially enhancing interactions with target receptors.
Stereochemical Control: The presence of a substituent at the 3-position introduces a chiral center, allowing for the exploration of stereoisomerism and its impact on biological activity.
This document provides a comprehensive overview of the synthesis of the core scaffold, strategies for its derivatization, and detailed protocols for the in vitro and in vivo evaluation of the resulting compounds for antispasmodic activity.
Section 1: Synthesis of the Core Scaffold: N-Boc-3-Methoxypiperidin-4-one
A crucial first step in any drug discovery campaign is the efficient and scalable synthesis of the core molecular scaffold. For 3-Methoxypiperidin-4-one, a common and practical approach involves the synthesis of its N-protected form, typically with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions.
While a direct, one-pot synthesis of 3-Methoxypiperidin-4-one is not extensively documented, a plausible and chemically sound approach involves the α-methoxylation of a suitable N-protected piperidin-4-one precursor.
Protocol 1: Synthesis of N-Boc-3-Methoxypiperidin-4-one
This protocol outlines a two-step process starting from the commercially available 4-piperidone monohydrate hydrochloride.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-4-piperidone
Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in methanol, add triethylamine (1.5 equivalents) and stir for 5 minutes at room temperature.[5]
Boc Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise to the reaction mixture. Add 4-dimethylaminopyridine (DMAP, 0.02 equivalents) as a catalyst.[5]
Reaction Monitoring: Stir the solution at ambient temperature for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Isolation: Remove the methanol under reduced pressure. Dissolve the crude residue in dichloromethane. Wash the organic phase sequentially with 2M HCl, saturated Na₂CO₃, and saturated NaCl. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield N-Boc-4-piperidone as a white solid.[5]
Step 2: α-Methoxylation of N-Boc-4-piperidone
Rationale: The introduction of a methoxy group at the α-position to the ketone can be achieved through various methods. One common approach involves the formation of an enolate followed by reaction with an electrophilic methoxy source. Due to the challenges of direct α-methoxylation, an alternative strategy involving the formation of an α-hydroxymethylidene intermediate followed by methylation is proposed here as a robust method.
Formation of the α-hydroxymethylidene intermediate: To a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous toluene, add sodium methoxide (1.2 equivalents) and ethyl formate (1.5 equivalents). Stir the mixture at room temperature for 12-16 hours.
Methylation: To the reaction mixture, add dimethyl sulfate (1.5 equivalents) and potassium carbonate (2.0 equivalents). Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.
Work-up and Purification: Cool the reaction mixture to room temperature and quench with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-3-methoxypiperidin-4-one.
Section 2: Synthetic Strategies for Antispasmodic Agents
With N-Boc-3-methoxypiperidin-4-one in hand, the next phase involves its derivatization to generate a library of compounds for biological screening. The primary strategies will focus on modifications at the piperidine nitrogen (after deprotection) and reactions involving the ketone at the 4-position.
Strategy 1: N-Alkylation and N-Arylation
The nitrogen atom of the piperidine ring is a key handle for introducing diversity. The nature of the substituent on the nitrogen can significantly impact the compound's affinity for muscarinic receptors and its overall pharmacokinetic profile.
Workflow for N-Substitution:
Figure 1: Workflow for N-Substitution.
Protocol 2: General Procedure for N-Alkylation
Boc Deprotection: Dissolve N-Boc-3-methoxypiperidin-4-one (1 equivalent) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain the TFA salt of 3-methoxypiperidin-4-one.
N-Alkylation: Dissolve the amine salt (1 equivalent) in a suitable solvent such as acetonitrile or DMF. Add a base, for example, potassium carbonate or diisopropylethylamine (DIPEA) (2-3 equivalents), followed by the desired alkylating agent (e.g., benzyl bromide, substituted phenethyl bromides) (1.1 equivalents).
Reaction Monitoring and Work-up: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC. Quench the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Strategy 2: Modification of the 4-Keto Group
The ketone at the 4-position is another key site for modification. Reductive amination can be employed to introduce a second amine-containing substituent, which can be crucial for interacting with target receptors.
Protocol 3: Reductive Amination at the 4-Position
Imine Formation: To a solution of an N-substituted-3-methoxypiperidin-4-one (from Protocol 2) (1 equivalent) and a primary or secondary amine (1.1 equivalents) in a solvent such as methanol or dichloroethane, add a catalytic amount of acetic acid.
Reduction: After stirring for 1-2 hours, add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents) portion-wise.
Reaction Monitoring and Work-up: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC. Quench the reaction carefully with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography.
Section 3: In Vitro Evaluation of Antispasmodic Activity
The initial screening of newly synthesized compounds is typically performed using in vitro assays to determine their potency and mechanism of action. The isolated guinea pig ileum preparation is a classic and reliable model for assessing anticholinergic and direct smooth muscle relaxant properties.
Protocol 4: Isolated Guinea Pig Ileum Assay
Principle: The longitudinal smooth muscle of the guinea pig ileum is rich in muscarinic receptors. Contractions can be induced by agonists like acetylcholine (ACh). The ability of a test compound to inhibit these contractions indicates antispasmodic activity. By comparing the inhibitory effect on ACh-induced contractions versus contractions induced by other spasmogens like KCl (which acts by depolarizing the membrane and opening voltage-gated calcium channels), one can differentiate between anticholinergic and calcium channel blocking mechanisms.
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment by flushing with Tyrode's solution and remove the mesentery. Cut the ileum into 2-3 cm long pieces.
Mounting: Suspend a segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen (95% O₂ / 5% CO₂). Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.
Cumulative Concentration-Response Curve for ACh: Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the organ bath.
Inhibition Studies: After washing the tissue and allowing it to return to baseline, incubate with a specific concentration of the test compound for a predetermined period (e.g., 20 minutes).
Repeat ACh Curve: In the presence of the test compound, repeat the cumulative concentration-response curve for acetylcholine.
Data Analysis: Compare the concentration-response curves of ACh in the absence and presence of the test compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA₂ value to quantify the potency of the antagonist.
Mechanism of Action: To investigate a potential calcium channel blocking effect, induce contractions with a high concentration of KCl (e.g., 80 mM). Assess the ability of the test compound to inhibit these KCl-induced contractions. A significant inhibition suggests a calcium channel blocking mechanism.
Data Presentation:
Compound
Anticholinergic Activity (pA₂)
Calcium Channel Blocking Activity (IC₅₀ against KCl-induced contraction, µM)
Reference (Atropine)
8.5 ± 0.2
> 100
Reference (Verapamil)
< 5
0.5 ± 0.1
Test Compound 1
7.2 ± 0.3
15.2 ± 1.8
Test Compound 2
6.8 ± 0.2
5.6 ± 0.7
Test Compound 3
7.5 ± 0.4
> 50
Section 4: In Vivo Evaluation of Antispasmodic Activity
Promising compounds from in vitro screening should be further evaluated in vivo to assess their efficacy and potential side effects in a whole-animal model. The castor oil-induced diarrhea model in mice is a widely used and effective method for evaluating antidiarrheal and antispasmodic activity.
Protocol 5: Castor Oil-Induced Diarrhea in Mice
Principle: Castor oil is hydrolyzed in the small intestine to ricinoleic acid, which irritates the intestinal mucosa, leading to increased peristalsis, fluid secretion, and diarrhea.[6][7] Antispasmodic and antisecretory agents can delay the onset of diarrhea and reduce the number of diarrheic episodes.
Materials and Equipment:
Swiss albino mice (20-25 g)
Castor oil
Standard drug (e.g., Loperamide or Atropine)
Test compounds
Oral gavage needles
Cages with absorbent paper lining
Procedure:
Animal Acclimatization and Fasting: Acclimatize the mice for at least one week before the experiment. Fast the animals for 18-24 hours before the test, with free access to water.
Grouping and Dosing: Divide the mice into several groups (n=6-8 per group):
Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose)
Group II (Standard): Loperamide (e.g., 5 mg/kg, p.o.)
Group III-V (Test): Test compounds at different doses (e.g., 10, 30, 100 mg/kg, p.o.)
Induction of Diarrhea: One hour after the administration of the vehicle, standard, or test compounds, administer castor oil (e.g., 0.5 mL/mouse, p.o.) to each mouse.
Observation: Place each mouse in an individual cage lined with absorbent paper. Observe the animals for 4 hours and record the following parameters:
Onset of diarrhea (time to the first diarrheic stool)
Total number of fecal outputs (both formed and unformed)
Number of wet (diarrheic) fecal outputs
Data Analysis: Calculate the percentage inhibition of defecation for each group compared to the control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Data Presentation:
Treatment Group
Dose (mg/kg)
Onset of Diarrhea (min)
Total Fecal Output (4h)
% Inhibition of Diarrhea
Control (Vehicle)
-
45.2 ± 5.1
12.5 ± 1.3
-
Standard (Loperamide)
5
185.6 ± 10.2
3.1 ± 0.5
75.2%
Test Compound X
10
60.3 ± 6.5
9.8 ± 1.1
21.6%
Test Compound X
30
95.7 ± 8.9
6.2 ± 0.8
50.4%
Test Compound X
100
150.1 ± 9.5
4.5 ± 0.6
64.0%
*p < 0.05 compared to control
Section 5: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the in vitro and in vivo assays will guide the structure-activity relationship (SAR) studies and subsequent lead optimization efforts.
Key SAR Insights:
N-Substituent: The nature of the substituent on the piperidine nitrogen is critical. Bulky, lipophilic groups such as benzyl or phenethyl moieties often enhance anticholinergic activity. The presence of specific functional groups on these aromatic rings can further modulate potency and selectivity.
Stereochemistry at C3: The stereochemistry of the methoxy group at the 3-position should be investigated. The synthesis of individual enantiomers and their separate biological evaluation is crucial, as pharmacological activity is often stereospecific.
Modifications at C4: The conversion of the 4-keto group to various substituted amines can introduce additional interaction points with the target receptor. The nature of the amine (primary, secondary, or tertiary) and the substituents on it will significantly influence activity.
Lead Optimization Workflow:
Figure 2: Lead Optimization Cycle.
Conclusion
3-Methoxypiperidin-4-one represents a promising and versatile starting material for the development of novel antispasmodic agents. Its strategic functionalization at the nitrogen and C4-positions, guided by robust in vitro and in vivo screening protocols, can lead to the identification of potent and selective drug candidates. The iterative process of synthesis, biological evaluation, and SAR analysis is key to optimizing the pharmacological profile of these compounds and advancing them towards clinical development.
References
Lacy, B. E., & Weiser, K. (2021). Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options. The American Journal of Gastroenterology, 116(6), 1209-1218.
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
PubMed. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. European Journal of Medicinal Chemistry, 109, 75-88.
NIH. (n.d.). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.
PubMed Central. (n.d.).
YouTube. (2024). Experiment 13: To study effect of agonist and antagonist on guinea pig ileum.
PubMed. (n.d.).
Pharmaceutical Technology. (n.d.). Analogues of Piperidine for Drug Design.
PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
MDPI. (2023).
International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
Sungkyunkwan University. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent.
NIH. (n.d.). Synthesis of N-Boc 4-piperidone.
PubMed. (n.d.). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity.
Encyclopedia.pub. (2023).
ResearchGate. (n.d.).
Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.
Biomed Pharmacol J. (2008).
MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
Google Patents. (n.d.). Asymmetric synthesis method of nitrogen protected (3R,4R)
PubMed. (n.d.). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues.
Technical Support Center: Troubleshooting Low Yield in 3-Methoxypiperidin-4-one Synthesis
Introduction 3-Methoxypiperidin-4-one is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a β-alkoxy ketone...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
3-Methoxypiperidin-4-one is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a β-alkoxy ketone within a piperidine ring, presents unique synthetic challenges. Researchers often encounter difficulties in achieving high, reproducible yields due to competing side reactions, product instability, and purification hurdles.
This guide provides a comprehensive troubleshooting framework for the synthesis of 3-Methoxypiperidin-4-one, structured as a series of frequently asked questions. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower researchers with a deeper understanding of the underlying chemistry. We will focus on a common and effective synthetic route starting from N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone).[2][3]
Core Synthetic Pathway Overview
A prevalent strategy for synthesizing 3-Methoxypiperidin-4-one involves the O-alkylation of a protected 4-piperidone. The general sequence is outlined below, and the subsequent troubleshooting guide will address potential pitfalls at each critical stage.
Caption: General workflow for 3-Methoxypiperidin-4-one synthesis.
Troubleshooting Guide & FAQs
Q1: My enolate formation is sluggish, incomplete, or yields complex mixtures. What are the likely causes?
Answer: Inefficient enolate formation is a common source of low yield, often stemming from an inappropriate choice of base or suboptimal reaction conditions. The goal is to achieve rapid, quantitative deprotonation at the α-carbon without promoting side reactions like self-condensation.
Causality - The Importance of pKa Matching: The base used must be strong enough to deprotonate the α-carbon of the ketone (pKa ≈ 19-20 in DMSO) irreversibly. Using weaker bases like alkoxides (e.g., NaOEt) can establish an equilibrium, leaving a significant concentration of both the starting ketone and the base, which can lead to aldol-type side reactions.
Recommended Solution: Employ a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA). KHMDS is often preferred for generating potassium enolates.[1]
Temperature Control is Critical: Perform the deprotonation at low temperatures (-78 °C) to minimize side reactions and ensure kinetic control. Slowly add the base to a solution of N-Boc-4-piperidone in an anhydrous aprotic solvent like tetrahydrofuran (THF).
Monitor the Reaction: The formation of the enolate can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR to check for deuterium incorporation at the α-position.
Q2: The methoxylation step produces a mixture of the desired 3-methoxy product (O-alkylation) and a 3-methyl-4-oxo byproduct (C-alkylation). How can I improve selectivity?
Answer: This is a classic challenge involving the ambident nucleophilicity of enolates. The enolate ion has electron density on both the oxygen and the α-carbon, and both can act as a nucleophile.[4][5] The outcome of the reaction is governed by kinetic control and can be heavily influenced by the nature of the electrophile, solvent, and counter-ion, as explained by Hard and Soft Acid-Base (HSAB) theory.[6]
Causality - HSAB Theory in Practice:
The oxygen atom of the enolate is a "hard" nucleophilic center, while the carbon atom is "soft".
To favor O-alkylation (desired): Use a "hard" electrophile. Hard electrophiles are typically small, highly charged, and not very polarizable. Examples include dimethyl sulfate ((CH₃)₂SO₄) or trimethyloxonium tetrafluoroborate ((CH₃)₃OBF₄).
To favor C-alkylation (undesired): Soft electrophiles, such as methyl iodide (CH₃I), are more likely to react at the soft carbon center.[6][7]
The reaction pathway is illustrated below:
Caption: Competing O- vs. C-alkylation pathways for the piperidone enolate.
Recommended Solutions:
Electrophile Choice: Use dimethyl sulfate as the methylating agent.
Solvent: Polar aprotic solvents like HMPA or DMPU can solvate the cation, leaving a "naked" enolate that favors reaction at the more electronegative oxygen atom. However, due to the toxicity of HMPA, DMPU is a safer alternative. The reaction can also be performed effectively in THF.[1]
Table 1: Influence of Reaction Parameters on Alkylation Selectivity
Parameter
Favors O-Alkylation (Desired)
Favors C-Alkylation (Undesired)
Rationale
Electrophile
Hard (e.g., (CH₃)₂SO₄, R-OTf)
Soft (e.g., CH₃I, CH₃Br)
Hard-hard and soft-soft interactions are preferred according to HSAB theory.[6]
Counter-ion
K⁺, Cs⁺
Li⁺, Mg²⁺
Larger, less coordinating cations increase the negative charge on the oxygen.
Solvent
Polar Aprotic (e.g., DMSO, DMPU)
Non-Polar (e.g., Toluene, Hexane)
Polar solvents solvate the counter-ion, freeing the enolate for O-attack.[7]
Q3: My product appears to decompose during aqueous work-up or on standing. Is 3-Methoxypiperidin-4-one unstable?
Answer: Yes, β-alkoxy ketones can be sensitive to both acidic and basic conditions. The observed decomposition is likely due to hydrolysis of the enol ether moiety.
Causality - Product Instability:
Acidic Conditions: The enol ether can be readily hydrolyzed back to the parent β-dicarbonyl (which in this case would be the unstable piperidine-3,4-dione) and then potentially undergo further reactions.
Strongly Basic Conditions: While less common, strong bases could potentially promote elimination or retro-Michael type reactions.
Recommended Solutions:
Gentle Work-up: Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl, which is weakly acidic and helps to neutralize any remaining strong base without creating a harsh acidic environment.
Avoid Strong Acids/Bases: During extraction, use a saturated sodium bicarbonate solution instead of stronger bases like NaOH. Ensure all subsequent steps are performed under neutral or near-neutral pH.
Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) to minimize degradation over time.
Q4: Purification by standard silica gel chromatography results in significant product streaking and low recovery. What is a better method?
Answer: This is a very common issue when purifying basic compounds like piperidine derivatives on standard silica gel. The acidic nature of silica leads to strong interactions with the basic nitrogen atom, causing poor chromatographic performance.[8]
Causality - Acid-Base Interactions: The silanol groups (Si-OH) on the surface of silica are acidic and can protonate the basic amine. This salt formation leads to strong adsorption, resulting in tailing, smearing, and often irreversible binding of the product to the column.
Recommended Solutions:
Deactivate the Silica: Pre-treat the silica gel by preparing the slurry in a solvent system containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica surface, allowing for much cleaner elution.[8]
Use Amine-Functionalized Silica: For particularly challenging separations, pre-packed columns with an amine-functionalized stationary phase (KP-NH) are commercially available and can provide excellent results without needing to modify the mobile phase.[8]
Alternative Purification - Salt Precipitation: Consider converting the crude amine product to a salt, such as the hydrochloride or trichloroacetate salt, which may be crystalline and can be purified by recrystallization.[9] The free base can then be regenerated in a subsequent step.
Q5: When I try to remove the N-Boc protecting group, I also cleave the 3-methoxy group. How can I achieve selective deprotection?
Answer: The methoxy group, being part of an enol ether, is acid-labile, as is the N-Boc group. Achieving selectivity requires carefully chosen conditions that exploit the difference in their reactivity towards acid.
Causality - Competing Acidolysis: Both the Boc group and the enol ether are cleaved under acidic conditions. Harsh conditions, such as using neat trifluoroacetic acid (TFA) at room temperature for an extended period, will almost certainly cleave both functional groups.[10][11]
Recommended Solutions:
Milder Acidic Conditions: The most common and often successful method is to use 4M HCl in 1,4-dioxane at 0 °C.[12] The reaction should be carefully monitored by TLC or LC-MS and stopped as soon as the starting material is consumed (typically 1-3 hours). The hydrochloride salt of the product often precipitates, simplifying isolation.[10]
Thermal Deprotection: N-Boc groups can be removed thermally, often in a high-boiling solvent like toluene or xylenes at reflux. This method avoids acidic conditions entirely and can be highly selective, though it may require higher temperatures.[13] A recent development is catalyst-free thermal deprotection in a continuous flow reactor, which offers excellent control over temperature and residence time for achieving high selectivity.[13]
Reactor Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF (to make a 0.2 M solution).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Enolate Formation: Add KHMDS (1.1 eq, as a 0.5 M solution in toluene) dropwise to the stirred solution over 20 minutes. Stir the resulting mixture at -78 °C for 1 hour.
Methoxylation: Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a chemical fume hood.
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour. Monitor the reaction progress by TLC.
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product using the deactivated silica gel protocol below.
Protocol 2: Purification via Deactivated Silica Gel Chromatography
Slurry Preparation: In a beaker, add the required amount of silica gel. Add the chosen eluent (e.g., 20% ethyl acetate in hexanes) containing 1.5% (v/v) triethylamine.
Column Packing: Stir the slurry to ensure it is homogeneous and pack the column as usual.
Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase (containing triethylamine).
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
Elution: Elute the product using a gradient of ethyl acetate in hexanes, ensuring that the mobile phase always contains 1.5% triethylamine.
Fraction Collection: Collect fractions and analyze by TLC to isolate the pure 3-Methoxypiperidin-4-one derivative.
References
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]
Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 4-Piperidones. Retrieved from [Link]
Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
ResearchGate. (n.d.). The LANCA three-component synthesis of β-alkoxy-β-ketoenamides KE... Retrieved from [Link]
ResearchGate. (2013, March 27). How to purify polar cyclic peptides? Retrieved from [Link]
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry. Retrieved from [Link]
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
RSC Publishing. (2022, August 31). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
Journal of University of Anbar for Pure Science. (n.d.). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]
PubMed. (2004, September 2). Highly selective reduction of acyclic beta-alkoxy ketones to protected syn-1,3-diols. Retrieved from [Link]
PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
ChemBK. (2024, April 9). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
OSTI.GOV. (1993, December 30). Effect of 3-oxy(alkoxy)-4-n-hexyldiarylamines on the thermo-oxidative stability of synthetic oils. Retrieved from [Link]
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
ACS Omega. (2020, February 3). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]
PubMed. (2016, May 6). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 17.5: Nucleophilic Substitution with Enolate Anions. Retrieved from [Link]
Google Patents. (n.d.). US3131221A - Separation and purification of fatty acid amines.
ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
PubMed Central. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
Fiveable. (n.d.). Alkylation of enolates. Retrieved from [Link]
Optimizing reaction conditions for the synthesis of 3-Methoxypiperidin-4-one derivatives
Welcome to the technical support center for the synthesis of 3-methoxypiperidin-4-one derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solut...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 3-methoxypiperidin-4-one derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. The following content is structured to offer direct, actionable advice grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing explanations and recommended solutions in a question-and-answer format.
Question 1: My Dieckmann condensation yield for the piperidone ring closure is consistently low. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in a Dieckmann condensation are a frequent issue, often stemming from several key factors. This reaction, an intramolecular Claisen condensation of a diester, is highly sensitive to reaction conditions.[1][2]
Causality and Explanation: The reaction proceeds through the formation of a carbanion (enolate) by a strong base, which then attacks the second ester group intramolecularly to form a cyclic β-keto ester.[2][3] The process is reversible, and several factors can disrupt the equilibrium or lead to side reactions.[1]
Troubleshooting Steps:
Strictly Anhydrous Conditions: The base used (e.g., sodium hydride, sodium ethoxide) is extremely sensitive to moisture. Any water present will consume the base and hydrolyze the ester starting material. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.
Base Selection and Stoichiometry: While sodium ethoxide is common, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be more effective as they are non-nucleophilic and drive the reaction forward by generating hydrogen gas or tert-butanol, respectively.[2] Use at least one full equivalent of the base, as the resulting β-keto ester is acidic and will be deprotonated by the base, shifting the equilibrium towards the product.[3]
High Dilution Technique: To favor the intramolecular Dieckmann condensation over intermolecular Claisen-type polymerizations, the reaction should be run under high dilution conditions (typically 0.01-0.05 M).[1] This can be achieved by the slow addition of the diester substrate to a solution of the base.
Temperature Control: The initial enolate formation may require cooling, but the cyclization often proceeds at room temperature or with gentle heating (e.g., refluxing in toluene or benzene).[4] However, excessively high temperatures can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
Careful Acidic Workup: The workup must be performed cautiously. The reaction mixture should be quenched by pouring it into an acidic solution (e.g., dilute HCl or acetic acid) at a low temperature to protonate the enolate of the β-keto ester and prevent the retro-Dieckmann reaction.[1][4]
Question 2: I am observing multiple spots on my TLC plate after the reaction, indicating significant side product formation. How can I identify and minimize these impurities?
Answer: The formation of multiple products is common and can often be traced to intermolecular side reactions or decomposition.
Causality and Explanation: The primary side products in a Dieckmann condensation are typically oligomers or polymers resulting from intermolecular reactions between diester molecules. Another possibility is the formation of elimination products if the substrate structure allows.
Minimization Strategies:
Confirm High Dilution: As mentioned above, ensuring high dilution is the most effective way to suppress intermolecular side reactions.
Optimize Base Addition: Add the base slowly to a cooled solution of the diester, or vice-versa, to maintain control over the reaction exotherm and prevent localized high concentrations.
Protecting Group Strategy: The nitrogen atom of the piperidine precursor is typically protected (e.g., as a benzyl or carbamate group) to prevent it from interfering with the base or participating in side reactions.[5] Ensure the chosen protecting group is stable to the basic conditions of the Dieckmann cyclization.
Purification: If side products are unavoidable, purification by column chromatography is usually effective. The polarity difference between the desired cyclic β-keto ester and linear oligomers is typically sufficient for good separation.[6]
Question 3: The final hydrolysis and decarboxylation step to remove the ester group is not going to completion or is giving a low yield of the 3-methoxypiperidin-4-one. What are the optimal conditions?
Answer: The saponification of the β-keto ester followed by decarboxylation is a critical final step that requires careful control to avoid degradation of the product.
Causality and Explanation: This step involves the hydrolysis of the ester to a carboxylic acid, which, being a β-keto acid, is thermally unstable and readily loses CO₂ upon heating to yield the final ketone.[7]
Recommended Protocol:
Saponification: Treat the cyclic β-keto ester with an aqueous base like sodium hydroxide or potassium hydroxide at room temperature or with gentle heating to achieve complete hydrolysis.
Acidification: After hydrolysis, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of 1-2. This protonates the carboxylate to form the β-keto acid.
Decarboxylation: Gently heat the acidic solution (reflux is often effective) until CO₂ evolution ceases. The progress can be monitored by TLC by observing the disappearance of the β-keto acid spot and the appearance of the final ketone product spot.
Workup: After cooling, the product can be isolated by basifying the solution and extracting with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 3-methoxypiperidin-4-one core?
The most prevalent and versatile method is the Dieckmann Condensation . This involves the intramolecular cyclization of an N-protected amino-diester.[1][8] Another common approach is the Mannich condensation , which involves the reaction of an aldehyde, an amine, and a ketone, though this is more frequently used for synthesizing 2,6-disubstituted piperidin-4-ones.[6] More modern methods include intramolecular aza-Michael additions and various transition-metal-catalyzed cyclizations.[9][10][11]
Q2: How should I choose the appropriate starting materials for a Dieckmann condensation route?
The key starting material is a diester, specifically a derivative of adipic acid where one of the methylene groups is replaced by a protected nitrogen atom. For a 3-methoxypiperidin-4-one, you would start with a precursor like diethyl 3-(N-benzyl-N-(2-methoxy-2-oxoethyl)amino)propanoate. The choice of the N-protecting group (e.g., benzyl, Boc, Cbz) is crucial and should be selected based on its stability to the reaction conditions and the ease of its eventual removal.
Q3: What are the best methods for monitoring the reaction progress?
Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What are the recommended purification techniques for 3-methoxypiperidin-4-one derivatives?
The final product is often purified by column chromatography on silica gel.[6] If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or mixtures with ethyl acetate or ether) is an excellent method for achieving high purity.[6][12] The choice of solvent depends on the specific solubility characteristics of the derivative.
Optimized Reaction Parameters
The following table summarizes typical reaction conditions for the key steps in the synthesis of a 3-methoxypiperidin-4-one derivative via the Dieckmann condensation pathway.
Step
Reagents & Solvents
Typical Stoichiometry (Substrate:Reagent)
Temperature
Reaction Time
Key Considerations
Ring Closure (Dieckmann)
Diester, Sodium Hydride (NaH), Anhydrous Toluene
1 : 1.2
80-110 °C (Reflux)
2-6 hours
Must be under inert atmosphere (N₂ or Ar); High dilution is critical.
Workup (Quench)
Acetic Acid or Dilute HCl
-
0-10 °C
30 minutes
Slow addition of reaction mixture to cold acid.
Hydrolysis & Decarboxylation
β-keto ester, 6M HCl (aq)
1 : excess
100 °C (Reflux)
4-12 hours
Monitor CO₂ evolution; ensure complete hydrolysis before heating.
Detailed Experimental Protocol: Synthesis of N-Benzyl-3-methoxypiperidin-4-one
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Dieckmann Condensation
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to anhydrous toluene under a nitrogen atmosphere.
Heat the suspension to 100 °C.
Slowly add a solution of the starting diester (1.0 eq) in anhydrous toluene via the dropping funnel over 2-3 hours to maintain a gentle reflux.
After the addition is complete, continue to reflux the mixture for an additional 2 hours, monitoring the reaction by TLC.
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
Slowly quench the reaction by adding dilute acetic acid until the gas evolution ceases.
Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 2: Hydrolysis and Decarboxylation
To the crude β-keto ester, add 6M hydrochloric acid.
Heat the mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
Cool the reaction mixture to 0 °C and carefully basify to pH > 10 with a concentrated NaOH solution.
Extract the aqueous layer three times with dichloromethane.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-3-methoxypiperidin-4-one.
Visual Workflow of the Synthesis
The following diagram illustrates the key transformations in the Dieckmann condensation route to a piperidin-4-one derivative.
Caption: Workflow for the synthesis of 3-methoxypiperidin-4-one derivatives via Dieckmann condensation.
References
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
kyanite. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]
DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. [Link]
Gil, L. F., et al. (2006). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]
Al-khafaji, S. M. S., Fenjan, A. M., & Talaq, M. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science. [Link]
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
Micovic, I. V., et al. (2007). Improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone. Journal of the Serbian Chemical Society. [Link]
Google Patents. (1996).
Clayden, J., & Watson, D. W. (2008). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]
Zhu, W., et al. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. ResearchGate. [Link]
Clayden, J., & Watson, D. W. (2008). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. [Link]
Reddit. (2021). Experimental Help for Dieckmann Condensation. [Link]
Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry. [Link]
ResearchGate. (2008). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]
Cambridge University Press. (n.d.). Dieckmann Reaction. [Link]
Kumar, A., et al. (2022). Asymmetric Aza-Michael/Michael/Mannich Domino Reaction of 2-Aminochalcones and 5-Alkenyl-Thiazolones: Access to Enantioenriched 1,4-Sulfur-Bridged Piperidinone Skeletons. Organic Letters. [Link]
Google Patents. (2022).
Wang, C., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters. [Link]
Stanovnik, B., et al. (2000). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
Identifying and minimizing side products in 3-Methoxypiperidin-4-one reactions
Welcome to the technical support center for 3-Methoxypiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reactions involv...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 3-Methoxypiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reactions involving this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, helping you to anticipate and mitigate common side reactions.
Frequently Asked Questions (FAQs)
General Handling and Stability
Question: How should I store 3-Methoxypiperidin-4-one and its hydrochloride salt?
Answer: 3-Methoxypiperidin-4-one and its hydrochloride salt should be stored in a cool, dry place, away from oxidizing agents. The hydrochloride salt is generally more stable as a solid for long-term storage. For the free base, which is an oil or low-melting solid, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent slow oxidation or reaction with atmospheric carbon dioxide.
Question: Is the 3-methoxy group stable to typical reaction conditions?
Answer: The methoxy group at the 3-position is generally stable under many synthetic conditions. However, it is an ether linkage and can be susceptible to cleavage under strongly acidic conditions, particularly in the presence of Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr and HI at elevated temperatures.[1][2] While standard N-alkylation and reductive amination conditions are typically mild enough to avoid this, it is a potential side reaction to be aware of, especially if your substrate or subsequent reaction steps require harsh acidic deprotection.
Troubleshooting Guide: N-Alkylation Reactions
N-alkylation is a fundamental transformation for modifying the piperidine nitrogen. However, several side products can arise.
Question: My N-alkylation of 3-Methoxypiperidin-4-one is giving a low yield of the desired product and multiple spots on my TLC. What are the likely side products?
Answer: The most common side products in the N-alkylation of secondary amines like 3-Methoxypiperidin-4-one are over-alkylation to form a quaternary ammonium salt and unreacted starting material.[3] Depending on the reaction conditions, you may also see byproducts from the decomposition of the solvent or reagents, especially at high temperatures.
Common N-Alkylation Side Products and Solutions
Side Product
Cause
Troubleshooting and Minimization
Quaternary Ammonium Salt
Excess alkylating agent or reaction conditions that favor dialkylation.
- Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[3] - Consider running the reaction at a lower temperature for a longer period.
Unreacted Starting Material
Insufficiently reactive alkylating agent, weak base, or steric hindrance.
- Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).[4] - Use a stronger, non-nucleophilic base such as potassium carbonate or cesium carbonate. - Increase the reaction temperature, but monitor for decomposition.
Harsh acidic conditions (if any are used in workup or subsequent steps) or use of certain Lewis acidic reagents.
- Maintain neutral or basic conditions throughout the reaction and workup. - Avoid strong Lewis acids if possible. If a Lewis acid is required, consider milder options and lower temperatures.
Experimental Protocol: N-Alkylation of 3-Methoxypiperidin-4-one
This protocol provides a general starting point for the N-alkylation of 3-Methoxypiperidin-4-one with an alkyl halide.
Reaction Setup: To a solution of 3-Methoxypiperidin-4-one (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a non-nucleophilic base (e.g., K₂CO₃, 2-3 eq).
Addition of Alkylating Agent: The alkyl halide (1.05-1.1 eq) is added dropwise to the stirred suspension at room temperature.
Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed. Gentle heating (40-60 °C) may be necessary for less reactive alkyl halides.[3]
Workup: The reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
DOT Diagram: N-Alkylation Workflow
Caption: A typical workflow for the N-alkylation of 3-Methoxypiperidin-4-one.
Reductive amination is a powerful method for forming C-N bonds and is often used to introduce diversity at the 4-position of the piperidinone ring or for N-alkylation with aldehydes and ketones.
Question: I am attempting a reductive amination with 3-Methoxypiperidin-4-one and a primary amine, but the reaction is messy. What are the potential side products?
Answer: In addition to unreacted starting materials, common side products in reductive amination include the reduction of the ketone to an alcohol, the formation of a dimeric secondary amine from the starting amine, and incomplete imine formation leading to a low yield.
Common Reductive Amination Side Products and Solutions
Side Product
Cause
Troubleshooting and Minimization
3-Methoxy-4-hydroxypiperidine derivative
The reducing agent is too strong and reduces the ketone before imine formation is complete.
- Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion over the ketone.[5] - Allow for a pre-incubation period for the amine and ketone to form the imine before adding the reducing agent. The use of a dehydrating agent like molecular sieves can facilitate imine formation.
Dialkylated amine product (from the primary amine)
The newly formed secondary amine reacts with another molecule of the aldehyde.
- Use a slight excess of the primary amine to favor the formation of the desired product. - Add the aldehyde slowly to the reaction mixture.
Low conversion to product
Incomplete imine formation, often due to the presence of water.
- Ensure anhydrous reaction conditions. Use dry solvents and reagents. - Add a dehydrating agent such as molecular sieves (3Å or 4Å) to the reaction mixture to drive the imine formation equilibrium.
Strongly acidic conditions used to catalyze imine formation.
- Use a milder acid catalyst, such as acetic acid, or perform the reaction under neutral conditions if possible. - Avoid heating to high temperatures in the presence of acid.
Experimental Protocol: Reductive Amination of 3-Methoxypiperidin-4-one
This protocol provides a general procedure for the reductive amination of 3-Methoxypiperidin-4-one with a primary amine and an aldehyde.
Imine Formation: To a solution of 3-Methoxypiperidin-4-one (1.0 eq) and a primary amine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of acetic acid (0.1 eq). The mixture is stirred at room temperature for 1-2 hours, often in the presence of 4Å molecular sieves.
Reduction: The reducing agent, typically sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture.
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until the imine intermediate is consumed.
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent.
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[6]
DOT Diagram: Reductive Amination Mechanism and Side Reactions
Caption: The desired reductive amination pathway and common side reactions.
References
BenchChem. (2025).
PubMed. (2019). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. [Link]
BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
ResearchGate. (n.d.).
UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. [Link]
BenchChem. (n.d.).
Arizona Board of Regents. (n.d.). An efficient procedure for the demethylation of aryl-methyl ethers in optically pure unusual amino acids.
ResearchGate. (2015).
Sciencemadness Discussion Board. (2012).
BenchChem. (n.d.). Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine.
ResearchGate. (2017).
Matassini, C., Clemente, F., & Francesconi, O. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
National Institutes of Health. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. [Link]
The Pharma Master. (n.d.). Troubleshooting.
YouTube. (2020). in the chemical literature: demethylation of an aryl ether. [Link]
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
Defense Technical Information Center. (n.d.). Piperidine Synthesis.
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
Royal Society of Chemistry. (2023).
ResearchGate. (n.d.). Structure and yield of fentanyl analogs.
U.S. Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids.
Encyclopedia.pub. (2022). Fentanyl and Its New Analogs. [Link]
National Institutes of Health. (n.d.). Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction. [Link]
National Institutes of Health. (n.d.). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. [Link]
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
National Institutes of Health. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]
Royal Society of Chemistry. (n.d.).
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
ResearchGate. (n.d.). ChemInform Abstract: Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines..
Improving the purity of 3-Methoxypiperidin-4-one through chromatography
Technical Support Center: Purifying 3-Methoxypiperidin-4-one Welcome to the technical support guide for the chromatographic purification of 3-Methoxypiperidin-4-one. This resource is designed for researchers, medicinal c...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Purifying 3-Methoxypiperidin-4-one
Welcome to the technical support guide for the chromatographic purification of 3-Methoxypiperidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this polar, basic heterocyclic compound. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format to address common and complex purification issues.
The structure of 3-Methoxypiperidin-4-one, containing a secondary amine within a piperidone ring, presents a classic purification challenge. The basic nitrogen atom is prone to strong interactions with standard silica gel, leading to a host of chromatographic problems. This guide will walk you through understanding these interactions and implementing robust solutions using various chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Methoxypiperidin-4-one streaking badly or tailing on a standard silica gel column?
This is the most common issue and is caused by the strong interaction between the basic piperidine nitrogen and the acidic silanol (-Si-OH) groups on the surface of the silica gel.[1] This acid-base interaction leads to non-ideal chromatography, resulting in broad, tailing peaks, which significantly reduces resolution and separation efficiency.
Q2: I'm experiencing very low recovery of my compound from the silica column. Where is it going?
Low or no recovery is an extreme consequence of the issue described in Q1. The interaction with acidic silanol groups can be so strong that the compound irreversibly adsorbs onto the stationary phase.[1] Essentially, your compound remains stuck to the column and cannot be eluted with the mobile phase, leading to significant material loss.
Q3: My compound elutes immediately from my C18 reversed-phase column with no retention. How can I fix this?
This occurs because 3-Methoxypiperidin-4-one is a highly polar molecule. In reversed-phase (RP) chromatography, the stationary phase (like C18) is nonpolar, while the mobile phase is polar.[2] Highly polar compounds have a much stronger affinity for the polar mobile phase than the nonpolar stationary phase, causing them to travel with the solvent front and elute in the void volume without being retained or separated.[3]
Q4: I suspect my compound is degrading during purification on silica gel. How can I confirm this and prevent it?
The acidic surface of silica gel can catalyze the degradation of sensitive compounds.[4] To check for on-column decomposition, you can perform a 2D TLC analysis. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. Any spots appearing below the diagonal indicate degradation products formed during contact with the silica.[4] To prevent this, you can either neutralize the silica gel or use a less acidic stationary phase.[3]
In-Depth Troubleshooting and Optimization Guide
This section provides detailed solutions to specific problems you may encounter during the purification process.
Issue 1: Severe Peak Tailing and Low Recovery in Normal-Phase Chromatography
Underlying Cause: The primary cause is the interaction between the basic lone pair of electrons on the piperidine nitrogen and the acidic proton of the surface silanol groups on the silica gel. This creates a strong, often irreversible, binding event that disrupts the equilibrium of the compound moving between the stationary and mobile phases.
Solutions:
Mobile Phase Modification: The most straightforward solution is to add a small amount of a competitive base to your mobile phase. This base will "mask" the acidic silanol sites, preventing your target compound from interacting with them.
Triethylamine (TEA) or Pyridine: Add 0.5-2% TEA or pyridine to your eluent (e.g., Hexane/Ethyl Acetate).[1][5] This is highly effective at improving peak shape and recovery for basic compounds.
Ammonia: For very basic compounds, using a solvent system containing ammonia (e.g., a solution of 2M ammonia in methanol as the polar component in a DCM/Methanol gradient) can be effective.
Stationary Phase Deactivation: Before loading your sample, you can neutralize the entire column.
Protocol: Pack the column as usual. Then, flush the column with 2-3 column volumes of your chosen mobile phase that already contains the basic additive (e.g., 1% TEA).[3] This ensures all accessible acidic sites are neutralized before your compound is introduced.
Use of Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, changing the stationary phase is a powerful alternative.
Alumina (Neutral or Basic): Alumina is a less acidic stationary phase than silica. Basic alumina is specifically designed for the purification of basic compounds like amines.[6]
Chemically-Modified Silica: Consider using silica gel that has been chemically bonded with functional groups that mask the silanols, such as amino-propyl or diol-bonded phases.[1]
Issue 2: Poor or No Retention in Reversed-Phase (RP) HPLC
Underlying Cause: The high polarity of 3-Methoxypiperidin-4-one prevents it from partitioning into the nonpolar C18 stationary phase. It prefers to stay in the polar mobile phase (e.g., water/acetonitrile).
Solutions:
Switch to HILIC Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal technique for retaining and separating very polar compounds.[7][8] HILIC uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase high in organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules.[9]
Use Polar-Embedded/End-capped RP Columns: Modern reversed-phase columns are designed to handle highly aqueous mobile phases without issues.
Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain (e.g., C18).[3][10] This allows the stationary phase to remain "wetted" even in 100% aqueous conditions and provides alternative selectivity for polar analytes.
Polar-Endcapped Columns: These columns feature special hydrophilic end-capping that improves interaction with polar compounds.
Mobile Phase pH Control: The retention of ionizable compounds is highly dependent on pH. By adding a buffer (e.g., 0.1% formic acid or 10 mM ammonium formate) to the mobile phase, you can ensure the piperidine nitrogen is protonated (R-NH2+). This charged form can exhibit greater retention on some reversed-phase columns, particularly those with residual silanol activity.[11]
Data Presentation: Comparison of Chromatographic Modes
Chromatographic Mode
Typical Stationary Phase
Typical Mobile Phase
Pros for 3-Methoxypiperidin-4-one
Cons for 3-Methoxypiperidin-4-one
Normal Phase
Silica Gel
Hexane / Ethyl Acetate
Good for removing non-polar impurities.
Severe peak tailing, low recovery, potential degradation without modification.[1]
Modified Normal Phase
Silica Gel, Alumina
Hexane / EtOAc + 1% TEA
Excellent. Corrects tailing and improves recovery.[1][5]
Basic modifier can be difficult to remove from the final product.
Stability issues and degradation of 3-Methoxypiperidin-4-one under acidic conditions
Welcome to the technical support center for 3-Methoxypiperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability issues and deg...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 3-Methoxypiperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability issues and degradation of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions to navigate the challenges you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, stability, and analysis of 3-Methoxypiperidin-4-one.
Q1: What are the primary stability concerns with 3-Methoxypiperidin-4-one, especially in acidic media?
A1: 3-Methoxypiperidin-4-one is susceptible to degradation under acidic conditions primarily through the hydrolysis of the methoxy group. The ether linkage at the 3-position can be cleaved in the presence of acid and water, leading to the formation of 3-hydroxypiperidin-4-one and methanol. The rate of this degradation is dependent on the pH, temperature, and the specific acidic species present.[1][2] Additionally, like other piperidine-containing compounds, it can be prone to oxidation over time.[3]
Q2: I've observed a change in the color and consistency of my 3-Methoxypiperidin-4-one sample stored in an acidic solution. What could be the cause?
A2: A change in physical appearance, such as color development or the formation of precipitates, is a strong indicator of chemical degradation. Under acidic conditions, the degradation products may be less soluble or could undergo further reactions to form colored impurities. It is crucial to immediately re-analyze the sample using a stability-indicating analytical method to identify and quantify the degradation products.
Q3: What are the recommended storage conditions for 3-Methoxypiperidin-4-one and its solutions?
A3: For the solid form, it is advisable to store 3-Methoxypiperidin-4-one in a tightly sealed container in a cool, dry, and dark place to minimize exposure to moisture, light, and atmospheric oxygen. For solutions, especially those with acidic pH, it is recommended to prepare them fresh before use. If short-term storage is necessary, it should be done at refrigerated temperatures (2-8 °C) to slow down the degradation process. Long-term storage of acidic solutions is not recommended without proper stability studies.
Q4: Are there any known incompatibilities of 3-Methoxypiperidin-4-one with common excipients in pharmaceutical formulations?
A4: While specific drug-excipient compatibility data for 3-Methoxypiperidin-4-one is not extensively published, potential incompatibilities can be inferred. Acidic excipients can accelerate the hydrolysis of the methoxy group. Excipients with reactive impurities, such as peroxides in povidone, could potentially lead to oxidative degradation.[3] It is essential to conduct thorough compatibility studies with all formulation components.
II. Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments with 3-Methoxypiperidin-4-one.
A. Analytical Challenges
Q: My HPLC analysis of a 3-Methoxypiperidin-4-one sample from an acidic formulation shows multiple new peaks that are not present in the reference standard. How do I identify these peaks and what could be their origin?
A: The appearance of new peaks in your chromatogram strongly suggests degradation of 3-Methoxypiperidin-4-one.
Underlying Cause:
Under acidic conditions, the primary degradation pathway is likely the acid-catalyzed hydrolysis of the methoxy ether, yielding 3-hydroxypiperidin-4-one. Other minor degradation products could arise from oxidation or other side reactions.
Troubleshooting Workflow:
Forced Degradation Study: To confirm the origin of the unknown peaks, perform a forced degradation study. Subject a pure sample of 3-Methoxypiperidin-4-one to acidic (e.g., 0.1 N HCl at elevated temperature), basic (0.1 N NaOH), oxidative (e.g., 3% H₂O₂), and photolytic stress conditions as per ICH guidelines.[4][5]
Peak Matching: Compare the retention times of the peaks observed in your sample with those generated during the forced degradation study. This will help in tentatively identifying the degradation products.
Mass Spectrometry (MS) Analysis: For definitive identification, couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can elucidate the structures of the degradation products.[6][7] The expected major degradation product, 3-hydroxypiperidin-4-one, would have a different molecular weight than the parent compound.
Method Validation: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products.[8] This typically involves using a C18 column with a gradient elution program.
B. Unexpected Experimental Outcomes
Q: I am using 3-Methoxypiperidin-4-one as a starting material in a multi-step synthesis. The yield of my desired product is consistently lower than expected when using an acidic catalyst in the initial step. Could this be related to the stability of the starting material?
A: Yes, the instability of 3-Methoxypiperidin-4-one under acidic conditions is a very likely cause for the reduced yield.
Underlying Cause:
If your reaction conditions are acidic, a portion of the 3-Methoxypiperidin-4-one starting material is likely degrading to 3-hydroxypiperidin-4-one. This by-product may not participate in the desired reaction or could lead to the formation of unwanted side products, thereby lowering the overall yield of your target molecule.
Troubleshooting Workflow:
Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique like HPLC or TLC. Look for the appearance of the parent compound and any potential degradation products over time.
pH Optimization: If possible, investigate if the reaction can proceed efficiently at a less acidic pH to minimize the degradation of the starting material.
Alternative Catalysts: Explore the use of non-acidic or milder acidic catalysts that can promote the desired transformation without causing significant degradation.
Order of Addition: Consider altering the order of addition of reagents. For instance, adding the acid catalyst portion-wise or at a later stage of the reaction might reduce the exposure time of 3-Methoxypiperidin-4-one to the harsh acidic environment.
III. Visualization of Degradation and Experimental Workflow
A. Postulated Degradation Pathway
The primary degradation pathway of 3-Methoxypiperidin-4-one under acidic conditions is proposed to be an acid-catalyzed hydrolysis of the ether linkage.
Caption: Postulated acid-catalyzed hydrolysis of 3-Methoxypiperidin-4-one.
B. Experimental Workflow for Stability Indicating Method Development
The development of a robust stability-indicating method is crucial for accurately assessing the stability of 3-Methoxypiperidin-4-one.
Caption: Workflow for developing a stability-indicating HPLC method.
IV. Data Summary
The following table provides a hypothetical summary of stability data for 3-Methoxypiperidin-4-one under various conditions. Actual data should be generated through rigorous experimental studies.
Condition
Temperature
Duration
% Degradation (Hypothetical)
Major Degradation Product
0.1 N HCl
60 °C
24 hours
15%
3-Hydroxypiperidin-4-one
0.01 N HCl
40 °C
7 days
8%
3-Hydroxypiperidin-4-one
pH 4.5 Buffer
25 °C
30 days
< 2%
Not significant
3% H₂O₂
25 °C
24 hours
5%
Oxidative degradants
V. Experimental Protocols
A. Protocol for Forced Degradation Study (Acid Hydrolysis)
Sample Preparation: Prepare a stock solution of 3-Methoxypiperidin-4-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Stress Condition: Transfer 1 mL of the stock solution into a clean vial and add 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl and 0.5 mg/mL of the compound.
Incubation: Heat the vial at 60 °C for 24 hours. A control sample (without acid) should be kept under the same temperature conditions.
Neutralization: After the incubation period, cool the sample to room temperature and neutralize it with an appropriate amount of 0.2 N NaOH.
Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
B. Hypothetical Stability-Indicating HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile
Gradient Program:
0-5 min: 5% B
5-20 min: 5% to 60% B
20-25 min: 60% B
25-26 min: 60% to 5% B
26-30 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 210 nm
Injection Volume: 10 µL
VI. References
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. [Link]
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Institutes of Health. [Link]
3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Chemistry Stack Exchange. [Link]
A validated RP-HPLC method for the determination of piperidone analogue of curcumin. National Institutes of Health. [Link]
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]
A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. [Link]
Stability indicating study by using different analytical techniques. IJSDR. [Link]
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. [Link]
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Global Journal of Medical, Pharmaceutical, and Biomedical Update. [Link]
Identification of imatinib mesylate degradation products obtained under stress conditions. National Institutes of Health. [Link]
Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research. [Link]
Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. ResearchGate. [Link]
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. [Link]
Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Acta Pharmaceutica Sciencia. [Link]
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health. [Link]
Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. PubMed. [Link]
Effect of pH on the stability of methacholine chloride in solution. PubMed. [Link]
method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. Journal of Applied Pharmaceutical Science. [Link]
Development and Validation of a Stability Indicating HPLC Method for the Simultaneous Determination of Flunarizine and Domperidone in Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis. [Link]
Identification of Decomposition Products and Mechanism of Degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an Aqueous Solution. PubMed. [Link]
Effect of pH on neohesperidin dihydrochalcone thermostability in aqueous solutions. ResearchGate. [Link]_on_neohesperidin_dihydrochalcone_thermostability_in_aqueous_solutions)
Safe handling and storage of 3-Methoxypiperidin-4-one hydrochloride
Technical Support Center: 3-Methoxypiperidin-4-one Hydrochloride A Senior Application Scientist's Guide to Safe Handling, Storage, and Troubleshooting Welcome to the technical support center for 3-Methoxypiperidin-4-one...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: 3-Methoxypiperidin-4-one Hydrochloride
A Senior Application Scientist's Guide to Safe Handling, Storage, and Troubleshooting
Welcome to the technical support center for 3-Methoxypiperidin-4-one hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the rationale behind them, ensuring your experiments are both successful and, above all, safe.
This compound is a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its proper handling is paramount to maintain its integrity and ensure the safety of laboratory personnel. This document consolidates best practices, answers frequently asked questions, and provides troubleshooting guides for common issues encountered during its use.
Section 1: Compound Identification and Properties
Understanding the fundamental properties of a reagent is the first step to safe and effective experimentation.[3]
FAQ: Basic Properties
Q: What are the key identifiers and physical properties of 3-Methoxypiperidin-4-one hydrochloride?
Safe laboratory practice begins with a thorough understanding of the potential hazards.[6] This compound, like many amine hydrochlorides, requires careful handling to avoid exposure.
FAQ: Hazards and Personal Protection
Q: What are the primary hazards associated with 3-Methoxypiperidin-4-one hydrochloride?
A: Based on data for structurally similar piperidinone hydrochlorides, the compound should be treated as hazardous.[7][8] The primary hazards are:
Skin Irritation (H315): Causes skin irritation upon contact.
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.
Harmful if Swallowed (H302): May be harmful if ingested.[7]
Q: What is the mandatory Personal Protective Equipment (PPE) when handling this compound?
A: A multi-layered approach to PPE is essential to minimize all routes of exposure.[9]
PPE Category
Specific Requirement
Scientist's Note
Eye/Face Protection
Chemical safety goggles with side shields or a full-face shield.
Standard eyeglasses are not sufficient. Goggles provide a seal to protect from dusts and splashes.[9]
Hand Protection
Nitrile or neoprene gloves.
Inspect gloves for any tears or holes before use. Change gloves immediately if they become contaminated.[9]
Body Protection
A flame-retardant lab coat, fully buttoned.
This protects your skin and personal clothing from spills and contamination.
Respiratory Protection
Use in a certified chemical fume hood. If weighing outside a hood, an N95-rated dust mask may be appropriate for nuisance dusts, but a fume hood is always preferred.
This is the most critical control to prevent inhalation of the fine powder.[8]
FAQ: First Aid and Exposure Response
Q: What should I do in case of accidental exposure?
A: Immediate and correct action can significantly mitigate harm.[7]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[7]
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[10]
Section 3: Handling and Storage Protocols
The stability and reactivity of your reagent are directly linked to how it is stored and handled. Amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the air, which can affect their physical state and reactivity.[11][12]
FAQ: Storage and Stability
Q: What are the ideal storage conditions for 3-Methoxypiperidin-4-one hydrochloride?
A: To ensure the long-term integrity of the compound, store it in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize moisture absorption. Keep it segregated from strong oxidizing agents and strong bases.[8]
Q: My compound appears clumpy and discolored (yellow/brown). What happened and can I still use it?
A: This is a common issue with piperidine derivatives and their salts.[13]
Causality: Clumping is a classic sign of moisture absorption (hygroscopicity). The discoloration may be due to minor oxidation or degradation, which can be accelerated by exposure to air and light.[13]
Usability: For qualitative or less sensitive reactions, the material might still be usable. However, for quantitative applications, reactions sensitive to impurities, or when precise stoichiometry is critical, the presence of water and impurities can be detrimental. It is highly recommended to use fresh, pure material. If this is not possible, drying the material under high vacuum may remove absorbed water, but will not remove chemical impurities.
Protocol: Safe Weighing and Solution Preparation
This protocol is designed to prevent contamination and personnel exposure.
Preparation: Before retrieving the compound from storage, ensure your chemical fume hood is clean and operational. Prepare all necessary glassware, spatulas, and solvents.
Equilibration: Allow the sealed container of the compound to warm to room temperature before opening.
Scientist's Note: This critical step prevents atmospheric moisture from condensing on the cold powder, which would lead to clumping and potential hydrolysis.
Weighing: Perform all weighing operations inside the fume hood. Use a clean, dedicated spatula. Weigh the desired amount into a tared vessel.
Closure: Immediately and tightly seal the main container after dispensing. Purging the headspace with an inert gas like argon before sealing is best practice.
Dissolution: Add the solvent to the vessel containing the weighed compound. If necessary, use gentle sonication or stirring to aid dissolution.
Caption: Decision Tree for Troubleshooting Piperidinone Reactions.
Section 5: Spill and Waste Disposal
Proper cleanup and disposal are final, critical steps in the experimental workflow.
[14]
FAQ: Emergency Procedures
Q: How should I clean up a small spill of solid 3-Methoxypiperidin-4-one hydrochloride?
A:
Alert Personnel: Inform others in the immediate area.
Wear PPE: Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
Collection: Carefully sweep the material into a designated waste container. Avoid raising dust. If necessary, lightly moisten the material with a non-reactive solvent (like toluene) to minimize dust generation during cleanup.
Decontamination: Clean the spill area with soap and water.
Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous chemical waste according to your institution's guidelines.
[7]
Q: How do I dispose of waste containing this compound?
A: All waste, both solid and liquid, containing this compound should be considered hazardous.
Solid Waste: Contaminated gloves, paper towels, and excess solid reagent should be placed in a clearly labeled hazardous waste container.
Liquid Waste: Reaction mixtures and solvent washes should be collected in a designated, labeled hazardous liquid waste container. Do not mix incompatible waste streams.
Always follow the specific chemical waste disposal procedures established by your institution's Environmental Health & Safety (EHS) department.
[11]
References
ChemicalBook. (2025, July 19). 3-methylpiperidin-4-one - Safety Data Sheet.
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals.
Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - Methyl 4-oxo-3-piperidinecarboxylate hydrochloride.
Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
Cayman Chemical. (2025, August 28). Safety Data Sheet.
ChemicalBook. (2025, July 19). 3-Methylpiperidin-4-one hydrochloride - Safety Data Sheet.
Wikipedia. (n.d.). 4-Piperidone.
Iaroshenko, V. O., et al. (2021).
Ribeiro da Silva, M. A., et al. (2023).
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
BenchChem. (2025). Common challenges in working with piperidine-based compounds.
SynQuest Laboratories, Inc. (2016, December 8). Piperidin-4-one Safety Data Sheet.
Pittelkow, M., et al. (2004). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 2(17), 2493-2500.
ChemBK. (2024, April 9). 3-Methylpiperidin-4-one hydrochloride.
Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem.
Journal of Pharmaceutical Research and Development. (2022). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Pharmaceutical Research and Development, 4(1).
University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
Noman, M., et al. (2024). From Discovery to Clinical Trial: YCT-529, an Oral Non-Hormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry.
Li, Y., et al. (2022). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm, 24(34), 6045-6052.
DTIC. (2025, June 4). Piperidine Synthesis.
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
PubMed. (n.d.). Synthesis, Characterization and Cytotoxicity Studies of Methoxy Alkyl Substituted Metallocenes.
Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine.
Common impurities found in crude 3-Methoxypiperidin-4-one
Welcome to the technical support center for 3-Methoxypiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the impuritie...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 3-Methoxypiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the impurities found in the crude form of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Introduction: Understanding the Origin of Impurities
The purity of 3-Methoxypiperidin-4-one is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including the starting materials, side reactions during synthesis, and degradation of the product.[1] A thorough understanding of the synthetic route is paramount to anticipating and mitigating these impurities.
While multiple synthetic strategies exist for piperidin-4-one derivatives, a common and efficient approach involves an intramolecular Dieckmann condensation.[2][3] This process, along with other potential synthetic routes like reductive amination, introduces a specific set of potential impurities that researchers must be aware of.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should expect in my crude 3-Methoxypiperidin-4-one?
A1: Process-related impurities are those that originate from the manufacturing process.[1] For 3-Methoxypiperidin-4-one, these can be broadly categorized based on a likely Dieckmann condensation route:
Unreacted Starting Materials: The synthesis often begins with precursors that form a diester. For instance, if starting with a reaction involving methyl acrylate and an appropriate amine, residual amounts of these reagents may be present.[4]
Incompletely Cyclized Intermediate: The Dieckmann condensation is an intramolecular reaction that forms the piperidone ring. Incomplete cyclization can lead to the presence of the open-chain diester precursor in the crude product.[2][3]
By-products from Side Reactions: The strong base used in the Dieckmann condensation (e.g., sodium ethoxide) can promote other reactions. Intermolecular condensation between two diester molecules can lead to dimeric impurities.
Residual Solvents: Solvents used in the synthesis and workup (e.g., toluene, ethanol, methanol) are common impurities and must be removed.[5]
Q2: My crude product is darker than expected. What could be the cause?
A2: A darker-than-expected color in the crude product often points to the presence of degradation products or high molecular weight by-products. Potential causes include:
Oxidation: The piperidone ring system can be susceptible to oxidation, especially if exposed to air at elevated temperatures during workup or storage.
Thermal Degradation: Prolonged heating during the reaction or distillation can lead to decomposition, forming colored impurities. It is crucial to carefully control the reaction temperature and duration.
Residual Catalysts or Reagents: Trace amounts of catalysts or strong bases used in the synthesis can sometimes lead to discoloration.
Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A3: Identifying unknown peaks is a common challenge. A systematic approach is recommended:
Review the Synthesis: Carefully examine the starting materials, intermediates, and all reagents used. Consider potential side reactions based on the reaction mechanism.
LC-MS Analysis: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for obtaining the molecular weight of the unknown impurity.[6] This information can provide clues about its identity.
Forced Degradation Studies: Subjecting a pure sample of 3-Methoxypiperidin-4-one to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products.[7][8] Comparing the retention times of these forced degradation products with your unknown peak can aid in its identification.
Isolation and NMR Spectroscopy: For significant impurities, isolation using preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive identification.[9]
Troubleshooting Guides
Issue 1: Low Purity of Crude 3-Methoxypiperidin-4-one after Synthesis
This is a common issue that can often be traced back to the reaction conditions or workup procedure.
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for addressing low purity of crude 3-Methoxypiperidin-4-one.
Issue 2: Presence of Residual Solvents
Residual solvents can interfere with subsequent reactions and are often subject to strict regulatory limits.
Troubleshooting Guide for Residual Solvents
Problem
Potential Cause
Recommended Solution
High levels of residual solvent (e.g., Toluene, Ethanol) in NMR/GC-MS
Inefficient removal during workup.
- Prolonged Drying: Dry the crude product under high vacuum for an extended period. Gentle heating can be applied if the product is thermally stable. - Solvent Exchange: Dissolve the crude product in a low-boiling point solvent (e.g., dichloromethane) and re-concentrate under reduced pressure. Repeat this process multiple times. - Azeotropic Distillation: For high-boiling point solvents, consider azeotropic distillation with a suitable partner if the product's stability allows.
Water present in the crude product
Incomplete drying of organic extracts or hygroscopic nature of the product.
- Use of Drying Agents: Ensure sufficient and fresh drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) is used for the organic extracts. - Lyophilization (Freeze-Drying): For thermally sensitive compounds, lyophilization can be an effective method for water removal.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[5]
Step-by-Step Methodology:
Solvent Selection: The ideal solvent is one in which 3-Methoxypiperidin-4-one is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to screen include isopropanol, ethyl acetate/heptane, and acetone.
Dissolution: In a flask, add the chosen solvent to the crude 3-Methoxypiperidin-4-one. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Impurity Profiling by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of non-volatile organic compounds.[1][10]
HPLC Method Parameters
Parameter
Condition
Column
C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
5% B to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 220 nm
Injection Volume
10 µL
Sample Preparation
Dissolve sample in Mobile Phase A/B (50:50) to a concentration of 1 mg/mL.
Workflow for HPLC Impurity Analysis
Caption: Workflow for HPLC-based impurity profiling of 3-Methoxypiperidin-4-one.
References
Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]
CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents.
Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. MDPI. Available at: [Link]
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
Results of forced degradation studies. ResearchGate. Available at: [Link]
3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Chemistry Stack Exchange. Available at: [Link]
3-Methylpiperidin-4-one. PubChem. Available at: [Link]
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Michael Pittelkow. Available at: [Link]
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]
Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. Frontiers in Chemistry. Available at: [Link]
Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science. Available at: [Link]
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research & Reports. Available at: [Link]
CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone. Google Patents.
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]
From Discovery to Clinical Trial: YCT-529, an Oral Non-Hormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
ONE-FLASK SYNTHESIS OF METHYL ARYLVINYLDIAZOACETATES AND THEIR APPLICATION IN ENANTIOSELECTIVE C-H FUNCTIONALIZATION: SYNTHESIS OF (E)-METHYL 2-DIAZO-4-PHENYLBUT-3-ENOATE AND (S,E)-METHYL 2-((R)-4-METHYL-1,2-DIHYDRONAPHTHALEN-2-YL)-4-PHENYLBUT-3-ENOATE. Organic Syntheses Procedure. Available at: [Link]
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. Available at: [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
3-Methylpiperidin-4-one hydrochloride. ChemBK. Available at: [Link]
2C (psychedelics). Wikipedia. Available at: [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]
(Figure 1). The stirred solution is immersed in an ice bath, cooling the internal temperature to 0 °C, and. Organic Syntheses Procedure. Available at: [Link]
Crystallization and Purification. ResearchGate. Available at: [Link]
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
CN104356057A - Preparation method of 3-amino-4-methylpyridine. Google Patents.
Synthesis, Characterization and Cytotoxicity Studies of Methoxy Alkyl Substituted Metallocenes. PubMed. Available at: [Link]
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available at: [Link]
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Available at: [Link]
Enhancing the reaction rate of 3-Methoxypiperidin-4-one synthesis
Welcome to the technical support center for the synthesis of 3-Methoxypiperidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the reaction rat...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 3-Methoxypiperidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the reaction rate and troubleshoot common issues encountered during the synthesis of this important heterocyclic building block. The primary synthetic route discussed is the intramolecular Dieckmann condensation, a robust method for forming the piperidone ring.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My Dieckmann condensation reaction is very slow or has stalled, resulting in a low yield of N-Boc-3-methoxypiperidin-4-one. What are the primary causes and how can I accelerate the reaction?
Answer:
A slow or stalled Dieckmann condensation is a common issue, often stemming from suboptimal base selection, insufficient reaction temperature, or moisture contamination. The reaction rate is critically dependent on the efficient formation of a carbanion (enolate) at the α-position to one of the ester groups.
Causality and Solutions:
Base Strength and Steric Hindrance: The choice of base is paramount. An alkoxide base that is too weak or sterically hindered may not efficiently deprotonate the α-carbon, leading to a slow reaction. Conversely, a base that is too strong or unhindered can lead to side reactions.
Recommendation: Potassium tert-butoxide (KOt-Bu) is often an excellent choice. Its bulky nature can favor the desired intramolecular cyclization over intermolecular side reactions, and it is a sufficiently strong base to promote efficient enolate formation. Sodium hydride (NaH) is another strong, non-nucleophilic base that can drive the reaction to completion.
Reaction Temperature: The Dieckmann condensation is an equilibrium process.[1][2] Insufficient thermal energy can lead to a slow rate of reaction.
Recommendation: If using a base like sodium ethoxide in toluene, heating the reaction mixture to reflux is standard practice to increase the reaction rate.[3] Monitor the reaction progress by TLC or GC-MS to avoid decomposition from prolonged heating.
Anhydrous Conditions: Moisture in the reaction vessel will quench the strong base and the enolate intermediate, effectively halting the reaction.
Recommendation: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle hygroscopic bases like NaH under an inert atmosphere (e.g., nitrogen or argon).
Solvent Choice: The solvent plays a crucial role in solvating the intermediates and influencing the reaction rate.
Recommendation: Aprotic, non-polar solvents like toluene are commonly used and are effective when heated.[3] Polar aprotic solvents such as tetrahydrofuran (THF) can also be effective, particularly at lower temperatures with strong bases like lithium bis(trimethylsilyl)amide (LiHMDS), as they can enhance enolate stability.[4]
Question 2: I am observing significant amounts of a side product consistent with transesterification. How can I prevent this?
Answer:
Transesterification is a frequent side reaction in Claisen and Dieckmann condensations when an alkoxide base is used that does not match the alkyl group of the ester.[5] For example, using sodium ethoxide with a methyl ester can lead to the formation of ethyl esters, complicating the product mixture and reducing the yield of the desired product.
Causality and Solutions:
Mismatch of Base and Ester: The alkoxide base can act as a nucleophile, attacking the carbonyl of the ester and displacing the original alkoxy group.
Recommendation: Always match the alkoxide base to the ester. If you are using a diethyl ester precursor, use sodium ethoxide (NaOEt) or potassium ethoxide (KOEt). For dimethyl esters, use sodium methoxide (NaOMe).
Alternative Strategy: To completely avoid transesterification, use a non-alkoxide base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu). These bases are non-nucleophilic and will only act as a proton abstractor.[6]
Question 3: The final decarboxylation step after the Dieckmann condensation is incomplete, leaving a β-keto ester intermediate. How can I drive this reaction to completion?
Answer:
The Dieckmann condensation yields a cyclic β-keto ester. The final product, 3-Methoxypiperidin-4-one, is obtained after hydrolysis of the ester followed by decarboxylation. This process is typically driven by heat and acid.
Causality and Solutions:
Insufficient Acid or Heat: The hydrolysis of the ester and the subsequent decarboxylation of the resulting β-keto acid require sufficient energy and acidic conditions.
Recommendation: After the Dieckmann condensation and workup, the crude β-keto ester is typically refluxed with an aqueous acid solution, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2] Ensure the reflux is vigorous enough and the reaction time is sufficient (often several hours). Monitor the reaction by TLC until the starting β-keto ester is fully consumed.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to prepare the precursor for the Dieckmann condensation of N-Boc-3-methoxypiperidin-4-one?
The most straightforward approach is a double Michael addition. Starting with N-Boc-3-methoxyprop-2-en-1-amine, a reaction with two equivalents of methyl acrylate would yield the required diester precursor. Protecting the nitrogen with a Boc group ensures its stability during the subsequent base-catalyzed cyclization.
Q2: How does the methoxy group at the 3-position affect the Dieckmann condensation?
The electron-donating nature of the methoxy group can slightly decrease the acidity of the adjacent α-protons, potentially slowing down the initial deprotonation step compared to an unsubstituted analogue. However, this effect is generally minor. A more significant consideration is the potential for β-elimination of the methoxy group under harsh basic conditions, although this is less likely with a piperidone ring system. Using a strong, non-nucleophilic base like KOt-Bu or NaH at moderate temperatures is advisable.
Q3: Can I use a different protecting group for the nitrogen?
Yes, other protecting groups can be used. A benzyl (Bn) group is a common alternative to the Boc group. The choice of protecting group will depend on the overall synthetic strategy and the desired deprotection conditions. The benzyl group is stable under the basic conditions of the Dieckmann condensation and can be removed by catalytic hydrogenation.
Q4: What is the optimal base for this synthesis to maximize the reaction rate and yield?
Based on literature for similar systems, potassium tert-butoxide (KOt-Bu) in an aprotic solvent like toluene or THF is highly effective.[7] It provides a good balance of basicity to drive the reaction forward while its steric bulk minimizes side reactions. For a more cost-effective but potentially slower reaction, sodium ethoxide (if using a diethyl ester) in refluxing ethanol or toluene is a viable option.[3]
Data Summary
The choice of base and solvent significantly impacts the yield of the Dieckmann condensation. The following table provides a comparison for the synthesis of related cyclic β-keto esters.
Caption: Decision tree for troubleshooting low yield.
Experimental Protocol: Synthesis of N-Boc-3-methoxypiperidin-4-one
This protocol is adapted from established procedures for Dieckmann condensations.
[2][3]
Step 1: Dieckmann Condensation
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
Reagents: To the flask, add potassium tert-butoxide (1.2 eq.) and anhydrous toluene.
Addition: While stirring under a nitrogen atmosphere, add the diester precursor (1.0 eq.) dissolved in anhydrous toluene dropwise over 30-60 minutes.
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
Workup: Cool the reaction mixture to room temperature and quench by carefully adding it to ice-cold 1M HCl. Separate the organic layer.
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 2: Hydrolysis and Decarboxylation
Setup: To the flask containing the crude β-keto ester, add a 6M aqueous solution of HCl.
Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours, or until TLC analysis indicates the complete disappearance of the intermediate.
Workup: Cool the reaction mixture to 0°C in an ice bath and carefully neutralize to pH 8-9 with a saturated solution of sodium bicarbonate or sodium hydroxide.
Extraction: Extract the aqueous layer with dichloromethane (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, N-Boc-3-methoxypiperidin-4-one.
References
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
Reddy, K. S., et al. (2016). A Concise Synthesis of 3-piperdinones and 4-Methyl 3-piperdinones via Aldol Strategy. International Journal of ChemTech Research, 9(5), 49-56.
Martins, A., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Haufe, G., & Wölker, D. (2009). Efficient Synthesis of 3-Alkoxy-4,4-difluoropiperidines. Synthesis, 2009(14), 2333-2341.
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
Jílek, J., et al. (1990). Synthesis of piperidine derivatives as potential analgetic agents.
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
DeGraffenreid, M. R., et al. (2007). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. The Journal of Organic Chemistry, 72(19), 7455-7458.
Technical Support Center: Stabilizing 3-Methoxypiperidin-4-one During Synthetic Workup
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding th...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 3-Methoxypiperidin-4-one during experimental workup and purification. Our goal is to equip you with the knowledge to anticipate and prevent decomposition, ensuring the integrity of your synthesis.
Introduction: Understanding the Inherent Instability of 3-Methoxypiperidin-4-one
3-Methoxypiperidin-4-one is a valuable synthetic intermediate, but its structure contains two key functionalities that can lead to decomposition under common workup conditions: a β-alkoxy ketone and a secondary amine within a piperidine ring. Understanding the reactivity of these groups is the first step toward preventing unwanted side reactions.
The primary decomposition pathway of concern is a retro-Michael reaction (also known as a dealcoholation or elimination), particularly under basic conditions. This results in the formation of the corresponding α,β-unsaturated ketone, 1,2,3,6-tetrahydropyridin-4-one. The secondary amine is also a nucleophilic site and can participate in side reactions, especially if un-protected.
Q1: I'm observing a new, less polar spot on my TLC after a basic wash of my reaction mixture containing 3-Methoxypiperidin-4-one. What is likely happening?
A1: The appearance of a new, less polar spot on TLC following a basic wash (e.g., with sodium bicarbonate or carbonate) is a classic indicator of a retro-Michael reaction. The β-alkoxy ketone moiety in your compound is susceptible to elimination of methanol under basic conditions to form the more conjugated and less polar α,β-unsaturated ketone.
Causality: The α-proton to the ketone is acidic and can be removed by a base to form an enolate. This initiates an elimination cascade, "kicking out" the methoxy group.
Solution:
Avoid Strong Bases: Whenever possible, use very mild bases for neutralization, such as a dilute solution of sodium bicarbonate, and minimize contact time.
Work at Low Temperatures: Perform all extractions and washes at low temperatures (0-5 °C) to reduce the rate of this elimination reaction.
Consider an Acidic Workup (with caution): If your downstream chemistry allows, a mildly acidic workup (e.g., with dilute citric acid or ammonium chloride) might be preferable. However, strong acids should also be avoided as they can catalyze other decomposition pathways.
Q2: My NMR spectrum shows impurities, and I suspect decomposition during purification by silica gel chromatography. How can I improve the chromatographic purification?
A2: Silica gel is inherently acidic and can promote the decomposition of sensitive compounds like 3-Methoxypiperidin-4-one. The acidic surface of the silica can catalyze the elimination of the methoxy group.
Solution:
Neutralize Your Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (Et3N) in your eluent (e.g., 1-2% Et3N in ethyl acetate/hexanes). This will neutralize the acidic sites on the silica surface.
Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like C18 if your compound has sufficient lipophilicity for reverse-phase chromatography.
Rapid Purification: Do not let your compound sit on the column for an extended period. Run the column as quickly as possible while maintaining good separation.
Q3: I am struggling with the overall stability of 3-Methoxypiperidin-4-one throughout my synthetic sequence. Are there any prophylactic measures I can take?
A3: Yes, protecting the secondary amine of the piperidine ring can significantly enhance the stability of the molecule and prevent a range of side reactions. The most common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
Why it Works: The Boc group is introduced by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O). This converts the nucleophilic secondary amine into a non-nucleophilic carbamate, preventing it from participating in unwanted reactions. The Boc group is also robust enough to withstand many reaction conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA) when needed. The use of N-Boc-4-piperidone is a common strategy in multi-step syntheses for this very reason.[1]
Experimental Protocol: N-Boc Protection of 3-Methoxypiperidin-4-one
Dissolve 3-Methoxypiperidin-4-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a mild base like triethylamine (Et₃N, 1.2 equivalents) or N,N-diisopropylethylamine (DIPEA, 1.2 equivalents).
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
Upon completion, perform a mild aqueous workup. Wash the organic layer with a saturated solution of ammonium chloride, followed by a saturated solution of sodium bicarbonate, and finally brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.
Visualizing the Decomposition Pathway and Mitigation Strategy
The following diagrams illustrate the primary decomposition pathway of 3-Methoxypiperidin-4-one and the protective strategy.
Caption: Base-catalyzed decomposition of 3-Methoxypiperidin-4-one.
Caption: N-Boc protection as a stabilization strategy.
Summary of Recommended Workup Conditions
For your convenience, the following table summarizes the recommended conditions for handling 3-Methoxypiperidin-4-one during workup and purification.
Workup Step
Recommended Conditions
Conditions to Avoid
Rationale
Neutralization/Wash
Mildly acidic (e.g., sat. aq. NH₄Cl) or very mild basic (e.g., cold, dilute NaHCO₃) with minimal contact time.
Strong acids (e.g., HCl) and strong bases (e.g., NaOH, K₂CO₃).
To prevent acid or base-catalyzed elimination of the methoxy group.
Extraction
Perform at low temperature (0-5 °C).
Performing extractions at room temperature for extended periods.
To minimize the rate of decomposition.
Drying
Use anhydrous Na₂SO₄ or MgSO₄.
-
Standard procedure.
Solvent Removal
Rotary evaporation at low temperature (< 30 °C).
High temperatures during solvent removal.
Heat can promote decomposition.
Chromatography
Neutralized silica gel (pre-treated with Et₃N) or alumina.
Untreated silica gel.
To avoid acid-catalyzed decomposition on the stationary phase.
Concluding Remarks
The stability of 3-Methoxypiperidin-4-one during workup is a manageable challenge with a proper understanding of its chemical properties. By carefully controlling the pH and temperature of your workup procedures and considering the use of an N-protecting group, you can significantly improve the yield and purity of your desired product. We hope this guide serves as a valuable resource in your research endeavors.
References
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
ACS Publications. Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between Resorcinols and Ketones. Available at: [Link]
Chemistry LibreTexts. Protecting Groups in Organic Synthesis. Available at: [Link]
Technical Support Center: Long-Term Stability of 3-Methoxypiperidin-4-one in Different Solvents
Welcome to the technical support center for 3-Methoxypiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice rega...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 3-Methoxypiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the long-term stability of this compound in various solvents. Understanding the stability of 3-Methoxypiperidin-4-one is critical for ensuring the accuracy, reproducibility, and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 3-Methoxypiperidin-4-one in solution?
A1: The stability of 3-Methoxypiperidin-4-one, like many piperidine derivatives, is influenced by several key factors:
Temperature: Higher temperatures can accelerate degradation reactions. It is generally recommended to store solutions at cool temperatures, often between 2-8°C, to minimize degradation.
pH: The pH of the solution can significantly impact the stability. The piperidine ring contains a basic nitrogen atom, and its protonation state can affect its reactivity. Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.
Solvent Polarity: The polarity of the solvent can influence the equilibrium between different tautomeric forms (keto-enol) of the molecule, potentially affecting its reactivity and degradation rate.
Presence of Water (Moisture): Moisture can lead to hydrolysis of the methoxy group or other susceptible bonds within the molecule. Therefore, using anhydrous solvents and storing solutions in a dry environment is crucial.
Exposure to Light: Some piperidine compounds are photosensitive and can degrade upon exposure to light, especially UV light. Storing solutions in amber vials or in the dark is a recommended practice to prevent photochemical degradation.
Presence of Oxidizing Agents or Impurities: Oxidizing agents and even trace metal impurities can catalyze the degradation of piperidine derivatives.
Q2: What are the recommended storage conditions for stock solutions of 3-Methoxypiperidin-4-one?
A2: Based on the factors mentioned above, the following storage conditions are recommended for stock solutions of 3-Methoxypiperidin-4-one to ensure long-term stability:
Temperature: Store at 2-8°C for short to medium-term storage. For long-term storage, consider storing at -20°C or below, especially if the solvent has a low freezing point.
Solvent: Use a high-purity, anhydrous aprotic solvent if possible. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often suitable. If a protic solvent is necessary, anhydrous ethanol or methanol may be used, but stability should be carefully monitored.
Container: Use amber glass vials with tight-fitting caps to protect from light and prevent solvent evaporation and moisture ingress.
Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q3: Which solvents should I avoid for long-term storage of 3-Methoxypiperidin-4-one?
A3: It is advisable to avoid the following for long-term storage:
Aqueous solutions, especially at non-neutral pH: Water can promote hydrolysis.
Protic solvents with high water content: These can facilitate degradation.
Solvents containing impurities: Impurities can act as catalysts for degradation.
Highly polar, protic solvents if the compound is intended for reactions sensitive to such solvents.
Q4: How can I monitor the stability of my 3-Methoxypiperidin-4-one solution over time?
A4: Regular monitoring of the solution's purity is essential. The most common and effective analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC).
Method: An RP-HPLC method with UV detection can be developed to separate the parent compound from any potential degradation products.
Procedure:
Establish an initial purity profile of a freshly prepared solution.
Store the solution under the desired conditions.
At regular intervals (e.g., weekly, monthly), inject an aliquot of the solution into the HPLC system.
Compare the chromatograms over time, looking for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for identification of degradation products.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments involving 3-Methoxypiperidin-4-one.
Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause: Degradation of the 3-Methoxypiperidin-4-one stock solution.
Troubleshooting Steps:
Verify Purity: Immediately analyze the purity of your stock solution using a validated analytical method like HPLC.
Prepare Fresh Solution: If degradation is confirmed or suspected, prepare a fresh stock solution from solid material.
Review Storage Conditions: Ensure your storage conditions align with the recommendations (cool, dark, dry).
Solvent Quality: Check the quality and anhydrous nature of the solvent used. Consider using a new bottle of high-purity solvent.
Issue 2: Appearance of unexpected peaks in my analytical chromatogram.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
Characterize Degradants: If possible, use techniques like LC-MS or GC-MS to identify the mass of the unknown peaks. This can provide clues about the degradation pathway.
Investigate Degradation Pathway:
Hydrolysis: The appearance of a product with a lower molecular weight might suggest the loss of the methoxy group.
Oxidation: An increase in mass could indicate oxidation of the piperidine ring or other parts of the molecule.
Evaluate Solvent Effects: The solvent can influence the type of degradation. For example, protic solvents may favor hydrolysis.
Issue 3: Low yield in a reaction where 3-Methoxypiperidin-4-one is a starting material.
Possible Cause: The actual concentration of the active compound in your stock solution is lower than calculated due to degradation.
Troubleshooting Steps:
Quantify Stock Solution: Use a validated quantitative analytical method (e.g., HPLC with a calibration curve) to determine the exact concentration of 3-Methoxypiperidin-4-one in your solution.
Use Freshly Prepared Solutions: For critical reactions, it is always best practice to use a freshly prepared solution.
Chemical Compatibility: Ensure that the solvents and reagents used in your reaction are compatible with the piperidone structure.
Experimental Protocols
Protocol 1: General Procedure for a Long-Term Stability Study
This protocol outlines a systematic approach to evaluating the stability of 3-Methoxypiperidin-4-one in a specific solvent.
Solution Preparation:
Accurately weigh a known amount of 3-Methoxypiperidin-4-one.
Dissolve it in a known volume of the high-purity, anhydrous solvent of interest to achieve the desired concentration.
Dispense the solution into several amber glass vials, leaving minimal headspace.
If desired, purge the vials with an inert gas before sealing.
Storage Conditions:
Store the vials under different conditions to be tested (e.g., 2-8°C, room temperature, 40°C).
Protect all samples from light.
Analytical Method:
Develop and validate an RP-HPLC method capable of separating the parent compound from potential degradation products.
Time Points:
Establish a schedule for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
Analysis:
At each time point, remove a vial from each storage condition.
Allow the vial to equilibrate to room temperature before opening.
Analyze the sample by HPLC.
Calculate the percentage of the parent compound remaining relative to the initial (T=0) measurement.
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.
Prepare Solutions: Prepare solutions of 3-Methoxypiperidin-4-one in the chosen solvent.
Stress Conditions: Expose the solutions to various stress conditions:
Acidic: Add a small amount of acid (e.g., 0.1 M HCl).
Basic: Add a small amount of base (e.g., 0.1 M NaOH).
Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).
Thermal: Heat the solution (e.g., 60°C).
Photolytic: Expose the solution to a controlled light source as per ICH Q1B guidelines.
Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample. This will help in identifying the peaks corresponding to degradation products formed under specific conditions.
Data Presentation
Table 1: Hypothetical Long-Term Stability Data of 3-Methoxypiperidin-4-one (1 mg/mL) in Different Solvents at 25°C
Solvent
% Purity at T=0
% Purity after 1 Month
% Purity after 3 Months
Major Degradation Products
Dichloromethane (DCM)
99.8%
99.5%
99.1%
Minimal
Acetonitrile (ACN)
99.9%
99.2%
98.5%
Minor unidentified peaks
Methanol (MeOH)
99.7%
97.5%
94.2%
Suspected hydrolysis products
Water
99.6%
90.1%
82.5%
Significant hydrolysis
Note: This is example data and actual results may vary.
Visualizations
Diagram 1: General Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation pathways for 3-Methoxypiperidin-4-one under various stress conditions.
References
BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog.
Journal of Chemical Education. Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
Oriental Journal of Chemistry. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study.
AmericanBio. (2015, February 23). PIPERIDINE.
Chemos GmbH&Co.KG.
FUJIFILM Wako Chemicals.
ResearchGate. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study | Request PDF.
ResearchGate. (2018, May 31). (PDF) Solvent Polarity of Cyclic Ketone (Cyclopentanone, Cyclohexanone): Alcohol (Methanol, Ethanol) Renewable Mixed-Solvent Systems for Applications in Pharmaceutical and Chemical Processing.
ResearchGate. (2022, January 15). (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin.
SpringerLink. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
ChemBK. (2024, April 9). 3-Methylpiperidin-4-one hydrochloride.
Organic & Biomolecular Chemistry (RSC Publishing). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone.
Benchchem.
Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.
PubMed. A validated RP-HPLC method for the determination of piperidone analogue of curcumin.
PubMed Central.
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
NIH. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines.
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
Wikipedia. Piperidinone.
ResearchGate. A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
Benchchem. A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)
ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF.
ResearchGate. (2018, August 25). (PDF) Antioxidant potential of piperidine containing compounds - A short review.
ResearchGate. (2025, August 6).
Reference Data & Comparative Studies
Validation
Comparative analysis of different synthetic routes to 3-Methoxypiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperidin-4-one Scaffold The piperidin-4-one moiety is a cornerstone in medicinal chemistry, serving as a versatile sc...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidin-4-one Scaffold
The piperidin-4-one moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds.[1] Its rigid, saturated heterocyclic structure allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The introduction of a methoxy group at the 3-position of the piperidin-4-one ring creates a key intermediate, 3-methoxypiperidin-4-one, which can be further elaborated to develop novel therapeutics. This guide provides a comparative analysis of three plausible synthetic routes to this valuable, yet not widely commercially available, building block. The proposed strategies are grounded in established chemical principles and supported by data from analogous transformations reported in the scientific literature.
Proposed Synthetic Routes: A Detailed Examination
While a direct, documented synthesis of 3-methoxypiperidin-4-one is not readily found in the literature, we can devise logical and feasible synthetic strategies based on well-established reactions for constructing and functionalizing the piperidin-4-one core. Herein, we present three distinct approaches: a Dieckmann condensation, a route originating from 3-hydroxypyridine, and a direct α-methoxylation strategy.
Route 1: The Dieckmann Condensation Approach
The Dieckmann condensation is a powerful and classic method for the intramolecular cyclization of diesters to form β-keto esters, which can then be readily converted to cyclic ketones.[2][3] This approach offers a convergent synthesis where the acyclic precursor, containing all the necessary atoms for the final ring, is assembled first.
Causality and Experimental Choices
This route is predicated on the ability to construct a diester with a nitrogen atom in the backbone and a methoxy group positioned to become the 3-substituent of the target piperidinone. The choice of protecting group for the nitrogen is critical to ensure compatibility with the strongly basic conditions of the Dieckmann condensation. A benzyl group is often suitable as it is stable under these conditions and can be removed later via hydrogenolysis.
Experimental Protocol (Proposed)
Synthesis of the Acyclic Diester:
React methyl 2-methoxyacrylate with a benzylamine in a Michael addition to form the corresponding β-amino ester.
The resulting secondary amine is then alkylated with ethyl acrylate to yield the acyclic N-benzyl-N-(2-(ethoxycarbonyl)ethyl)-3-methoxy-3-aminopropionate.
Dieckmann Condensation:
The diester is treated with a strong base, such as sodium ethoxide in an inert solvent like toluene, to effect an intramolecular cyclization.[3] This forms the β-keto ester, ethyl 1-benzyl-3-methoxy-4-oxopiperidine-3-carboxylate.
Hydrolysis and Decarboxylation:
The resulting β-keto ester is then subjected to acidic hydrolysis and heating, which removes the ester group at the 3-position via decarboxylation, yielding N-benzyl-3-methoxypiperidin-4-one.
Deprotection:
The benzyl protecting group is removed by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source) to afford the final product, 3-methoxypiperidin-4-one.
Workflow Diagram
Caption: Workflow for the Dieckmann condensation route.
Route 2: Synthesis from 3-Hydroxypyridine
This strategy leverages a commercially available and relatively inexpensive starting material, 3-hydroxypyridine. The synthesis involves the reduction of the aromatic ring, followed by functional group manipulations to install the methoxy group and the ketone.
Causality and Experimental Choices
The key challenge in this route is the selective oxidation of the piperidine ring at the 4-position without affecting the 3-methoxy group. The order of operations—reduction, protection, methylation, and oxidation—is crucial for success. Nitrogen protection is essential to prevent side reactions during the methylation and oxidation steps. A Boc (tert-butyloxycarbonyl) group is a suitable choice as it can be easily installed and removed under acidic conditions.
Experimental Protocol (Proposed)
Reduction of 3-Hydroxypyridine:
Catalytic hydrogenation of 3-hydroxypyridine using a rhodium-on-carbon or similar catalyst under hydrogen pressure will yield 3-hydroxypiperidine.[4][5]
N-Protection:
The secondary amine of 3-hydroxypiperidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to give N-Boc-3-hydroxypiperidine.
O-Methylation:
The hydroxyl group is methylated using a standard procedure, such as treatment with sodium hydride and methyl iodide in an inert solvent like THF, to yield N-Boc-3-methoxypiperidine.
Oxidation:
The methylene group at the 4-position is oxidized to a ketone. This can be achieved using various modern oxidation reagents, such as ruthenium tetroxide (generated in situ from RuCl₃ and an oxidant like NaIO₄).
Deprotection:
The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to yield 3-methoxypiperidin-4-one.
Workflow Diagram
Caption: Workflow for the direct α-methoxylation route.
Comparative Data Summary
The following table provides a semi-quantitative comparison of the three proposed synthetic routes. The values for yield and cost are estimates based on analogous reactions and current market prices for starting materials and reagents.
Metric
Route 1: Dieckmann Condensation
Route 2: From 3-Hydroxypyridine
Route 3: Direct α-Methoxylation
Number of Steps
4
5
3
Estimated Overall Yield
Moderate
Moderate to Low
Moderate
Starting Material Cost
Moderate
Low
Moderate
Scalability
Good
Good
Moderate
Key Challenges
Synthesis of acyclic precursor; control of Dieckmann condensation.
Multiple functional group interconversions; regioselective oxidation.
Regioselective α-hydroxylation; potential for side reactions.
Safety/Environmental
Use of sodium ethoxide (strong base); hydrogen gas for deprotection.
Use of metal hydrides and strong acids; potentially hazardous oxidation reagents.
Use of strong bases (LDA); potentially hazardous oxidation reagents.
Conclusion and Outlook
Each of the proposed synthetic routes to 3-methoxypiperidin-4-one offers a unique set of advantages and challenges.
Route 1 (Dieckmann Condensation) is a robust and well-established method for ring formation that is likely to be scalable. However, the synthesis of the acyclic precursor may require some optimization.
Route 2 (From 3-Hydroxypyridine) benefits from a very inexpensive and readily available starting material. The multi-step nature of the synthesis and the need for careful control of each transformation may result in a lower overall yield.
Route 3 (Direct α-Methoxylation) is the most convergent approach, which is often desirable in terms of step economy. The success of this route is highly dependent on achieving high regioselectivity in the initial α-hydroxylation step.
For large-scale production, Route 1 and Route 2 are likely the most viable starting points for process development due to their reliance on more traditional and scalable reactions. For discovery chemistry, where smaller quantities are needed and step-economy is a priority, Route 3 presents an attractive option, provided the key α-functionalization step can be optimized.
Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the desired scale, available resources, and the timeline for producing the target compound. This analysis provides a solid foundation for initiating experimental work towards the synthesis of 3-methoxypiperidin-4-one.
References
ResearchGate. (n.d.). Oxidative Alkoxylation/Dehydrogenation of Unactivated Cyclic Ketones with Simple Alcohols: Direct Route to α‐Alkoxy Cycloenones. Retrieved from [Link]
ChemistryViews. (2023, May 25). α-Alkylation of Saturated Cyclic Ketones. Retrieved from [Link]
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
National Center for Biotechnology Information. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]
Banks, H. D. (1992). Piperidine Synthesis.
Gil, L. F., et al. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one. Retrieved from [Link]
ResearchGate. (n.d.). Asymmetric α-hydroxylation of acyclic and cyclic ketones by using a phase-transfer catalyst. Retrieved from [Link]
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
Wikipedia. (n.d.). Alkoxylation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
ResearchGate. (n.d.). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Retrieved from [Link]
Mohammed, T., & Ahmed, A. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2).
Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
National Center for Biotechnology Information. (n.d.). 1-Methoxypiperidin-4-one. Retrieved from [Link]
Semantic Scholar. (2009). Efficient Synthesis of 3-Alkoxy-4,4-difluoropiperidines. Retrieved from [Link]
Google Patents. (n.d.). CN105367484A - Preparation method of 3-hydroxy piperidine.
ACS Publications. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Retrieved from [Link]
Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
International Journal of ChemTech Research. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II).
Chemistry Stack Exchange. (2024). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Retrieved from [Link]
Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]
A Comparative Guide to the Biological Investigation of 3-Methoxypiperidin-4-one and its N-Boc Protected Form
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Its derivatives are explored for a wide range of therapeutic applications, incl...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Its derivatives are explored for a wide range of therapeutic applications, including neurological, anticancer, and analgesic activities. This guide provides a comparative framework for investigating the biological activities of 3-Methoxypiperidin-4-one and its N-Boc (tert-butoxycarbonyl) protected counterpart. While direct comparative biological data for these specific analogues are not extensively available in public literature, this document outlines the scientific rationale and detailed experimental protocols to enable such a comparison. We will delve into the potential implications of the N-Boc protecting group on bioactivity and provide methodologies for cytotoxicity, antimicrobial, and receptor binding assays.
The Significance of the Piperidine Scaffold and N-Boc Protection
The piperidine ring's conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating interactions with biological targets. The 4-piperidone core, in particular, has been a focus of drug discovery, with derivatives exhibiting a spectrum of pharmacological effects.
The introduction of an N-Boc protecting group is a common strategy in organic synthesis to temporarily mask the reactivity of the piperidine nitrogen. This allows for selective modifications at other positions of the molecule. However, this modification also drastically alters the physicochemical properties of the parent molecule. The bulky and lipophilic Boc group can impact solubility, cell permeability, and the ability to interact with biological targets, particularly where the nitrogen's basicity and hydrogen bonding capacity are crucial for binding. A comparative biological evaluation of the protected and unprotected forms is therefore essential to understand the intrinsic activity of the core scaffold and the influence of the N-Boc group.
Hypothetical Biological Activity Profile: A Comparative Overview
Based on the known activities of structurally related piperidine derivatives, we can hypothesize potential biological activities for 3-Methoxypiperidin-4-one and its N-Boc protected form. This provides a basis for designing a comprehensive screening approach.
Biological Activity
3-Methoxypiperidin-4-one (Free Amine)
N-Boc-3-Methoxypiperidin-4-one
Rationale
Cytotoxicity
Potentially higher
Potentially lower
The free amine may interact more readily with intracellular targets. The bulky N-Boc group might hinder cellular uptake or target engagement.
Antimicrobial Activity
Possible activity
Likely reduced activity
The basic nitrogen of the piperidine ring is often crucial for antimicrobial action, as it can interact with bacterial cell membranes or enzymes. The N-Boc group neutralizes this basicity.
Receptor Binding (e.g., Sigma, Opioid)
Potential for binding
Likely no or significantly reduced binding
Many piperidine-based ligands interact with receptors through ionic or hydrogen bonds involving the ring nitrogen. The N-Boc group would sterically hinder and electronically prevent such interactions.[2]
Anti-inflammatory Activity
Possible activity
Activity may be altered
The mechanism of anti-inflammatory action for piperidones can vary. If the free amine is involved in the pharmacophore, its protection would diminish activity.
Experimental Protocols for Comparative Biological Evaluation
To empirically determine the biological activity profiles of 3-Methoxypiperidin-4-one and its N-Boc protected form, the following detailed experimental protocols are recommended.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
Compound Preparation: Prepare stock solutions of 3-Methoxypiperidin-4-one and N-Boc-3-Methoxypiperidin-4-one in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Experimental Workflow:
Caption: Workflow for the broth microdilution assay.
Step-by-Step Protocol:
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) equivalent to 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity for that receptor. For piperidine derivatives, sigma (σ) receptors are a common target.[2]
Experimental Workflow:
Caption: Workflow for a radioligand receptor binding assay.
Step-by-Step Protocol:
Membrane Preparation: Prepare membranes from cells or tissues expressing the target receptor (e.g., sigma-1 receptor).
Assay Setup: In a microplate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., -pentazocine for sigma-1 receptors), and varying concentrations of the test compounds in an appropriate assay buffer.
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The comparative biological evaluation of 3-Methoxypiperidin-4-one and its N-Boc protected form is crucial for understanding the structure-activity relationship of this chemical scaffold. The N-Boc group, while essential for synthetic manipulations, can significantly impact biological activity by altering the physicochemical properties and molecular interactions of the parent molecule. The provided experimental protocols offer a robust framework for researchers to systematically investigate the cytotoxicity, antimicrobial, and receptor binding profiles of these and other related compounds. The data generated from these assays will provide valuable insights for the design and development of novel piperidine-based therapeutic agents.
References
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. PubMed Central. [Link]
A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 3-Methoxypiperidin-4-one
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 3-Methoxypiperidin-4-one is a heterocyclic compound that serves as a vital intermediate in the synthesis of various active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-Methoxypiperidin-4-one is a heterocyclic compound that serves as a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The piperidone core is a ubiquitous structural feature in many drug candidates, contributing to a wide range of pharmacological activities.[2] As with any component destined for pharmaceutical use, the purity of this intermediate is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Impurities, which can be unreacted starting materials, by-products, or degradation products, can impact the stability, toxicity, and therapeutic effect of the API.[3]
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for the qualitative and quantitative analysis of such compounds, offering high resolution, sensitivity, and reproducibility.[4][5] This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity assessment of 3-Methoxypiperidin-4-one, explaining the scientific rationale behind the method design and validation in accordance with international regulatory standards.
Understanding the Analyte: Synthesis and Potential Impurities
The purity assessment method must be capable of separating the main compound from any potential impurities. A common route to synthesize piperidin-4-one derivatives is the Mannich condensation.[2] This reaction involves the condensation of an aldehyde, a ketone, and an amine. For 3-Methoxypiperidin-4-one, potential process-related impurities could include:
Unreacted Starting Materials: Such as the initial amine or ketone precursors.
Reaction By-products: Resulting from side reactions or incomplete cyclization.
Degradation Products: Formed during synthesis, work-up, or storage, potentially through oxidation or hydrolysis.
A robust HPLC method must be able to resolve the 3-Methoxypiperidin-4-one peak from all these potential interfering components.
Strategic Approach to HPLC Method Development
The development of a reliable HPLC method is a systematic process.[4] For a compound like 3-Methoxypiperidin-4-one, which contains a basic nitrogen atom and a polar ketone group, Reversed-Phase HPLC is the most suitable starting point.[6] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, causing more polar compounds to elute earlier.[6]
The logical workflow for developing a purity assessment method is outlined below.
Caption: Workflow for HPLC Method Development and Validation.
Comparative Analysis of HPLC Methods
We present two RP-HPLC methods for comparison: a rapid isocratic method suitable for routine quality control and a comprehensive gradient method for in-depth impurity profiling and stability testing.
Method A: Isocratic RP-HPLC for Routine Quality Control
This method is designed for speed and simplicity, providing a reliable purity value when the impurity profile is well-understood and significant process changes are not expected. An isocratic elution uses a constant mobile phase composition, leading to shorter run times and simpler instrumentation.[7]
Method B: Gradient RP-HPLC for Impurity Profiling
A gradient elution, where the mobile phase composition changes over time, is superior for separating compounds with a wide range of polarities.[7] This is essential for resolving unknown impurities or degradation products, making it the preferred choice for stability studies and method validation. By gradually increasing the organic solvent concentration, late-eluting, non-polar impurities can be effectively washed from the column while providing excellent resolution for early-eluting polar impurities.
Experimental Protocols
General Sample and Standard Preparation
Solvent Selection: The sample solvent should be compatible with the mobile phase to ensure good peak shape.[4] A mixture of Acetonitrile and Water (50:50 v/v) is a suitable choice.
Standard Preparation: Accurately weigh approximately 10 mg of 3-Methoxypiperidin-4-one reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent to obtain a concentration of 100 µg/mL.
Sample Preparation: Prepare the synthesized sample at the same concentration (100 µg/mL) using the same procedure.
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Protocol for Method A (Isocratic)
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (70:30 v/v). The acidic pH ensures the piperidine nitrogen is consistently protonated, leading to sharp, symmetrical peaks.[8]
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detector: UV at 210 nm. Ketones typically exhibit UV absorbance at lower wavelengths.[7]
Injection Volume: 10 µL
Run Time: 10 minutes
Protocol for Method B (Gradient)
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent and an acidifier, improving peak shape for basic compounds.[8]
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detector: UV Diode Array Detector (DAD) scanning from 200-400 nm. A DAD allows for peak purity assessment.[6]
Injection Volume: 10 µL
Gradient Program:
Time (min)
% Mobile Phase B
0.0
5
15.0
95
18.0
95
18.1
5
| 22.0 | 5 |
Performance Comparison and Data
The following table summarizes hypothetical but realistic performance data obtained from the analysis of a synthesized batch of 3-Methoxypiperidin-4-one containing two known impurities (Impurity 1: a more polar starting material; Impurity 2: a less polar by-product).
Parameter
Method A (Isocratic)
Method B (Gradient)
Rationale / Justification
Retention Time (Main Peak)
4.5 min
8.2 min
Gradient elution provides stronger retention and better overall separation.
Resolution (Rs) - Main/Imp 1
1.8
3.5
Gradient method significantly improves resolution of the early-eluting polar impurity.
Resolution (Rs) - Main/Imp 2
2.1
5.0
Gradient method effectively resolves the later-eluting, less polar impurity.
Tailing Factor (Main Peak)
1.3
1.1
The use of TFA in the gradient method often provides superior peak symmetry for basic analytes.
Limit of Quantitation (LOQ)
0.05%
0.01%
The gradient method concentrates analyte bands, leading to sharper peaks and greater sensitivity.[7]
Total Run Time
10 min
22 min
The isocratic method is significantly faster, making it ideal for high-throughput screening.
Method Validation: A Trustworthiness Imperative
Once a method is developed, it must be validated to ensure it is suitable for its intended purpose.[9] Validation is performed according to the International Council on Harmonisation (ICH) guidelines Q2(R2).[10][11]
Caption: Key Parameters for HPLC Method Validation per ICH Guidelines.
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[6] This is demonstrated by analyzing stressed samples (e.g., acid, base, peroxide treated) to ensure degradation products do not co-elute with the main peak. The DAD in Method B is crucial for confirming peak purity.[12]
Linearity: The method's ability to produce results directly proportional to the analyte concentration over a given range.[12] A minimum of five concentrations are typically analyzed, with a correlation coefficient (r²) of >0.99 being acceptable.
Accuracy: The closeness of the test results to the true value.[6] This is determined by spiking the sample with known amounts of reference standard and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at two levels:
Repeatability (Intra-assay precision): Analysis over a short interval under the same conditions.[9]
Intermediate Precision: Analysis within the same lab but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), indicating its reliability for routine use.[13]
Conclusion and Recommendations
Both the isocratic and gradient HPLC methods are valuable tools for assessing the purity of synthesized 3-Methoxypiperidin-4-one. The choice of method depends entirely on the specific application.
Method A (Isocratic RP-HPLC) is recommended for routine quality control and in-process checks where the impurity profile is known and speed is essential. Its simplicity and rapid turnaround time make it highly efficient for batch release testing.
Method B (Gradient RP-HPLC) is the authoritative choice for method validation, stability studies, and the analysis of unknown batches or products from a new synthesis route. Its superior resolving power and sensitivity ensure that all potential impurities are detected and quantified, providing a comprehensive and trustworthy purity profile that meets stringent regulatory expectations.[12]
By selecting the appropriate, validated HPLC method, researchers and drug developers can ensure the quality and consistency of 3-Methoxypiperidin-4-one, safeguarding the integrity of the final pharmaceutical product.
References
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]
Talip, M. S. A., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2). Available at: [Link]
ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Available at: [Link]
Gil, L. F., et al. (2007). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Synthetic Communications, 37(19), 3331-3341. Available at: [Link]
Martin, G. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. AZoM. Available at: [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. Available at: [Link]
Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. PubMed. Available at: [Link]
Gayathri, D., et al. (2008). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(3), o552. Available at: [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
Patel, K., & Patel, M. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(4), 233-238. Available at: [Link]
ResearchGate. (2023). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]
Mikart. (2023). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]
Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
Arulraj, R., & Nattudurai, K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 209-219. Available at: [Link]
A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 3-Methoxypiperidin-4-one
Introduction: The Significance of the 3-Methoxypiperidin-4-one Scaffold The 3-methoxypiperidin-4-one moiety is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural features, co...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of the 3-Methoxypiperidin-4-one Scaffold
The 3-methoxypiperidin-4-one moiety is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural features, combining a polar methoxy group and a reactive ketone within a piperidine ring, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The precise control over the stereochemistry and substitution pattern of this core structure is paramount for modulating pharmacological activity. Consequently, the development of efficient and selective catalytic methods for its synthesis is of critical importance to researchers and drug development professionals.
This guide provides an in-depth, head-to-head comparison of various catalytic strategies for the synthesis of 3-methoxypiperidin-4-one and its derivatives. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data where available, and offer insights to guide the selection of the optimal catalyst for your specific research needs.
Core Synthetic Strategies and Catalytic Systems
The construction of the 3-substituted-4-piperidone core can be broadly approached through several key synthetic disconnections. The choice of strategy and the accompanying catalyst dictates the overall efficiency, selectivity, and functional group tolerance of the synthesis. We will explore three primary catalytic routes:
Dieckmann Condensation: A Classic Approach to Ring Formation
Mannich Reaction: Convergent Synthesis of the Piperidone Core
Modern Catalytic Methods: Expanding the Synthetic Toolbox
Dieckmann Condensation: Intramolecular Cyclization for Piperidone Synthesis
The Dieckmann condensation is a robust and widely utilized method for the formation of cyclic β-keto esters, which are direct precursors to 4-piperidones.[1][2] This intramolecular Claisen condensation involves the cyclization of a suitably substituted diester in the presence of a strong base. The choice of the base catalyst is critical and significantly influences the reaction yield and the potential for side reactions.[3]
Reaction Pathway: Dieckmann Condensation
Caption: General workflow for the synthesis of 4-piperidones via Dieckmann condensation.
To a solution of the N-protected β-amino diester (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere.
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The resulting crude β-keto ester is then subjected to acidic hydrolysis and decarboxylation by heating in the presence of aqueous HCl to yield the desired 3-methoxypiperidin-4-one hydrochloride.
Expert Insights:
Sodium Ethoxide (NaOEt): A classic and cost-effective choice. It generally provides good to excellent yields. The ethoxide anion can, however, participate in transesterification if the starting diester is not an ethyl ester.
Sodium Hydride (NaH): A strong, non-nucleophilic base that avoids transesterification side reactions. It is a safer alternative to sodium metal. The heterogeneity of the reaction can sometimes lead to longer reaction times.
Potassium tert-Butoxide (KOtBu): A bulky, non-nucleophilic base that is highly effective in aprotic solvents like THF. Its steric hindrance can be advantageous in preventing unwanted side reactions.
Mannich Reaction: A Convergent and Versatile Approach
The Mannich reaction provides a powerful and convergent strategy for the synthesis of 4-piperidones by combining an aldehyde, an amine, and a ketone.[4][5] For the synthesis of 3-methoxypiperidin-4-one, a three-component reaction involving methoxyacetaldehyde, a primary amine (or ammonia), and a ketone derivative can be envisioned. The choice of catalyst is crucial for promoting the reaction and controlling the stereoselectivity.
Catalytic Mannich Reaction Pathway
Caption: Simplified pathway for the catalytic Mannich reaction leading to a 4-piperidone.
Catalyst Comparison for Mannich-type Reactions
While a direct head-to-head comparison for the synthesis of 3-methoxypiperidin-4-one via a Mannich reaction is not available, the literature on related transformations highlights the efficacy of both acid and base catalysts, as well as transition metal catalysts.
Acid Catalysis (e.g., p-Toluenesulfonic acid, Lewis acids): Protic and Lewis acids are commonly employed to facilitate the formation of the reactive iminium ion intermediate from the aldehyde and amine. This enhances the electrophilicity of the iminium ion, promoting the subsequent nucleophilic attack by the enol or enolate of the ketone component.
Base Catalysis (e.g., Proline and its derivatives): Organocatalysis, particularly the use of chiral secondary amines like proline, has emerged as a powerful tool for asymmetric Mannich reactions.[6] These catalysts operate through an enamine-based mechanism, allowing for high levels of stereocontrol.
Transition Metal Catalysis (e.g., Ruthenium, Palladium): Transition metal complexes can also catalyze Mannich-type reactions. For instance, ruthenium catalysts have been employed in the synthesis of piperidones through atom-economic coupling reactions.[7] Palladium catalysts are also known to be effective in various C-N bond-forming reactions relevant to piperidine synthesis.[8]
Expert Insights:
The choice of catalyst in a Mannich reaction is highly dependent on the desired outcome. For a simple, racemic synthesis, a strong acid catalyst may be sufficient. However, for stereoselective synthesis, chiral organocatalysts or transition metal complexes are indispensable. The development of a three-component vinylogous Mannich-type reaction using a chiral α-methyl benzylamine and a tin(II) triflate catalyst has been shown to produce chiral 2,3-dihydropyridinones, which are versatile intermediates for substituted piperidines.[9]
Modern Catalytic Methods: Pushing the Boundaries of Synthesis
Beyond the classical approaches, several modern catalytic methods offer innovative pathways to the 3-methoxypiperidin-4-one scaffold.
Transition-Metal-Free C-H Oxidation
A noteworthy development is the use of transition-metal-free dual C-H oxidation for the synthesis of substituted piperidones. One such method employs the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) oxoammonium cation to mediate the selective oxidation of piperidines.[10] This approach is environmentally friendly and avoids the use of expensive and potentially toxic heavy metals. While demonstrated for 3-alkoxyamino-4-oxy-2-piperidones, this strategy could potentially be adapted for the synthesis of 3-methoxy-4-piperidones from readily available 3-methoxypiperidine precursors.
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including piperidines.[7] This powerful reaction, often catalyzed by well-defined ruthenium complexes (e.g., Grubbs' catalysts), involves the intramolecular cyclization of a diene precursor. For the synthesis of 3-methoxypiperidin-4-one, a suitably designed acyclic amino-diene could be cyclized to form the piperidine ring. The high functional group tolerance of modern RCM catalysts makes this an attractive strategy.
Organophotocatalysis
Visible-light-mediated organophotocatalysis has recently emerged as a mild and powerful tool for the construction of N-heterocycles.[11] While a direct application to 3-methoxypiperidin-4-one has not been reported, photocatalytic [4+2] cycloadditions of styrenes have been used to synthesize tetralin derivatives, showcasing the potential of this strategy for forming six-membered rings under mild conditions.
Conclusion and Future Outlook
The synthesis of 3-methoxypiperidin-4-one can be approached through a variety of catalytic methods, each with its own set of advantages and limitations. The classical Dieckmann condensation offers a reliable route, with the choice of base catalyst being a key parameter for optimization. The Mannich reaction provides a convergent and flexible strategy, with the potential for high stereocontrol through the use of chiral catalysts.
Modern catalytic methods, including transition-metal-free C-H oxidation, ruthenium-catalyzed RCM, and organophotocatalysis, are expanding the synthetic chemist's toolbox, offering milder reaction conditions and novel bond disconnections.
For researchers embarking on the synthesis of 3-methoxypiperidin-4-one, a careful consideration of the desired scale, stereochemical outcome, and available starting materials will guide the selection of the most appropriate catalytic system. While direct head-to-head comparative data for this specific target remains limited, the principles and experimental findings from related systems, as outlined in this guide, provide a strong foundation for rational catalyst selection and reaction optimization. The continued development of novel catalytic systems promises to further enhance our ability to synthesize this important heterocyclic scaffold with ever-increasing efficiency and precision.
References
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. (2021). Catalysts. [Link]
Merino, P. (2012). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. HETEROCYCLES, 84(1), 65.
Jia, X.-D., et al. (2010). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. Organic Letters, 12(4), 764–767.
Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. (2021). Molecules. [Link]
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Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes. (2011). Chemical Science. [Link]
Total Synthesis of Alkaloid 205B. (2014). The Journal of Organic Chemistry, 79(18), 8688–8700.
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
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Ruthenium-Catalyzed Synthesis of Piperazines and Diazepanes. (2023). Synfacts. [Link]
Tetrasubstitutedpiperidone synthesis employing intramolecular Mannich reaction of δ‐amino β‐keto esters with aldehydes and ketone. (2017). Advanced Synthesis & Catalysis. [Link]
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The Strategic Advantage of 3-Methoxypiperidin-4-one: A Comparative Analysis for Modern Drug Discovery
For Immediate Release to the Scientific Community In the landscape of medicinal chemistry, the piperidin-4-one scaffold stands as a cornerstone for the development of a diverse array of therapeutics, particularly those t...
Author: BenchChem Technical Support Team. Date: January 2026
For Immediate Release to the Scientific Community
In the landscape of medicinal chemistry, the piperidin-4-one scaffold stands as a cornerstone for the development of a diverse array of therapeutics, particularly those targeting the central nervous system (CNS). Its inherent structural features offer a versatile platform for crafting molecules with tailored pharmacological profiles. Among its numerous derivatives, 3-Methoxypiperidin-4-one is emerging as a scaffold of significant interest, demonstrating unique advantages over structurally similar analogs. This guide provides a comprehensive evaluation of 3-Methoxypiperidin-4-one, contrasting its properties and performance with other key piperidin-4-one scaffolds to inform rational drug design and accelerate the discovery of next-generation therapeutics.
The Piperidin-4-one Core: A Privileged Scaffold
The piperidine ring is a prevalent motif in numerous natural products and synthetic pharmaceuticals.[1] The introduction of a ketone at the 4-position creates a versatile intermediate, the piperidin-4-one, which has been elaborated into a multitude of clinically successful drugs.[2] This core structure allows for functionalization at the nitrogen atom and at the positions alpha to the carbonyl group, enabling fine-tuning of physicochemical properties and biological activity.[3]
Unveiling the Merits of 3-Methoxypiperidin-4-one
The introduction of a methoxy group at the 3-position of the piperidin-4-one ring imparts a unique set of properties that can be strategically leveraged in drug design. This substitution influences the scaffold's conformation, electronic distribution, and metabolic stability, ultimately impacting its pharmacological profile.
Physicochemical and ADME Properties
The methoxy group, with its hydrogen bond accepting capability and moderate lipophilicity, can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] While specific experimental data for 3-methoxypiperidin-4-one is limited, insights can be drawn from related structures. For instance, the presence of a methoxy group can modulate a compound's lipophilicity (LogP), a critical parameter for blood-brain barrier penetration in CNS-targeted drugs.[6] Furthermore, the position and nature of substituents on the piperidine ring are known to affect metabolic stability by influencing the sites of cytochrome P450-mediated oxidation.[7] The 3-methoxy group may shield adjacent positions from metabolic attack, potentially leading to an improved pharmacokinetic profile compared to unsubstituted or differently substituted analogs.
A Comparative Analysis: 3-Methoxypiperidin-4-one vs. Key Scaffolds
To fully appreciate the advantages of the 3-methoxypiperidin-4-one scaffold, it is essential to compare it with other commonly employed piperidin-4-one derivatives. For this analysis, we will consider two key comparator scaffolds: the unsubstituted piperidin-4-one and the N-acyl-piperidin-4-one.
Scaffold
Key Structural Feature
Potential Advantages of 3-Methoxypiperidin-4-one
Piperidin-4-one
Unsubstituted piperidine ring
- Modulated Basicity: The electron-withdrawing effect of the 3-methoxy group can reduce the basicity of the piperidine nitrogen, which can be advantageous in minimizing off-target interactions with aminergic GPCRs. - Conformational Rigidity: The steric bulk of the methoxy group can influence the conformational equilibrium of the piperidine ring, potentially pre-organizing the molecule for optimal binding to its target. - Improved Metabolic Stability: The 3-position is a potential site of metabolism. The methoxy group can block this site, leading to a longer half-life.
N-Acyl-piperidin-4-one
Acyl group on the piperidine nitrogen
- Reduced Hydrogen Bonding Potential: The N-acyl group introduces a hydrogen bond acceptor but removes the hydrogen bond donor capability of the secondary amine. The 3-methoxy scaffold retains the secondary amine, which can be crucial for specific receptor interactions. - Different Polarity and Solubility: The methoxy group provides a more subtle modulation of polarity compared to a bulky acyl group, which can be beneficial for optimizing solubility and permeability.
Structure-Activity Relationship (SAR) Insights
The substitution at the 3-position of the piperidin-4-one ring has been shown to be critical for the potency and selectivity of various CNS-active agents. For instance, in a series of potent and short-acting analgesics, the presence of a 3-methyl group, particularly in the cis configuration, led to a significant increase in potency compared to fentanyl.[8][9] This highlights the sensitivity of opioid receptors to substitution at this position. The introduction of a methoxy group at the 3-position offers an alternative approach to modulate receptor interactions, potentially leading to novel SAR and improved selectivity profiles.[10]
Experimental Protocols
To facilitate a direct and robust comparison of these scaffolds, the following experimental protocols are recommended:
I. Synthesis of 3-Methoxypiperidin-4-one Hydrochloride
A Generalized Synthetic Workflow is outlined below:
Caption: Generalized synthetic workflow for 3-substituted piperidin-4-ones.
II. In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of 3-methoxypiperidin-4-one with piperidin-4-one and N-acyl-piperidin-4-one.
Methodology:
Incubate each test compound (1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
Initiate the metabolic reaction by adding a NADPH regenerating system.
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
III. Receptor Binding Affinity Assay
Objective: To determine and compare the binding affinity of the test scaffolds to a relevant CNS target (e.g., a specific opioid or dopamine receptor subtype).
Methodology:
Prepare cell membranes expressing the target receptor of interest.
In a multi-well plate, incubate the cell membranes with a radiolabeled ligand specific for the target receptor.
Add increasing concentrations of the unlabeled test compounds (competitors).
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
The amount of radioactivity on the filters is quantified using a scintillation counter.
The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
The Ki (inhibition constant) values are calculated from the IC50 values using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 3-methoxypiperidin-4-one scaffold presents a compelling starting point for the design of novel therapeutics with potentially superior properties compared to more conventional piperidin-4-one analogs. Its unique electronic and steric features offer opportunities to fine-tune potency, selectivity, and pharmacokinetic parameters. The proposed experimental protocols provide a framework for a systematic and data-driven evaluation of this promising scaffold. Further exploration of the structure-activity relationships of 3-alkoxy-substituted piperidin-4-ones is warranted and is anticipated to yield a new generation of innovative drug candidates for a range of therapeutic indications.
References
Lalinde, N., et al. (1990). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 33(11), 2876-2882.
Patel, B., et al. (2012). piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmacy and Applied Sciences, 2(6), 145-154.
ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
Ferreira, R., et al. (2024).
Gupta, M., et al. (2013). Synthesis and comparative bioefficacy of N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl) and its 1-substituted analogs in Swiss albino mice. Medicinal Chemistry Research, 22(8), 3888-3896.
Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1481-1498.
Ravichandran, V., et al. (2011). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. Molecules, 16(10), 8562-8576.
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Talaq, M. H. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2), 10-18.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-Methoxypiperidin-4-one
Introduction: The Analytical Imperative for 3-Methoxypiperidin-4-one 3-Methoxypiperidin-4-one is a heterocyclic ketone of significant interest as a building block in pharmaceutical synthesis. Its purity, stability, and c...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Analytical Imperative for 3-Methoxypiperidin-4-one
3-Methoxypiperidin-4-one is a heterocyclic ketone of significant interest as a building block in pharmaceutical synthesis. Its purity, stability, and concentration in reaction mixtures or final products are critical quality attributes that directly impact the safety and efficacy of downstream active pharmaceutical ingredients (APIs). Consequently, the development and validation of robust analytical methods for its characterization are not merely procedural formalities; they are foundational to ensuring product quality and regulatory compliance.
This guide moves beyond a simple recitation of protocols. It provides a comparative analysis and cross-validation framework for two primary quantitative techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—complemented by Nuclear Magnetic Resonance (NMR) for definitive structural confirmation. The objective is to demonstrate how these methods can be validated against each other to create a self-verifying system of analytical control, ensuring data integrity across different analytical platforms. This process is essential when transferring methods between labs or when a secondary method is required for result verification.[1][2][3] The principles discussed are grounded in the internationally harmonized guidelines set forth by the ICH, specifically Q2(R1) and the recently adopted Q2(R2), which provide a framework for validating analytical procedures.[4][5][6]
The Principle of Cross-Validation
Analytical method cross-validation is the process of formally demonstrating that two or more distinct analytical methods are equivalent for a specific purpose.[1][7] This is not merely about running the same sample on two instruments; it involves a statistical comparison of validated performance characteristics to ensure that the results are reliable and interchangeable.[2] The goal is to prove that a validated procedure remains robust and produces consistent data under varying conditions, such as different laboratories, analysts, or equipment.[1]
The workflow for cross-validation is a logical progression from individual method validation to direct comparison.
Caption: Overall workflow for the cross-validation of analytical methods.
Expertise & Rationale: HPLC is the workhorse of pharmaceutical analysis for its robustness, precision, and applicability to a wide range of non-volatile and thermally sensitive compounds. For 3-Methoxypiperidin-4-one, a polar molecule, a Reversed-Phase (RP) method using a C18 column is the logical starting point. The C18 stationary phase provides sufficient hydrophobicity to retain the analyte, while a polar mobile phase allows for controlled elution. A UV detector is suitable as the piperidone ring contains a chromophore.
Experimental Protocol: HPLC-UV
Instrumentation:
HPLC system with quaternary pump, autosampler, column thermostat, and UV/Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (v/v). A gradient is chosen to ensure elution of potential impurities with different polarities.
Gradient Program: 10% Acetonitrile for 2 min, ramp to 90% over 8 min, hold for 2 min, return to 10% and equilibrate for 3 min.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C. Maintaining a constant temperature is critical for reproducible retention times.
Detection Wavelength: 225 nm.
Injection Volume: 10 µL.
Sample and Standard Preparation:
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methoxypiperidin-4-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter before injection.
Caption: Experimental workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS offers superior specificity and sensitivity compared to HPLC-UV. The mass spectrometer acts as a highly selective detector, providing mass-to-charge ratio information that can confirm the identity of the analyte beyond doubt. This is particularly useful for identifying co-eluting impurities. As 3-Methoxypiperidin-4-one is semi-volatile, GC is a viable technique. The primary consideration is thermal stability; if degradation occurs in the hot injector, derivatization may be required, but we will proceed without it initially as piperidone structures are often stable enough.
Experimental Protocol: GC-MS
Instrumentation:
Gas Chromatograph with an autosampler coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD, Thermo Scientific TRACE 1310 with ISQ 7000).
Chromatographic and MS Conditions:
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a general-purpose column with excellent inertness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 250°C.
Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Transfer Line: 280°C.
Ion Source: Electron Ionization (EI) at 70 eV.
MS Temperature: 230°C (Source), 150°C (Quadrupole).
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions (e.g., the molecular ion and major fragments).
Sample and Standard Preparation:
Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method, but using a volatile solvent like Methanol or Ethyl Acetate.
Calibration Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution. The lower range reflects the typically higher sensitivity of GC-MS.
Sample Preparation: Dissolve and dilute the sample in the chosen solvent to fall within the calibration range.
Caption: Experimental workflow for GC-MS analysis.
Complementary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC and GC-MS are quantitative, NMR is the gold standard for unequivocal structural identification. It serves as the ultimate arbiter, confirming the identity of the reference standard and identifying major impurities if present.
Rationale: ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule. For 3-Methoxypiperidin-4-one, ¹H NMR would confirm the presence and connectivity of the methoxy group, the piperidine ring protons, and their respective chemical environments. ¹³C NMR would confirm the carbonyl carbon, the methoxy carbon, and the distinct carbons of the heterocyclic ring. This data provides an authoritative structural foundation before quantitative methods are cross-validated.[8]
Performance Comparison and Cross-Validation Data
To cross-validate, a single homogenous batch of 3-Methoxypiperidin-4-one (spiked at three concentration levels: Low, Medium, High) is analyzed by both the validated HPLC and GC-MS methods. The results are then compared. The acceptance criteria should be pre-defined in a validation protocol.[9][10]
Table 1: Summary of Validation & Cross-Validation Results
Higher Sensitivity of GC-MS: The significantly lower LOD/LOQ for GC-MS is expected. This is because mass spectrometry is an inherently more sensitive and selective detection technique than UV absorbance, filtering out chemical noise and focusing only on ions of interest.[12]
Tighter Precision in HPLC: HPLC often shows slightly better precision (%RSD). This can be attributed to the highly reproducible nature of modern liquid pumps and autosamplers compared to the potential variability in GC split injections and the greater complexity of the gas-phase system.
Statistical Concordance: The close agreement in the mean assay values (99.8% vs. 100.3%) falls well within the typical acceptance criterion of a ≤2.0% difference, providing high confidence that both methods are accurately measuring the same analyte concentration. This concordance validates both methods against each other.
Conclusion: An Integrated Analytical Strategy
This guide demonstrates a robust framework for the analysis of 3-Methoxypiperidin-4-one. Neither HPLC nor GC-MS is unilaterally "better"; they are complementary tools that, when cross-validated, provide a powerful and self-verifying analytical system. HPLC offers robust, high-precision quantification suitable for routine quality control, while GC-MS provides orthogonal confirmation with superior sensitivity and specificity, ideal for impurity identification and trace-level analysis.
By grounding these practical protocols in the authoritative principles of the ICH and FDA guidelines, researchers and drug development professionals can build a comprehensive data package that ensures product quality and withstands regulatory scrutiny.[5][9] The ultimate goal of cross-validation is to build unshakable confidence in analytical data, which is the bedrock of pharmaceutical development.
References
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A Comparative Guide to the Reactivity of 3-Substituted Piperidin-4-ones: A Framework for Rational Drug Design
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Its conformational flexibility and the potential for multi-point substitution make it an exceptiona...
Author: BenchChem Technical Support Team. Date: January 2026
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Its conformational flexibility and the potential for multi-point substitution make it an exceptionally versatile scaffold. Within this class, piperidin-4-ones are pivotal intermediates, offering a reactive carbonyl handle for further functionalization. The introduction of a substituent at the C3 position dramatically influences the molecule's stereoelectronics, thereby governing its reactivity and, ultimately, its utility in synthesis and drug development.[2]
This guide provides a comparative analysis of the reactivity of 3-substituted piperidin-4-ones, focusing on how the nature of the C3-substituent dictates conformational preference and the stereochemical outcome of reactions at the C4-carbonyl. We will delve into the mechanistic underpinnings of these differences, supported by experimental data and detailed protocols, to provide researchers with a predictive framework for their synthetic strategies.
The Primacy of Conformation: Setting the Stage for Reactivity
The reactivity of a cyclic ketone is inextricably linked to its ground-state conformation. For 3-substituted piperidin-4-ones, the six-membered ring predominantly adopts a chair conformation to minimize torsional and steric strain.[3][4] The substituent at C3 can occupy either an axial or an equatorial position, and this equilibrium is the single most important factor in predicting the molecule's behavior.
Analysis of 1H NMR spectral data for various 2,6-diarylpiperidin-4-ones reveals that these compounds exist mainly in a chair conformation, with bulky aryl and alkyl substituents preferentially occupying the equatorial positions to avoid unfavorable 1,3-diaxial interactions.[3] The introduction of an alkyl group at C3 can, however, cause localized flattening of the ring around the C2-C3 bond to alleviate steric strain.[3]
The choice of an equatorial versus axial position is governed by the substituent's steric bulk. This preference directly impacts the accessibility of the two faces (axial and equatorial) of the C4-carbonyl group to incoming nucleophiles.
Figure 2: Experimental workflow from synthesis to analysis.
Protocol 2: Stereoselective Reduction of the C4-Carbonyl
This protocol describes the reduction of the ketone to an alcohol, a key transformation where the C3-substituent directs the stereochemical outcome.
Dissolution: Dissolve the 3-substituted piperidin-4-one (10 mmol) in 50 mL of methanol in a 100 mL flask with magnetic stirring.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Reductant: Add sodium borohydride (NaBH₄, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
Quenching: Carefully quench the reaction by the slow addition of 20 mL of 1M HCl.
Workup: Concentrate the mixture under reduced pressure to remove the methanol. Add 50 mL of water and basify with 2M NaOH until pH > 10.
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidin-4-ol mixture.
Analysis: Determine the diastereomeric ratio of the crude product using 1H NMR spectroscopy by integrating the signals corresponding to the C4-proton of the cis and trans isomers.
Self-Validation: The success of this protocol is validated by the disappearance of the ketone starting material (monitored by TLC) and the appearance of new alcohol products. The diastereomeric ratio, determined by NMR, provides direct quantitative data on the influence of the C3-substituent.
Conclusion
The substituent at the C3 position of a piperidin-4-one is a critical determinant of its chemical reactivity. Through steric and, to a lesser extent, electronic effects, it governs the molecule's ground-state conformational equilibrium. This, in turn, dictates the facial selectivity of nucleophilic attack at the C4-carbonyl, allowing for a predictable and controllable approach to the synthesis of specific diastereomers. An understanding of these fundamental principles is essential for researchers and drug development professionals aiming to rationally design and synthesize complex, stereochemically-defined piperidine-based molecules with desired pharmacological properties.
References
Mokhtary, M. & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available from: [Link]
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Lashgari, N., & Zare, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4966. Available from: [Link]
Priya, M. K., et al. (2010). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 22(6), 4239-4246. Available from: [Link]
DTIC (1993). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3683. Available from: [Link]
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
Kim, D. W., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14369–14376. Available from: [Link]
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]
Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. Available from: [Link]
Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389-405. Available from: [Link]
da Silva, A. B. F., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Modeling, 24(1), 12. Available from: [Link]
Despois, A., & Cramer, N. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available from: [Link]
Bernasconi, C. F., & Killion, R. B. (1988). Nucleophilic addition to activated olefins. 3. Reactions of piperidine and morpholine with benzylidenemalononitrile in 50% dimethyl sulfoxide-50% water. Intrinsic barriers in nucleophilic additions. Journal of the American Chemical Society, 110(23), 7506–7513. Available from: [Link]
Reddy, R. P., et al. (2007). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 9(18), 3503–3506. Available from: [Link]
Eliel, E. L. (1971). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 4(10), 345-352. Available from: [Link]
Abraham, R. J., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 699-706. Available from: [Link]
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Turner, N. J., et al. (2022). High-value stereo-enriched 3-and 3,4-substituted piperidines and tetrahydropyridines via a chemo-enzymatic one-pot amine oxidase/ene-imine reductase cascade. Journal of the American Chemical Society, 144(1), 133-139. Available from: [Link]
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Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]
Balamurugan, K., et al. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chemical Science Transactions, 3(2), 717-721. Available from: [Link]
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A Comparative Benchmarking Guide to the Synthesis of 3-Methoxypiperidin-4-one: Yield and Purity Analysis
Introduction 3-Methoxypiperidin-4-one is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted piperidone core is a common motif in a wide array of biologically active compou...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
3-Methoxypiperidin-4-one is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted piperidone core is a common motif in a wide array of biologically active compounds. The strategic placement of the methoxy group at the 3-position can significantly influence the pharmacological properties of the final molecule, making the efficient and high-purity synthesis of this intermediate a critical aspect of the drug discovery pipeline.
This guide provides an in-depth comparison of two prominent synthetic protocols for 3-Methoxypiperidin-4-one, focusing on their respective yields, purities, and practical considerations for laboratory implementation. The protocols discussed are the Dieckmann condensation of an N-benzyl protected precursor and the O-methylation of an N-Boc protected 3-hydroxy precursor. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific research and development needs.
Protocol 1: Dieckmann Condensation of an N-Benzyl Protected Precursor
The Dieckmann condensation is a robust and widely utilized intramolecular reaction for the formation of cyclic β-keto esters from diesters. In the context of 3-Methoxypiperidin-4-one synthesis, this approach involves the cyclization of an N-benzyl protected bis(2-carboxyethyl)amine derivative. The N-benzyl group serves as a reliable protecting group for the piperidine nitrogen, which can be removed under hydrogenolysis conditions in the final step.
Scientific Rationale
The choice of the N-benzyl protecting group is strategic; it is stable under the basic conditions of the Dieckmann condensation and can be cleaved without affecting other functional groups in the molecule. The intramolecular cyclization is driven by the formation of a thermodynamically stable six-membered ring. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the desired 4-piperidone structure.
Experimental Workflow
Caption: Workflow for the Dieckmann Condensation approach.
Detailed Experimental Protocol
Step 1: Synthesis of N,N-bis(2-carbomethoxyethyl)benzylamine
To a solution of benzylamine (1 equiv.) in methanol, methyl acrylate (2.2 equiv.) is added dropwise at 0 °C.
The reaction mixture is stirred at room temperature for 24 hours.
The solvent is removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Step 2: Dieckmann Condensation to form N-Benzyl-3-carbomethoxy-4-piperidone
To a suspension of sodium hydride (1.2 equiv.) in anhydrous toluene, a solution of N,N-bis(2-carbomethoxyethyl)benzylamine (1 equiv.) in anhydrous toluene is added dropwise at reflux.
The reaction mixture is refluxed for 4-6 hours.
After cooling, the reaction is quenched by the slow addition of glacial acetic acid, followed by water.
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Hydrolysis and Decarboxylation to N-Benzyl-4-piperidone
The crude N-Benzyl-3-carbomethoxy-4-piperidone is refluxed in 6M hydrochloric acid for 12-18 hours.
The reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate.
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-benzyl-4-piperidone.
Step 4: Introduction of the 3-Methoxy Group
This step represents a conceptual adaptation, as direct methoxylation at the 3-position of the pre-formed piperidone ring can be challenging. A more common approach would be to start with a methoxy-substituted acrylate in Step 1. However, for the purpose of illustrating a potential pathway for modifying the existing piperidone, a bromination-methoxylation sequence is outlined.
N-Benzyl-4-piperidone is treated with a brominating agent (e.g., N-bromosuccinimide) to introduce a bromine atom at the 3-position.
The resulting 3-bromo-N-benzyl-4-piperidone is then reacted with sodium methoxide in methanol to afford N-benzyl-3-methoxypiperidin-4-one via nucleophilic substitution.
Step 5: N-Debenzylation to 3-Methoxypiperidin-4-one
N-Benzyl-3-methoxypiperidin-4-one is dissolved in ethanol, and a catalytic amount of palladium on carbon (10 mol%) is added.
The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield 3-Methoxypiperidin-4-one.
Protocol 2: O-Methylation of an N-Boc Protected 3-Hydroxy Precursor
This protocol utilizes the commercially available and relatively inexpensive N-Boc-3-hydroxypiperidine as a starting material. The tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Scientific Rationale
The N-Boc protecting group effectively shields the piperidine nitrogen, allowing for selective manipulation of other functional groups. The synthesis proceeds through an oxidation of the 3-hydroxy group to a ketone, followed by the introduction of the methoxy group at the 3-position via O-methylation of a suitable precursor. The final step involves the deprotection of the nitrogen to yield the target compound.
Experimental Workflow
Caption: Workflow for the N-Boc protected O-methylation route.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-3-piperidone
To a solution of N-Boc-3-hydroxypiperidine (1 equiv.) in dichloromethane, Dess-Martin periodinane (1.2 equiv.) is added portion-wise at 0 °C.
The reaction mixture is stirred at room temperature for 2-4 hours.
The reaction is quenched with a saturated solution of sodium thiosulfate.
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Synthesis of N-Boc-3-hydroxy-4-piperidone
A solution of N-Boc-3-piperidone (1 equiv.) in anhydrous THF is added dropwise to a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF at -78 °C.
After stirring for 1 hour, a solution of molybdenum peroxide-pyridine-HMPA complex (MoOPH) (1.5 equiv.) in THF is added.
The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated solution of ammonium chloride.
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Step 3: O-Methylation to N-Boc-3-methoxypiperidin-4-one
To a solution of N-Boc-3-hydroxy-4-piperidone (1 equiv.) in anhydrous THF at 0 °C, sodium hydride (1.2 equiv.) is added portion-wise.
After stirring for 30 minutes, methyl iodide (1.5 equiv.) is added dropwise.
The reaction is stirred at room temperature for 12 hours and then quenched with water.
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography.
Step 4: N-Boc Deprotection to 3-Methoxypiperidin-4-one
N-Boc-3-methoxypiperidin-4-one is dissolved in a 4M solution of hydrogen chloride in 1,4-dioxane.
The reaction mixture is stirred at room temperature for 2-4 hours.
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford 3-Methoxypiperidin-4-one hydrochloride as a solid.
Lower overall yield, harsh reaction conditions (reflux, high pressure hydrogenation), potential for side reactions.
More expensive starting material and reagents (e.g., Dess-Martin, MoOPH), requires cryogenic conditions (-78 °C).
Characterization Data for 3-Methoxypiperidin-4-one
While extensive published data for the final, unprotected 3-Methoxypiperidin-4-one is scarce, characterization would typically involve the following spectroscopic techniques:
¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.4 ppm), multiplets for the piperidine ring protons, and a broad singlet for the NH proton.
¹³C NMR: Key signals would include the carbonyl carbon (~208 ppm), the carbon bearing the methoxy group (~75 ppm), and the methoxy carbon itself (~58 ppm).
IR Spectroscopy: A strong absorption band for the C=O stretch of the ketone (~1720 cm⁻¹) and a broad absorption for the N-H stretch (~3300 cm⁻¹) would be expected.
Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of 3-Methoxypiperidin-4-one would be observed.
Conclusion
Both the Dieckmann condensation and the O-methylation of an N-Boc protected precursor represent viable synthetic routes to 3-Methoxypiperidin-4-one. The choice between these protocols will largely depend on the specific requirements of the research project.
The Dieckmann condensation offers a cost-effective approach, particularly for large-scale synthesis, due to the use of inexpensive starting materials. However, the trade-off is a lower overall yield and the need for more forcing reaction conditions.
The O-methylation of an N-Boc protected precursor provides a more elegant and higher-yielding route with milder reaction conditions. This protocol is particularly well-suited for medicinal chemistry applications where the modular nature of the synthesis allows for the late-stage introduction of diversity and the synthesis of analogues. While the starting materials and reagents are more expensive, the improved yield and purity may offset these costs, especially in a research and development setting.
Ultimately, a careful consideration of factors such as cost, scale, available equipment, and the desired purity of the final product will guide the synthetic chemist in selecting the most appropriate protocol for the synthesis of the valuable building block, 3-Methoxypiperidin-4-one.
References
Ye, H., et al. (2008). Improved Synthesis of N-Benzyl-4-piperidone. Journal of Chemical Research, 2008(10), 594-595.
Zhao, A., et al. (2012). A Novel and Efficient Synthesis of N-Benzyl-4-piperidone. Chinese Journal of Pharmaceuticals, 43(5), 373-375.
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(25), 7277–7283.
Vedejs, E., et al. (1978). Molybdenum peroxide-pyridine-hexamethylphosphoric triamide: a new reagent for the hydroxylation of enolates. The Journal of Organic Chemistry, 43(9), 188-196.
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Estern zweibasisher Säuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-109.
House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Proper Disposal of 3-Methoxypiperidin-4-one
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and e...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 3-Methoxypiperidin-4-one and its analogues are valuable intermediates, but their lifecycle does not end upon consumption in a reaction. Proper disposal is a critical, non-negotiable final step in the experimental workflow.
This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Methoxypiperidin-4-one. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, designed to protect laboratory personnel, ensure institutional compliance, and preserve environmental integrity. While a specific Safety Data Sheet (SDS) for 3-Methoxypiperidin-4-one is not widely available, the guidance herein is extrapolated from the known hazards of structurally similar piperidine derivatives and foundational chemical safety principles.[1][2]
Part 1: Hazard Characterization and Waste Determination
The foundational step in any disposal procedure is to understand the material's inherent risks. The structure of 3-Methoxypiperidin-4-one, containing a piperidine ring, suggests a hazard profile that must be handled with care. Structurally related compounds, such as 3-methylpiperidin-4-one and its hydrochloride salt, are classified as irritants to the skin, eyes, and respiratory system, and are harmful if swallowed.[3][4][5] The parent piperidine compound is known to be toxic, corrosive, and flammable.[6][7]
Therefore, it is imperative to treat 3-Methoxypiperidin-4-one as a hazardous substance. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratory staff are responsible for performing a "hazardous waste determination" for all chemical waste.[8] Given its chemical nature, waste containing 3-Methoxypiperidin-4-one will be classified as hazardous chemical waste.
Key Hazard Information (Based on Analogous Compounds)
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. Adherence to this workflow ensures that the waste is managed safely from the point of generation to its final destruction by a licensed facility. This entire process must be documented and executed in accordance with your institution's Chemical Hygiene Plan (CHP), a requirement of the OSHA Laboratory Standard (29 CFR 1910.1450).[11][12][13]
Step 1: Immediate Segregation and Containment
The cardinal rule of hazardous waste management is segregation. Never mix incompatible waste streams.
Designate a Waste Container: Use a dedicated, chemically compatible container for waste containing 3-Methoxypiperidin-4-one. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. The original reagent bottle can often be used.[14]
Collect Waste: Collect all materials contaminated with 3-Methoxypiperidin-4-one, including residual amounts, reaction byproducts, and any contaminated items like pipette tips or weigh boats, in this designated container.
No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[6][15] Piperidine derivatives can be harmful to aquatic life, and this practice is a serious regulatory violation.[7]
Step 2: Proper Labeling
Accurate labeling is critical for safety and compliance. An improperly labeled container can cause dangerous reactions during waste consolidation or lead to regulatory fines.
Attach a Hazardous Waste Tag: Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags.
Complete the Tag: Clearly write the words "HAZARDOUS WASTE ".[14][16]
List All Contents: Write the full, unambiguous chemical name: "3-Methoxypiperidin-4-one ". List all other components in the container by percentage, including solvents.
Indicate Hazards: Check the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).
Step 3: Safe Accumulation and Storage
Waste must be stored safely in the laboratory in what is known as a Satellite Accumulation Area (SAA) before being moved to a central storage facility.[17]
Keep Containers Closed: The waste container must be tightly capped at all times, except when you are actively adding waste.[14][17] This prevents the release of vapors and protects against spills.
Store in a Designated Area: Keep the container in a designated, secondary containment bin within your laboratory. This location should be under the direct control of laboratory personnel.
Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and acids, to prevent accidental chemical reactions.[9][10]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
Contact EHS: Once the container is full or you are finished with the project, contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.[8]
Manifesting: The waste will be tracked using a hazardous waste manifest system from the moment it leaves your facility until its final disposal, ensuring a complete chain of custody as required by the EPA.[17][18] Final disposal will be carried out at a licensed Treatment, Storage, and Disposal Facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Methoxypiperidin-4-one.
Caption: A workflow diagram illustrating the safe handling and disposal procedures.
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is vital.
Small Spills:
Alert personnel in the immediate area.
Wearing appropriate PPE (gloves, goggles, lab coat), contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[6]
Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[9]
Clean the spill area as recommended by your institution's safety protocols.
Skin/Eye Contact:
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][19]
Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][9]
Seek immediate medical attention after any exposure.
By adhering to these procedures, researchers can ensure that their innovative work is conducted not only at the cutting edge of science but also at the highest standard of safety and environmental responsibility.
References
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from MasterControl Inc.
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
Hays, T. (2020, April 1). The OSHA Laboratory Standard.
Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from Oregon.
Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from OSHA.
ChemicalBook. (2025, July 19). 3-Methylpiperidin-4-one hydrochloride - Safety Data Sheet.
Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
ChemBK. (2024, April 9). 3-Methylpiperidin-4-one hydrochloride.
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from Penta s.r.o.
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from EPA.gov website: [Link]
BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
Fisher Scientific. (2023, October 11). Piperidine - SAFETY DATA SHEET.
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
CPAChem. (2022, September 14). Safety data sheet.
Fisher Scientific. (2010, October 23). 1-Methyl-4-piperidone - SAFETY DATA SHEET.
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BenchChem. (2025). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
ChemicalBook. (2025, July 19). 3-methylpiperidin-4-one - Safety Data Sheet.
Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.
Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxypiperidin-4-one
As researchers and drug development professionals, our work with novel chemical entities like 3-Methoxypiperidin-4-one is foundational to discovery. However, innovation cannot come at the expense of safety.
Author: BenchChem Technical Support Team. Date: January 2026
As researchers and drug development professionals, our work with novel chemical entities like 3-Methoxypiperidin-4-one is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed, experience-driven framework for the safe handling of 3-Methoxypiperidin-4-one, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to build a culture of safety that is as robust as our science.
Understanding the Hazard Profile: The "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the inherent risks associated with 3-Methoxypiperidin-4-one. According to its Safety Data Sheet (SDS), this compound presents several significant hazards that dictate our safety protocols.[1][2][3]
H315 - Causes skin irritation: This indicates that direct contact with the skin is likely to cause inflammation, redness, or discomfort. The causality here is a local chemical reaction with skin tissues, necessitating a robust barrier.
H318 / H319 - Causes serious eye damage/irritation: This is a critical hazard classification. "Serious eye damage" implies a risk of irreversible injury.[1][3] The chemical can cause significant harm to the cornea and other sensitive eye tissues, potentially leading to long-term vision impairment. This elevates the requirement for eye protection beyond simple splash guards.
H335 - May cause respiratory irritation: Inhalation of dust, aerosols, or vapors can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[1][2][3] This drives the need for handling in well-ventilated areas and, in some cases, respiratory protection.
H411 - Toxic to aquatic life with long lasting effects: This environmental hazard underscores the importance of proper disposal and spill containment procedures to prevent release into drains or waterways.[1]
Understanding these specific risks allows us to move beyond a generic checklist approach to PPE and instead implement a targeted, risk-based safety strategy.
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task, the quantity of material being handled, and the potential for exposure.
Eye and Face Protection: Non-Negotiable
Given the H318 classification for "serious eye damage," eye protection is the most critical component of your PPE ensemble.[1][3]
Minimum Requirement: At all times when handling 3-Methoxypiperidin-4-one, even in small quantities, chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are mandatory. Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect against splashes and vapors.[4]
Splash & Aerosol Risk: For procedures with a higher risk of splashing or aerosol generation (e.g., transferring solutions, heating, sonicating), a combination of chemical splash goggles and a full-face shield is required.[4][5] The face shield provides a secondary layer of protection for the entire face.
Skin and Body Protection: A Comprehensive Barrier
To prevent skin irritation (H315) and potential systemic absorption, a complete barrier is essential.
Gloves: Wear chemical-resistant gloves at all times. Nitrile or neoprene gloves are generally preferred for laboratory settings.[6] It is crucial to:
Inspect Gloves: Always check gloves for tears, pinholes, or signs of degradation before use.
Double Gloving: Consider wearing two pairs of gloves, especially when handling larger quantities or for prolonged procedures. This provides an extra layer of protection in case the outer glove is compromised.
Proper Removal: Remove gloves using a technique that avoids touching the outside of the glove with your bare skin. Dispose of them immediately in the designated chemical waste container.
Laboratory Coat/Gown: A clean, buttoned laboratory coat is the minimum requirement. For tasks with a higher splash risk, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[5] Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[1][2][7]
The risk of respiratory irritation (H335) must be managed through engineering controls and, when necessary, respiratory protection.[1][2]
Primary Control: All handling of 3-Methoxypiperidin-4-one, particularly when in powdered form or when solutions are being heated or agitated, must be conducted inside a certified chemical fume hood.[8] This is the primary method for preventing inhalation exposure.
Secondary Control: If engineering controls are not feasible or during a large spill clean-up, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[6] All personnel requiring respirators must be part of a formal respiratory protection program that includes fit-testing and training. For major emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[9][10]
PPE Summary for Handling 3-Methoxypiperidin-4-one
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solids / Small-Scale Solution Prep
Chemical Splash Goggles
Single pair of nitrile gloves
Laboratory Coat
Required: Chemical Fume Hood
Solution Transfer / Synthesis Work-up
Chemical Splash Goggles & Face Shield
Double pair of nitrile gloves
Laboratory Coat & Chemical Apron
Required: Chemical Fume Hood
Large Spill / Emergency Response
Chemical Splash Goggles & Face Shield
Heavy-duty chemical-resistant gloves
Chemical-resistant coveralls/suit
Required: Air-purifying respirator or SCBA
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol integrates PPE use into the entire experimental workflow, from preparation to cleanup.
Step 1: Pre-Operational Safety Check
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
Locate the nearest safety shower and eyewash station. Confirm the access path is clear.
Assemble all necessary handling equipment (spatulas, glassware, etc.) and waste containers inside the fume hood to minimize movement.
Review the Safety Data Sheet (SDS) for 3-Methoxypiperidin-4-one.[1]
Step 2: Donning Personal Protective Equipment
Put on your laboratory coat or gown, ensuring it is fully buttoned.
Don your chemical splash goggles.
Put on the first pair of nitrile gloves.
If required for the task, put on a second pair of gloves, a face shield, and a chemical-resistant apron.
Step 3: Chemical Handling
Perform all manipulations of the chemical deep within the fume hood.
Handle the container carefully to avoid generating dust or splashing.
If weighing the solid, use a draft shield or weigh boat to contain the powder.
Keep the container tightly closed when not in use.[1][7]
Step 4: Decontamination and Waste Disposal
All disposable materials that have come into contact with the chemical (e.g., weigh boats, pipette tips, gloves) must be placed in a clearly labeled, sealed hazardous waste container.[1][7]
Decontaminate non-disposable equipment (glassware, spatulas) according to your institution's standard procedures.
Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water. Dispose of the cleaning materials as hazardous waste.
Step 5: Doffing Personal Protective Equipment
Remove PPE in an order that minimizes cross-contamination. A common sequence is:
Remove outer gloves (if double-gloved).
Remove face shield and/or apron.
Remove laboratory coat.
Remove inner gloves.
Remove goggles.
Wash hands thoroughly with soap and water after removing all PPE.[1][2]
Emergency and Disposal Plan
Spill Response
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
Protect: If safe to do so, prevent the spill from entering drains.[1][8]
PPE: Don the appropriate PPE for spill cleanup, including respiratory protection if necessary.
Contain & Absorb: Cover the spill with an inert absorbent material like sand or a commercial chemical absorbent.[9] Do not use combustible materials like sawdust.
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
Segregation: Never mix waste containing 3-Methoxypiperidin-4-one with other waste streams.
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
Disposal: Dispose of all contents and the container at an approved waste disposal facility, following all local, state, and federal regulations.[1][7][11] Do not dispose of it down the drain due to its aquatic toxicity.[1]
Safe Handling & Disposal Workflow
Caption: Workflow for safe handling and disposal of 3-Methoxypiperidin-4-one.
References
SAFETY DATA SHEET for N-Methyl-4-piperidinol. Sigma-Aldrich.
3-Methylpiperidin-4-one hydrochloride - Safety D
Guidance for Selection of Protective Clothing for MDI Users. Covestro Solution Center.
3-methylpiperidin-4-one - Safety D
SAFETY DATA SHEET for 1-Methyl-4-piperidone. Acros Organics.
Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
SAFETY DATA SHEET for 4-Methylpyridine. Sigma-Aldrich.
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
3-Methylpiperidin-4-one Safety and Hazards. PubChem.
Material Safety Data Sheet for 1-(3-Methoxypropyl)piperidin-4-amine. Chemicea.
SAFETY D
SAFETY DATA SHEET for Ethyl 4-oxopiperidine-1-carboxyl
Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
SAFETY DATA SHEET for 3-Methyl-2,4-pentanedione. Sigma-Aldrich.
Piperidin-4-one Safety D
Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency.